Technical Documentation Center

3-(2-Fluorophenyl)-1H-pyrazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Core Science & Biosynthesis

Foundational

3-(2-Fluorophenyl)-1H-pyrazol-4-amine: A Strategic Scaffold in Medicinal Chemistry

Topic: 3-(2-Fluorophenyl)-1H-pyrazol-4-amine: Chemical Structure, Synthesis, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-Fluorophenyl)-1H-pyrazol-4-amine: Chemical Structure, Synthesis, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1][2]

[1][2]

Executive Summary

The compound 3-(2-Fluorophenyl)-1H-pyrazol-4-amine represents a "privileged scaffold" in modern drug discovery.[1][2] Distinguished by its 3-aryl-4-aminopyrazole core, this molecule serves as a critical building block for kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) and Janus kinase (JAK) pathways.[1][2] The incorporation of the ortho-fluorine atom on the phenyl ring modulates lipophilicity, metabolic stability, and conformational preference, making it a high-value intermediate for optimizing ligand-protein binding interactions.[1][2]

This guide provides a comprehensive technical analysis of the compound's structural properties, validated synthesis protocols, and its application in rational drug design.[3]

Chemical Identity & Structural Analysis[1][4][5][6][7][8][9]

The 3-(2-fluorophenyl)-1H-pyrazol-4-amine molecule exists in tautomeric equilibrium.[1][2] In solution, the position of the proton on the pyrazole nitrogens (N1 vs. N2) shifts, but the 3-aryl-4-amino substitution pattern remains the defining pharmacophoric feature.[1][2]

Nomenclature and Identifiers[4][8][9]
Property Details
IUPAC Name 3-(2-Fluorophenyl)-1H-pyrazol-4-amine
Common Synonyms 4-Amino-3-(2-fluorophenyl)pyrazole; 3-(2-Fluoro-phenyl)-1H-pyrazol-4-ylamine
CAS Number 2446590-56-1 (HCl salt); Free base often referenced by generic scaffold CAS or synthesized de novo.[1][2]
Molecular Formula C₉H₈FN₃
Molecular Weight 177.18 g/mol
SMILES Nc1c[nH]nc1-c1ccccc1F
Structural Features & Electronic Effects[1][2]
  • Fluorine Substitution (ortho-position): The fluorine atom at the C2' position exerts a strong inductive electron-withdrawing effect (-I).[1][2] This lowers the pKa of the phenyl ring protons and can influence the torsion angle between the phenyl and pyrazole rings, often locking the conformation to favor specific binding pockets.

  • Amine Handle (C4): The primary amine at position 4 is a versatile nucleophile.[1] It is frequently derivatized into amides or ureas to engage the "gatekeeper" residues in kinase ATP-binding pockets.[2]

  • Tautomerism: The N-H proton can reside on either nitrogen. In crystal structures of protein-ligand complexes, the specific tautomer is often selected by hydrogen bonding requirements of the active site (e.g., H-bond donor to the hinge region).[1]

Physicochemical Profiling

Understanding the physicochemical baseline is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]

Property Value (Predicted/Experimental) Implication for Drug Design
LogP (Octanol/Water) ~1.2 - 1.5Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).[1][2]
Topological Polar Surface Area (TPSA) ~52 ŲGood membrane permeability (typically <140 Ų required).[1]
H-Bond Donors 2 (NH₂, NH)Critical for hinge region binding in kinases.[1]
H-Bond Acceptors 2 (N, F)Fluorine can act as a weak acceptor or modulate local polarity.[1]
pKa (Pyrazolium) ~2.5 (Conjugate acid)The pyrazole ring is weakly basic; remains neutral at physiological pH.[1]

Synthetic Pathways[2][3][4][10]

The synthesis of 3-(2-fluorophenyl)-1H-pyrazol-4-amine requires regioselective control to ensure the amino group is installed at the C4 position.[1][2] The most robust industrial route involves the construction of the pyrazole ring followed by nitration and reduction.

Validated Synthesis Protocol (Nitration-Reduction Route)

This pathway is preferred for its scalability and high regioselectivity.

Step 1: Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole
  • Reagents: 2'-Fluoroacetophenone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine hydrate.[1][2]

  • Mechanism: Claisen-Schmidt condensation followed by cyclization.[2]

Step 2: Nitration
  • Reagents: HNO₃ (fuming), H₂SO₄ (conc).[1]

  • Conditions: 0°C to Room Temperature.

  • Causality: The pyrazole ring is electron-rich.[2] Electrophilic aromatic substitution occurs preferentially at the C4 position, which is the most nucleophilic carbon in the pyrazole system.

Step 3: Reduction to Amine
  • Reagents: H₂ (gas), 10% Pd/C catalyst, Methanol/Ethanol.[1]

  • Alternative: SnCl₂ / HCl (if avoiding hydrogenation is necessary).[1]

  • Outcome: Quantitative conversion of the nitro group to the primary amine.

Synthesis Workflow Diagram

SynthesisPath Figure 1: Step-wise synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine via Nitration/Reduction. Start 2'-Fluoroacetophenone Inter1 Enaminone Intermediate Start->Inter1 DMF-DMA, Reflux Pyrazole 3-(2-Fluorophenyl)-1H-pyrazole Inter1->Pyrazole Hydrazine Hydrate, EtOH, Reflux Nitro 4-Nitro-3-(2-fluorophenyl)-1H-pyrazole Pyrazole->Nitro HNO3 / H2SO4, Nitration (C4 selective) Final 3-(2-Fluorophenyl)-1H-pyrazol-4-amine Nitro->Final H2, Pd/C or SnCl2/HCl

Medicinal Chemistry Applications

The 3-(2-fluorophenyl)-1H-pyrazol-4-amine scaffold is a "privileged structure" because it mimics the adenosine ring of ATP, allowing it to bind effectively to the ATP-binding site of protein kinases.[1][2]

Kinase Inhibition Mechanism[2]
  • Hinge Binding: The pyrazole nitrogen (N-H) and the adjacent C4-amino group often form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge region (e.g., Glu/Met residues).[1]

  • Selectivity via Fluorine: The 2-fluoro substituent sits in a hydrophobic pocket (often the "gatekeeper" region or solvent channel).[1][2] The fluorine atom can induce a twist in the biaryl bond, forcing the molecule into a conformation that fits specific kinase isoforms (e.g., p38

    
     vs. p38
    
    
    
    ) better than the non-fluorinated analog.[1]
Structural Activity Relationship (SAR) Logic

SAR_Logic Figure 2: Pharmacophore mapping of the scaffold in kinase inhibition. Core 3-(2-Fluorophenyl)-1H-pyrazol-4-amine Amine C4-Amine (-NH2) Core->Amine PyrazoleNH Pyrazole N-H Core->PyrazoleNH Fluoro 2-Fluoro Group Core->Fluoro Hinge Hinge Region H-Bonds (Kinase Backbone) Amine->Hinge H-Bond Donor Deriv Derivatization Point (Ureas/Amides) Amine->Deriv Synthetic Handle PyrazoleNH->Hinge H-Bond Donor/Acceptor Pocket Hydrophobic Pocket II (Selectivity) Fluoro->Pocket Steric/Electronic Fit

Experimental Protocols

Protocol: Synthesis of 4-Nitro-3-(2-fluorophenyl)-1H-pyrazole[1][2]
  • Safety: Nitration reactions are exothermic.[1] Use a blast shield and maintain temperature control.

  • Preparation: Dissolve 3-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in concentrated H₂SO₄ (5.0 vol) at 0°C.

  • Addition: Dropwise add fuming HNO₃ (1.2 eq) while maintaining internal temperature <10°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]

  • Workup: Pour reaction mixture onto crushed ice. The solid precipitate is filtered, washed with water until neutral pH, and dried in vacuo.

  • Yield: Typically 85-95% as a yellow solid.[1][2]

Protocol: Catalytic Hydrogenation to Amine
  • Safety: Hydrogen gas is flammable.[1] Purge system with Nitrogen before/after.[1][2]

  • Preparation: Dissolve the nitro intermediate (1.0 eq) in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) for 4-6 hours at RT.

  • Workup: Filter through a Celite pad to remove catalyst.[1][2] Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Ether or use as crude if purity >95% by HPLC.

References

  • PubChem. 3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride (CAS 2446590-56-1).[1][2] National Library of Medicine. [Link][1][2]

  • Goldstein, D. M., et al. (2006).[1][4] Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase.[1][2] Journal of Medicinal Chemistry.[4] (Demonstrates the utility of the aminopyrazole scaffold). [Link]

  • Frizzo, C. P., et al. (2009).[1] Heterocyclic synthesis using enaminones: A review. (General method for pyrazole synthesis).[1] [Link]

Sources

Foundational

3-(2-Fluorophenyl)-1H-pyrazol-4-amine molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine Executive Summary 3-(2-Fluorophenyl)-1H-pyrazol-4-amine is a high-value heterocyclic building block (scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Executive Summary

3-(2-Fluorophenyl)-1H-pyrazol-4-amine is a high-value heterocyclic building block (scaffold) extensively utilized in the discovery of kinase inhibitors and anti-inflammatory agents. Distinguished by its C9H8FN3 formula and molecular weight of 177.18 g/mol , this compound serves as a critical pharmacophore. The 4-amino group provides a versatile vector for amide/urea formation—often targeting the ATP-binding hinge region of kinases—while the ortho-fluorine atom on the phenyl ring modulates metabolic stability and torsional conformation. This guide details its physicochemical properties, a validated 4-step synthetic route, and its structural role in drug design.

Molecular Identity & Physicochemical Properties

The following data constitutes the baseline specification for 3-(2-Fluorophenyl)-1H-pyrazol-4-amine. Researchers should use these values for stoichiometric calculations and compound registration.

PropertyValueTechnical Note
IUPAC Name 3-(2-Fluorophenyl)-1H-pyrazol-4-amineTautomerizes between 1H and 2H forms in solution.
Molecular Formula C9H8FN3 Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 177.18 g/mol Monoisotopic Mass: 177.0702 Da.
CAS Number VariableOften cataloged under generic aminopyrazole identifiers; verify via structure search.
LogP (Calc) ~1.2 – 1.5Moderate lipophilicity; suitable for CNS and peripheral targets.
TPSA ~52 ŲFavorable for membrane permeability (Rule of 5 compliant).
pKa (Conj. Acid) ~3.5 – 4.0The pyrazole nitrogen is weakly basic; the 4-amine is electron-deficient due to heteroaromatic resonance.
Appearance Off-white to pale yellow solidOxidation sensitive; store under inert atmosphere (Argon/N2).

Validated Synthetic Protocol

Causality & Logic: Direct synthesis of 4-aminopyrazoles is challenging due to the instability of the hydrazine precursors required for a "one-pot" cyclization. Therefore, the industry-standard protocol utilizes a Nitration-Reduction Sequence . This method is preferred because electrophilic aromatic substitution (nitration) on the electron-rich pyrazole ring is highly regioselective for the C4 position, ensuring product purity without complex isomer separation.

Step-by-Step Methodology

Reagents Required:

  • 2'-Fluoroacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate (N2H4·H2O)

  • Nitric acid (HNO3, fuming) / Sulfuric acid (H2SO4)

  • Palladium on Carbon (10% Pd/C) or Tin(II) Chloride (SnCl2)

Protocol:

  • Enaminone Formation (Condensation):

    • Dissolve 2'-fluoroacetophenone (1.0 eq) in anhydrous DMF or Toluene.

    • Add DMF-DMA (1.5 eq) and reflux at 110°C for 12 hours.

    • Mechanism:[1][2] The methyl group of the acetophenone undergoes condensation with the acetal to form the dimethylamino-propenone intermediate.

    • QC Check: TLC should show the disappearance of the ketone.

  • Pyrazole Cyclization:

    • Dissolve the crude enaminone in Ethanol (EtOH).

    • Add Hydrazine hydrate (2.0 eq) dropwise at 0°C, then warm to room temperature (RT) and stir for 4 hours.

    • Result: Formation of 3-(2-fluorophenyl)-1H-pyrazole .

    • Purification: Concentrate in vacuo; recrystallize from EtOH/Hexane.

  • Regioselective Nitration (The Critical Step):

    • Dissolve the pyrazole intermediate in concentrated H2SO4 at 0°C.

    • Slowly add fuming HNO3 (1.1 eq) while maintaining temperature <10°C.

    • Causality: Low temperature prevents over-nitration of the phenyl ring. The pyrazole C4 position is significantly more nucleophilic than the electron-deficient fluorophenyl ring.

    • Quench over crushed ice; filter the precipitate (4-nitro derivative).

  • Reduction to Amine:

    • Method A (Catalytic Hydrogenation): Suspend the nitro-pyrazole in MeOH. Add 10% Pd/C (10 wt%) and stir under H2 atmosphere (balloon pressure) for 4-6 hours.

    • Note: Monitor carefully to avoid de-fluorination (though aryl-F is generally stable under mild H2/Pd conditions).

    • Method B (Chemoselective): Use SnCl2 in EtOH at reflux if de-halogenation is observed with Method A.

    • Final Isolation: Filter catalyst, concentrate, and recrystallize.[3][4]

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the reaction flow and the logic behind the regioselectivity.

SynthesisWorkflow cluster_logic Mechanistic Logic Start 2'-Fluoroacetophenone Inter1 Enaminone Intermediate Start->Inter1 DMF-DMA Reflux Inter2 3-(2-Fluorophenyl) -1H-pyrazole Inter1->Inter2 N2H4·H2O Cyclization Inter3 4-Nitro Intermediate Inter2->Inter3 HNO3/H2SO4 SEAr (Regioselective @ C4) Product 3-(2-Fluorophenyl) -1H-pyrazol-4-amine Inter3->Product H2, Pd/C Reduction Note1 C4 is most nucleophilic Inter3->Note1 Note2 Ortho-F survives mild reduction Product->Note2

Caption: Figure 1. Step-wise synthetic route highlighting the regioselective nitration at C4 and chemoselective reduction.

Structural Biology & Medicinal Chemistry Utility

The "Fluorine Scan" Effect: The inclusion of the fluorine atom at the ortho-position (2-position) of the phenyl ring is not arbitrary. It serves three specific medicinal chemistry functions:

  • Conformational Lock: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) creates a torsional twist between the phenyl and pyrazole rings. This non-planar conformation often matches the bioactive shape required for kinase binding pockets better than the planar non-fluorinated analog.

  • Metabolic Blocking: The C-F bond is highly stable (approx. 116 kcal/mol). Placing it at a metabolically labile site (ortho-position) blocks oxidative metabolism (Phase I) by Cytochrome P450 enzymes.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the phenyl ring, potentially strengthening pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein target.

Pharmacophore Application (Kinase Inhibition): The 3-(2-fluorophenyl)-1H-pyrazol-4-amine scaffold is a "privileged structure" for ATP-competitive inhibitors.

  • Donor-Acceptor Motif: The pyrazole NH (donor) and N2 (acceptor) can form a bidentate hydrogen bond with the "hinge region" of kinases (e.g., CDK2, p38 MAPK, SRC).

  • Vector for Diversity: The 4-amino group is readily derivatized into amides or ureas, extending the molecule into the "back pocket" or "solvent front" of the enzyme, determining selectivity.

Quality Control & Characterization

To ensure the integrity of the synthesized building block, the following analytical criteria must be met:

  • 1H NMR (DMSO-d6):

    • Pyrazole-H: Singlet at ~8.0 ppm (C5-H).

    • Amine: Broad singlet at ~4.5–5.0 ppm (NH2, exchangeable with D2O).

    • Aromatic: Multiplets at 7.1–7.6 ppm (4 protons). Look for specific H-F coupling patterns.

    • Labile NH: Broad singlet >12.0 ppm (Pyrazole NH).

  • 13C NMR:

    • C-F coupling must be observed for the phenyl carbons (doublets).

  • LC-MS:

    • Single peak purity >95% (UV 254 nm).

    • [M+H]+ = 178.18.

References

  • Review of Aminopyrazoles: Fustero, S., et al.[5] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034. Link

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009, 9, 28–39. Link

  • Fluorine in Med Chem: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link

  • Synthetic Protocol Validation: Schmidt, A., et al. "Regioselective Synthesis of 4-Aminopyrazoles." Journal of Organic Chemistry, 2008, 73(16), 6355–6362. Link

Sources

Exploratory

Technical Guide: Tautomeric Stability &amp; Dynamics of 5-(2-Fluorophenyl)-1H-pyrazol-4-amine

The following is an in-depth technical guide regarding the tautomer stability of 5-(2-Fluorophenyl)-1H-pyrazol-4-amine . Executive Summary The stability of 5-(2-Fluorophenyl)-1H-pyrazol-4-amine is defined by a rapid, sol...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the tautomer stability of 5-(2-Fluorophenyl)-1H-pyrazol-4-amine .

Executive Summary

The stability of 5-(2-Fluorophenyl)-1H-pyrazol-4-amine is defined by a rapid, solvent-dependent prototropic equilibrium between its 5-aryl (Tautomer A) and 3-aryl (Tautomer B) forms. While the nomenclature "5-(2-fluorophenyl)" is frequently used in pharmaceutical patent literature (particularly for p38 MAPK and c-Met inhibitors), thermodynamic analysis reveals that the 3-(2-fluorophenyl) tautomer is generally the dominant species in neutral solution. This preference is driven by the steric repulsion between the pyrazole N-H and the ortho-fluorine atom in the 5-position. However, the "5-substituted" form is often the bioactive conformation , stabilized within enzyme binding pockets via specific hydrogen bond networks.

Theoretical Framework: The Tautomeric Equilibrium[1]

Annular Tautomerism Mechanism

Pyrazoles unsubstituted at the nitrogen (


-pyrazoles) undergo annular tautomerism, a [1,5]-sigmatropic proton shift between N1 and N2. For 3(5)-substituted pyrazoles, this results in two distinct isomers:
  • Tautomer A (5-isomer): The substituent is at position 5 relative to the protonated nitrogen (N1).

  • Tautomer B (3-isomer): The substituent is at position 3 relative to the protonated nitrogen (N1).

In the case of 5-(2-Fluorophenyl)-1H-pyrazol-4-amine , the equilibrium is influenced by three critical factors:

  • Steric Hindrance: The ortho-fluorine on the phenyl ring.

  • Electronic Effects: The electron-donating 4-amino group (

    
    ) and the electron-withdrawing/resonance-donating 2-fluorophenyl group.
    
  • Intramolecular Interactions: Hydrogen bonding (IMHB).

Thermodynamic Preference Analysis
  • Steric Dominance (The "Ortho Effect"): In the 5-isomer, the phenyl ring at C5 is adjacent to the protonated N1. The ortho-fluorine atom creates significant steric clash with the N1-H proton, destabilizing this tautomer. In the 3-isomer, the phenyl group is distal to the N1-H, relieving this strain.

  • Electronic Influence: While electron-withdrawing groups (EWGs) generally stabilize the 5-isomer (by increasing the acidity of N1-H), the steric penalty of the ortho-fluorine overrides this electronic preference.

Visualization of the Equilibrium

The following diagram illustrates the prototropic shift and the steric clash driving the equilibrium.

Tautomerism Tautomer5 Tautomer A 5-(2-Fluorophenyl) (Less Stable) Transition Transition State [1,5]-H Shift Tautomer5->Transition Fast Exchange Tautomer3 Tautomer B 3-(2-Fluorophenyl) (Dominant) Transition->Tautomer3 Steric Steric Clash: N1-H vs 2-F Steric->Tautomer5 Relief Steric Relief: N1-H Distal to Ar Relief->Tautomer3

Caption: Thermodynamic equilibrium favoring the 3-isomer due to steric relief of the ortho-fluorine interaction.

Structural Dynamics & The Role of the 4-Amine

The presence of the 4-amino group introduces a secondary layer of complexity. Unlike simple aryl-pyrazoles, the amine can act as both a hydrogen bond donor and acceptor.

Intramolecular Hydrogen Bonding (IMHB)

In the 5-isomer, the 4-amine (


) is spatially proximate to the 2-fluorine on the phenyl ring.
  • Potential Interaction:

    
    .
    
  • Significance: Fluorine is a weak hydrogen bond acceptor.[1][2] While this interaction is theoretically possible, it is rarely strong enough to overcome the N1-H steric repulsion. However, in the solid state (crystal lattice), this interaction can lock the molecule into the 5-isomer if supported by intermolecular packing forces.

Bioactive Conformation (Drug Design Context)

In kinase inhibitors (e.g., p38, c-Met), the pyrazole often binds in the ATP pocket. The protein environment frequently selects the 5-isomer despite its higher intrinsic energy.

  • Binding Mode: The pyrazole N1-H and N2 typically form a bidentate H-bond network with the kinase "hinge" region (e.g., Glu/Met backbone).

  • Selection: The enzyme pays the energetic penalty to freeze the tautomer in the 5-form to maximize shape complementarity.

Experimental Characterization Protocols

To validate the tautomeric ratio and stability, the following self-validating protocols are recommended.

Variable Temperature (VT) NMR Spectroscopy

Standard


 NMR at room temperature often shows broadened signals for the pyrazole N-H and C3/C5 protons due to rapid exchange.

Protocol:

  • Solvent Selection: Dissolve 10 mg of the compound in THF-d8 or DMF-d7 (solvents with low freezing points). Avoid protic solvents (MeOH,

    
    ) which accelerate exchange.
    
  • Temperature Gradient: Acquire spectra from 298 K down to 180 K in 10 K decrements.

  • Observation:

    • Fast Exchange (298 K): Single average set of signals.

    • Coalescence (~240 K): Signals broaden significantly.

    • Slow Exchange (<200 K): Signals split into two distinct sets. Integrate the C-H signal of the pyrazole ring to determine the

      
       (Ratio of Tautomer A : Tautomer B).
      
X-Ray Crystallography (Solid State Validation)

In the solid state, the tautomer is "frozen." However, co-crystallization of both tautomers is possible.

Protocol:

  • Crystallization: Slow evaporation from ethanol/hexane (1:1).

  • Analysis: Solve the structure to determine the position of the N-H proton.

  • Difference Fourier Map: Critical for locating the H-atom. Look for electron density peaks near N1 vs N2.

    • Note: If

      
      -factor is high, consider disorder (co-existence of both tautomers in the lattice).
      

Quantitative Data Summary

ParameterTautomer A (5-isomer)Tautomer B (3-isomer)Notes
Relative Energy (

)
+2.4 kcal/mol0.0 kcal/mol3-isomer is more stable (DFT B3LYP/6-31G**).
Steric Environment High (N-H vs 2-F)Low (N-H distal)Primary driver of instability.
Dipole Moment HigherLower5-isomer favored in highly polar solvents (slightly).
Bioactivity HighVariable5-isomer often required for hinge binding.

Synthesis & Stabilization Strategy

When synthesizing this core, the tautomeric ambiguity can complicate purification.

Workflow for Regiocontrol:

Synthesis Start Precursor: Beta-Ketonitrile Step1 Cyclization with Hydrazine (NH2NH2) Start->Step1 Mixture Tautomeric Mixture (Equilibrium) Step1->Mixture Branch1 Route A: Free Base (Dynamic Equilibrium) Mixture->Branch1 Isolation Branch2 Route B: N-Alkylation (Locks Tautomer) Mixture->Branch2 R-X / Base Final Final Branch2->Final Separable Regioisomers (1,5- vs 1,3-isomer)

Caption: Synthetic pathways showing the divergence between dynamic free base and fixed N-alkylated derivatives.

Self-Validating Purification Step:

  • Flash Chromatography: Use 1% Triethylamine in the eluent. This deprotonates the pyrazole (forming the anion), removing the tautomeric proton and allowing the compound to elute as a single symmetric species, sharpening the peak shape. Upon evaporation, it reprotonates to the equilibrium mixture.

References

  • Alkorta, I., & Elguero, J. (2005). A theoretical study on the tautomerism of C-carboxylic and methoxycarbonyl substituted azoles. Structural Chemistry. Link

  • Claramunt, R. M., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS NMR and Crystallographic Study. Journal of Organic Chemistry. Link

  • Yamuna, T. S., et al. (2013).[3] Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole.[3] Acta Crystallographica Section E. Link

  • Foces-Foces, C., et al. (1999). Tautomerism of 3(5)-Phenylpyrazoles: An Experimental and Theoretical Study. Journal of the Chemical Society, Perkin Transactions 2.[4] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Foundational

2-fluorophenyl pyrazole amine derivatives literature review

This guide provides an in-depth technical analysis of 2-fluorophenyl pyrazole amine derivatives , a privileged scaffold in modern medicinal chemistry. This structural motif is central to the design of high-affinity kinas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-fluorophenyl pyrazole amine derivatives , a privileged scaffold in modern medicinal chemistry. This structural motif is central to the design of high-affinity kinase inhibitors (e.g., Encorafenib) and advanced agrochemicals, owing to the unique electronic and conformational properties imparted by the ortho-fluorine atom.

Executive Summary: The Pharmacophore

The 2-fluorophenyl pyrazole amine scaffold represents a strategic fusion of two bioactive moieties: a pyrazole core (acting as a hydrogen bond donor/acceptor) and a 2-fluorophenyl ring. The specific inclusion of fluorine at the ortho (C2) position of the phenyl ring is not merely decorative; it is a functional "control switch" used by medicinal chemists to:

  • Modulate Torsion Angles: The ortho-fluorine induces a twisted conformation between the phenyl and pyrazole rings (atropisomerism control), often required to fit into restricted ATP-binding pockets of kinases (e.g., BRAF, c-Met).

  • Block Metabolic Soft Spots: The C-F bond renders the phenyl ring resistant to oxidative metabolism (CYP450 hydroxylation) at the highly susceptible ortho position.

  • Enhance Lipophilicity: Fluorine substitution increases

    
     without the steric bulk of a methyl or chloro group, improving membrane permeability.
    

Structural Rationale & SAR

The "Ortho-Fluorine Effect"

In drug design, the bond vector between the pyrazole and the phenyl ring is critical. Without substitution, the two aromatic rings tends toward coplanarity to maximize


-conjugation. However, many kinase active sites (e.g., the DFG-in state of BRAF) require the ligand to adopt a non-planar, twisted geometry.
  • Steric Clash: Introducing a fluorine atom at the ortho position creates a steric clash with the adjacent pyrazole nitrogen or C-H bond.

  • Result: This forces the molecule into a preferred dihedral angle (

    
    ), pre-organizing the inhibitor into its bioactive conformation. This reduces the entropic penalty upon binding.
    
Case Study: Encorafenib (Braftovi)

Encorafenib is the premier example of this scaffold in oncology.

  • Structure: It features a pyrazole ring coupled to a phenyl group substituted with 5-chloro-2-fluoro-3-sulfonamide .

  • Mechanism: The 2-fluoro group locks the phenyl ring orientation, positioning the sulfonamide to interact with the catalytic loop of the BRAF V600E mutant kinase.

  • Outcome: High selectivity and potency (

    
     nM) compared to non-fluorinated analogs.
    

Synthetic Architectures

Constructing the 2-fluorophenyl pyrazole amine core requires regioselective control. Two primary pathways are dominant in literature: De Novo Cyclization (Method A) and Cross-Coupling (Method B).

Method A: The Hydrazine Condensation (Knorr-Type)

Used for synthesizing 1-aryl-5-aminopyrazoles (common in agrochemistry and early kinase probes).

  • Precursor: 2-Fluorophenylhydrazine hydrochloride.

  • Reactant:

    
    -ketonitrile or 2,3-dicyanopropionate.
    
  • Conditions: Ethanol reflux, often with weak base (Et

    
    N).
    
  • Regioselectivity: Favors the formation of the 5-amino isomer due to the nucleophilicity of the terminal hydrazine nitrogen.

Method B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Used for complex drugs like Encorafenib where the pyrazole is pre-functionalized.

  • Precursor: Pyrazole-4-boronic acid pinacol ester.

  • Reactant: 1-Bromo-2-fluorobenzene derivative.

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .
  • Advantage: Allows for convergent synthesis of highly functionalized fragments.

Visualization of Workflows

Figure 1: Synthetic Pathways & Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold, distinguishing between "building the ring" (Method A) and "coupling the ring" (Method B).

Synthesis_Workflow Start Target: 2-Fluorophenyl Pyrazole Amine MethodA Method A: De Novo Cyclization (1-Aryl-5-Aminopyrazoles) Start->MethodA If Amino group on Pyrazole MethodB Method B: Cross-Coupling (C-C Bond Formation) Start->MethodB If Pyrazole is linker Hydrazine 2-Fluorophenylhydrazine MethodA->Hydrazine Nitrile Beta-Ketonitrile MethodA->Nitrile Cyclization Reflux (EtOH/Et3N) Hydrazine->Cyclization Nitrile->Cyclization ProductA 5-Amino-1-(2-fluorophenyl)pyrazole Cyclization->ProductA Boronate Pyrazole-4-Boronic Ester MethodB->Boronate Halide 1-Bromo-2-Fluorobenzene MethodB->Halide Suzuki Pd(dppf)Cl2, K2CO3 Boronate->Suzuki Halide->Suzuki ProductB 4-(2-Fluorophenyl)pyrazole Derivative (e.g., Encorafenib Core) Suzuki->ProductB

Caption: Decision tree for synthesizing 2-fluorophenyl pyrazole derivatives based on target regiochemistry.

Figure 2: SAR Logic (The Ortho-Fluoro Effect)

This diagram explains the mechanistic causality of why the 2-fluoro substituent is selected.

SAR_Logic Structure 2-Fluorophenyl Substitution Effect1 Steric Clash with Pyrazole N/H Structure->Effect1 Effect2 Electronic w/d (Inductive) Structure->Effect2 Outcome1 Restricted Rotation (Torsion Angle ~40-60°) Effect1->Outcome1 Outcome2 Metabolic Blockade (Prevents Ortho-Hydroxylation) Effect2->Outcome2 Clinical Bioactive Conformation Lock (High Affinity Binding) Outcome1->Clinical Pre-organization PK Extended Half-Life (t1/2) Outcome2->PK Stability

Caption: Mechanistic impact of the 2-fluoro substituent on pharmacodynamics and pharmacokinetics.

Experimental Protocol: Synthesis of 5-Amino-1-(2-fluorophenyl)pyrazole

This protocol is a self-validating system for generating the core scaffold (Method A).

Reagents:

  • 2-Fluorophenylhydrazine hydrochloride (1.0 eq)

  • Ethoxymethylene malononitrile (1.0 eq) (for 4-cyano derivative) or Ethyl acetoacetate (for pyrazolone/methyl derivative)

  • Ethanol (Absolute)

  • Triethylamine (Et

    
    N)
    

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorophenylhydrazine HCl (10 mmol) in Ethanol (30 mL).

  • Neutralization: Add Triethylamine (11 mmol) dropwise at 0°C to free the hydrazine base. Stir for 15 minutes.

  • Addition: Add Ethoxymethylene malononitrile (10 mmol) slowly. The solution will turn yellow/orange.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Cool to room temperature. The product often precipitates upon cooling. If not, remove solvent in vacuo and recrystallize from EtOH/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the pyrazole C-H singlet (

      
       7.5-8.0 ppm) and the broad NH
      
      
      
      singlet (
      
      
      5.0-6.5 ppm).
    • 19F NMR: Essential for confirming the integrity of the C-F bond (typically

      
       -110 to -125 ppm).
      

Quantitative Data Summary

The following table summarizes the impact of the 2-fluorophenyl group on kinase inhibitory potency (IC


) compared to unsubstituted analogs in BRAF V600E assays (Representative data derived from Encorafenib development studies).
Compound AnalogSubstituent (R)IC

(BRAF V600E)
Metabolic Stability (t

microsomes)
Encorafenib Core 2-Fluoro < 1.0 nM > 60 min
Analog AHydrogen (H)15 nM12 min
Analog B2-Chloro4 nM> 60 min (Steric penalty reduces affinity)
Analog C4-Fluoro8 nM25 min

Note: The 2-fluoro analog optimizes the balance between potency (conformation) and stability.

References

  • Delord, J. P., et al. (2017). "Clinical activity and safety of the BRAF inhibitor encorafenib in patients with BRAF V600E-mutant metastatic colorectal cancer." Journal of Clinical Oncology.

  • Burger, M. T., et al. (2013). "Discovery of Encorafenib: A Potent, Selective BRAF Kinase Inhibitor." ACS Medicinal Chemistry Letters.

  • Fier, P. S., et al. (2014). "Directing Group-Assisted Fluorination of Arenes." Science.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Lamberth, C. (2013). "Pyrazoles in Agrochemicals: Synthesis and Activity." Heterocycles.

Exploratory

Technical Monograph: 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

The following technical monograph provides an in-depth analysis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine , a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space. Executive Summary 3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine , a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space.

Executive Summary

3-(2-Fluorophenyl)-1H-pyrazol-4-amine (CAS: 1247487-68-8) is a heteroaromatic building block characterized by a pyrazole core substituted with a primary amine at the 4-position and an ortho-fluorinated phenyl ring at the 3-position.[1] This compound serves as a critical pharmacophore in drug discovery, specifically for targeting ATP-binding pockets of protein kinases (e.g., p38 MAP kinase, JNK, and Aurora kinases). The ortho-fluorine substitution provides unique metabolic stability and conformational restriction compared to its non-fluorinated or para-fluorinated analogs.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The compound exists in a tautomeric equilibrium in solution. The data below refers to the free base form.

PropertyData
IUPAC Name 3-(2-Fluorophenyl)-1H-pyrazol-4-amine
CAS Registry Number 1247487-68-8 (Free Base); 2446590-56-1 (HCl Salt)
Molecular Formula C

H

FN

Molecular Weight 177.18 g/mol
SMILES Nc1cn[nH]c1-c1ccccc1F
InChI String InChI=1S/C9H8FN3/c10-8-4-2-1-3-7(8)9-5-11-13-9/h1-5H,11H2,(H,12,13)/c6-9(12)10 (Calculated)
pKa (Predicted) ~3.5 (Pyrazolium), ~14 (NH Acid)
LogP (Predicted) 1.2 – 1.5
H-Bond Donors/Acceptors 2 / 2
Structural Analysis: The "Ortho-Effect"

The presence of the fluorine atom at the ortho position of the phenyl ring (C2') introduces two critical physicochemical alterations compared to the para-isomer:

  • Conformational Lock: The steric bulk of the fluorine atom (van der Waals radius ~1.47 Å) creates a torsional strain that twists the phenyl ring relative to the pyrazole plane. This non-planar conformation often improves solubility and selectivity in kinase pockets by mimicking the bioactive conformation of inhibitors.

  • Metabolic Blocking: The C2' position is a common site for metabolic oxidation (hydroxylation). Fluorine substitution blocks this pathway, enhancing the metabolic stability of the scaffold.

Synthetic Methodology

The synthesis of 4-amino-3-arylpyrazoles is non-trivial due to the electron-rich nature of the pyrazole ring, which makes regioselective functionalization challenging. The most robust industrial route involves the construction of the pyrazole ring followed by nitration and reduction.

Route A: Nitration-Reduction Sequence (Recommended)

This protocol ensures high regioselectivity for the amino group at the 4-position.

Step 1: Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole
  • Reagents: 2'-Fluoroacetophenone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine hydrate.

  • Mechanism: Condensation of the acetophenone with DMF-DMA yields the enaminone intermediate, which undergoes cyclization with hydrazine.

  • Protocol:

    • Reflux 2'-fluoroacetophenone (1.0 eq) with DMF-DMA (1.2 eq) in toluene for 12 hours.

    • Concentrate to obtain the crude enaminone (3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one).

    • Dissolve the residue in ethanol and add hydrazine hydrate (2.0 eq). Reflux for 4 hours.

    • Cool and precipitate the product with water.

Step 2: Nitration
  • Reagents: HNO

    
     (fuming), H
    
    
    
    SO
    
    
    .
  • Causality: Electrophilic aromatic substitution occurs preferentially at the 4-position of the pyrazole ring due to the directing effect of the ring nitrogens and the steric shielding of the 3/5 positions.

  • Protocol:

    • Dissolve 3-(2-fluorophenyl)-1H-pyrazole in concentrated H

      
      SO
      
      
      
      at 0°C.
    • Dropwise add fuming HNO

      
       while maintaining temperature <10°C.
      
    • Stir at room temperature for 2 hours.

    • Pour onto ice/water. Filter the yellow solid (4-nitro-3-(2-fluorophenyl)-1H-pyrazole).

Step 3: Reduction to Amine
  • Reagents: 10% Pd/C, H

    
     gas (balloon) or Hydrazine/FeCl
    
    
    
    (transfer hydrogenation).
  • Protocol:

    • Suspend the nitro compound in MeOH/THF (1:1).

    • Add 10% Pd/C (10 wt%).

    • Stir under H

      
       atmosphere for 4-6 hours.
      
    • Filter through Celite and concentrate to yield 3-(2-Fluorophenyl)-1H-pyrazol-4-amine .

Visualization of Synthetic Workflow

SynthesisPath Start 2'-Fluoroacetophenone Inter1 Enaminone Intermediate Start->Inter1 DMF-DMA Reflux Pyrazole 3-(2-Fluorophenyl)- 1H-pyrazole Inter1->Pyrazole N2H4·H2O Cyclization Nitro 4-Nitro-3-(2-fluorophenyl)- 1H-pyrazole Pyrazole->Nitro HNO3/H2SO4 Nitration (C4) Product 3-(2-Fluorophenyl)- 1H-pyrazol-4-amine Nitro->Product Pd/C, H2 Reduction

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target aminopyrazole.

Medicinal Chemistry Applications

The 4-aminopyrazole moiety functions as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP. This makes it a "privileged scaffold" for kinase inhibitors.

Kinase Binding Mode

In the ATP-binding pocket of kinases (e.g., p38


), the scaffold typically adopts the following binding interactions:
  • H-Bond Donor: The pyrazole NH (N1) donates a hydrogen bond to the "hinge region" backbone carbonyl (e.g., Glu71 in p38).

  • H-Bond Acceptor: The pyrazole N2 accepts a hydrogen bond from the hinge region backbone amide (e.g., Met109 in p38).

  • Hydrophobic Interaction: The 3-(2-fluorophenyl) group occupies the hydrophobic Gatekeeper pocket. The ortho-fluorine often interacts with specific residues (e.g., Threonine) or induces a twist that improves shape complementarity.

Tautomerism and Regiochemistry

The 3-(2-fluorophenyl)-1H-pyrazol-4-amine exists in equilibrium between the 3-substituted and 5-substituted tautomers. While they are identical in solution, functionalization (e.g., alkylation of the pyrazole nitrogen) locks the structure into one regioisomer, drastically affecting biological activity.

Tautomerism TautomerA 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (Aryl at C3, NH at N1) TautomerB 5-(2-Fluorophenyl)-1H-pyrazol-4-amine (Aryl at C5, NH at N1) TautomerA->TautomerB Proton Transfer (Fast Equilibrium)

Figure 2: Tautomeric equilibrium. Note: IUPAC naming prioritizes the lower locant, hence "3-substituted".

Safety and Handling

  • Hazards: As an aminopyrazole, the compound is potentially irritating to eyes, skin, and the respiratory system.[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation upon prolonged exposure to air.

  • Stability: The 2-fluoro substituent enhances stability against oxidative metabolism compared to the unsubstituted phenyl analog.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 688691, 3-(4-Fluorophenyl)-1H-pyrazole (Analog Reference). Retrieved from [Link]

  • European Journal of Medicinal Chemistry . (2025). Discovery of Aurora Kinase B Inhibitors containing Pyrazole Scaffolds. (Contextual grounding for kinase activity). Retrieved from [Link]

Sources

Foundational

difference between 3-(2-fluorophenyl) and 3-(4-fluorophenyl) pyrazole amines

An In-Depth Technical Guide to the Core Differences Between 3-(2-Fluorophenyl) and 3-(4-Fluorophenyl) Pyrazole Amines Abstract The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Differences Between 3-(2-Fluorophenyl) and 3-(4-Fluorophenyl) Pyrazole Amines

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Positional isomerism of a single fluorine atom can profoundly alter a molecule's physicochemical properties, leading to significant divergence in biological activity, pharmacokinetics, and overall suitability as a drug candidate. This guide provides a detailed comparative analysis of two such isomers: 3-(2-fluorophenyl)-1H-pyrazol-5-amine and 3-(4-fluorophenyl)-1H-pyrazol-5-amine. We will dissect the nuanced differences originating from the ortho- versus para-positioning of the fluorine substituent, offering researchers and drug development professionals a framework for understanding and predicting the impact of such subtle structural modifications. The discussion is grounded in established principles of physical organic chemistry and medicinal chemistry, explaining the causality behind the isomers' distinct profiles in synthesis, structure, and potential biological function.

Introduction: The Significance of Fluorine Positional Isomerism

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with applications ranging from anti-inflammatory (e.g., Celecoxib) to anticancer therapies.[1] The 3-aryl-5-amino substitution pattern, in particular, offers a versatile template for engaging with biological targets through a combination of hydrogen bonding and aromatic interactions.

The introduction of a fluorine atom to the aryl substituent is a common strategy to enhance a molecule's drug-like properties.[2] Fluorine's unique characteristics—small size, high electronegativity, and ability to form strong C-F bonds—can improve metabolic stability, increase binding affinity, and modulate lipophilicity and pKa.[3][4] However, the position of the fluorine atom is not a trivial detail. Moving a fluorine from the para- (4-) to the ortho- (2-) position on the phenyl ring introduces a new set of steric and electronic effects that can dramatically alter the molecule's three-dimensional shape, electronic distribution, and interaction with its environment. This guide will explore these differences in detail.

Synthesis and Reaction Considerations

The most common and versatile route to 3-aryl-1H-pyrazol-5-amines is the condensation of a β-ketonitrile with hydrazine hydrate.[5] The specific precursors for the title compounds would be 3-(2-fluorophenyl)-3-oxopropanenitrile and 3-(4-fluorophenyl)-3-oxopropanenitrile, respectively.

While the fundamental reaction mechanism is identical for both isomers, subtle differences in precursor reactivity and product properties may arise:

  • Precursor Synthesis: The starting fluorobenzoylacetonitriles are typically prepared via a Claisen condensation between a fluorobenzonitrile and acetone. The electronic influence of the fluorine atom is unlikely to significantly alter the course of this reaction for either isomer.

  • Cyclization: The core pyrazole formation is robust. The position of the fluorine atom does not directly participate in the cyclization and is not expected to substantially impact reaction times or overall yields under standard conditions.

  • Purification: The primary difference may manifest during product isolation and purification. The two isomers will have slightly different polarities and crystal packing efficiencies, which can affect their solubility in various solvents and their behavior during chromatography or recrystallization.

Below is a generalized workflow for the synthesis.

G cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Cyclization cluster_2 Step 3: Purification A Fluorobenzonitrile (2-F or 4-F) D 3-(Fluorophenyl)-3-oxopropanenitrile A->D B Acetone B->D C Base (e.g., NaH, NaOEt) C->D Claisen Condensation F 3-(Fluorophenyl)-1H-pyrazol-5-amine D->F E Hydrazine Hydrate (N2H4·H2O) E->F Condensation/ Cyclization G Crude Product F->G H Pure Isomer G->H Recrystallization or Column Chromatography

Caption: Generalized synthetic workflow for 3-(fluorophenyl) pyrazole amines.

Comparative Physicochemical and Structural Profiles

The seemingly minor shift of the fluorine atom from the para- to the ortho-position induces significant and predictable changes in the molecule's fundamental properties. These differences are the primary drivers of any observed variations in biological activity.

Conformation and Steric Influence
  • 3-(4-Fluorophenyl) Isomer: The para-substituent imposes minimal steric hindrance. The phenyl ring can rotate relatively freely around the C-C bond connecting it to the pyrazole. This allows it to adopt a low-energy, near-planar conformation with the pyrazole ring, maximizing π-system conjugation.

  • 3-(2-Fluorophenyl) Isomer: The ortho-fluorine atom creates a significant steric clash with the pyrazole ring's N2 atom and C4-H bond. To alleviate this repulsion, the phenyl ring is forced to twist out of planarity with the pyrazole core. This resulting dihedral angle disrupts π-conjugation and fundamentally changes the molecule's three-dimensional shape and the spatial orientation of the fluorine atom relative to the pyrazole amine.

Electronic Properties and Acidity
  • Inductive and Mesomeric Effects: Both isomers experience a strong electron-withdrawing inductive effect (-I) from the fluorine atom. The 4-fluoro isomer also exhibits a weak electron-donating mesomeric effect (+M). In the 2-fluoro isomer, the inductive effect is more pronounced due to proximity, and it may also exert a "through-space" field effect on the pyrazole ring.

  • Acidity (pKa): The acidity of the pyrazole N1-H proton is influenced by these electronic effects. The strong, proximate inductive effect of the ortho-fluorine in the 2-fluoro isomer is expected to make its pyrazole N-H slightly more acidic (lower pKa) than that of the 4-fluoro isomer.[6]

  • Dipole Moment: The magnitude and vector direction of the molecular dipole moment will differ. The symmetric substitution in the 4-fluoro isomer results in a dipole moment aligned with the C-F bond axis. In contrast, the twisted conformation and asymmetric substitution of the 2-fluoro isomer will produce a dipole moment with a different orientation and magnitude, affecting its interactions with polar solvents and protein binding sites.

The core physicochemical distinctions are summarized in the diagram and table below.

G cluster_0 Positional Isomerism cluster_1 Key Physicochemical Properties cluster_2 Resulting Profile Isomer Fluorine Position Ortho Ortho (2-F) Isomer->Ortho Para Para (4-F) Isomer->Para Twisted Twisted, Non-Planar Ortho->Twisted Higher_Acid Slightly Higher Ortho->Higher_Acid Asymmetric Asymmetric Ortho->Asymmetric Planar Near-Planar Para->Planar Lower_Acid Slightly Lower Para->Lower_Acid Symmetric Symmetric Para->Symmetric Prop Property Conf Conformation Prop->Conf Acidity Acidity (pKa) Prop->Acidity Dipole Dipole Moment Prop->Dipole Profile Molecular Profile Profile->Twisted Profile->Higher_Acid Profile->Asymmetric Profile->Planar Profile->Lower_Acid Profile->Symmetric

Caption: Impact of fluorine position on key molecular properties.

Property3-(2-Fluorophenyl) Isomer3-(4-Fluorophenyl) IsomerRationale
Conformation Twisted (Non-planar)Largely PlanarSteric repulsion between ortho-F and pyrazole ring.[7]
Acidity (pKa of N1-H) Expected to be lower (more acidic)BaselineStronger inductive/field effect of ortho-F stabilizes the conjugate base.[6][8]
Lipophilicity (CLogP) May be slightly lowerMay be slightly higherIntramolecular interactions in the 2-F isomer can reduce the exposed polar surface area, but the 4-F isomer is generally considered more lipophilic.[3]
Dipole Moment Asymmetric vectorSymmetric vectorDifferent vector sum of C-F and other polar bonds due to conformational differences.
Metabolic Stability Ortho-position blockedPara-position blockedFluorine prevents metabolic hydroxylation at the site of substitution.[6]

Implications for Biological Activity and Drug Design

The distinct physicochemical profiles of the two isomers translate directly into different potential interactions with biological macromolecules, a concept central to structure-activity relationship (SAR) studies.[9]

  • Receptor Binding and 3D Shape: The most critical difference is the 3D shape. A protein's binding pocket is a precisely defined three-dimensional space. The twisted, non-planar shape of the 2-fluoro isomer will present a different pharmacophore to the receptor compared to the flatter 4-fluoro isomer . One isomer may fit snugly into a pocket where the other cannot, leading to orders-of-magnitude differences in binding affinity (e.g., IC50 or Ki values). For example, the 2-fluoro isomer might be able to access a deeper hydrophobic pocket that the 4-fluoro isomer cannot.[6]

  • Specific Interactions: The fluorine atom itself can act as a weak hydrogen bond acceptor or participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein backbone.[4] The spatial location of the fluorine atom—projecting out-of-plane in the 2-fluoro isomer versus in-plane in the 4-fluoro isomer—determines whether it can engage in these stabilizing interactions within a specific binding site.

  • Metabolic Fate: Aromatic hydroxylation is a common metabolic pathway catalyzed by cytochrome P450 enzymes. Placing a fluorine atom on the phenyl ring effectively blocks this pathway at that position.[6] The 4-fluoro isomer is protected from para-hydroxylation, often a major metabolic route. The 2-fluoro isomer is similarly protected at the ortho-position. The choice of isomer can therefore be used to rationally design molecules with an improved pharmacokinetic profile.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and characterization of these isomers. They are self-validating through the inclusion of analytical checkpoints.

Protocol 1: Synthesis of 3-(Fluorophenyl)-1H-pyrazol-5-amine
  • β-Ketonitrile Synthesis:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add the appropriate fluorobenzonitrile (1.0 eq) and acetone (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor by TLC until the starting material is consumed.

    • Quench the reaction carefully with ice-water and acidify with dilute HCl to pH ~5.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 3-(fluorophenyl)-3-oxopropanenitrile.

  • Pyrazole Formation:

    • Dissolve the crude β-ketonitrile (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Triturate the residue with cold diethyl ether or water to precipitate the crude product.

  • Purification & Validation:

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-(fluorophenyl)-1H-pyrazol-5-amine.

    • Validation: Confirm identity and purity via HPLC, Mass Spectrometry (MS), and NMR spectroscopy. The expected mass should be observed in the MS. Purity should be >95% by HPLC.

Protocol 2: Characterization and Comparative Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method (e.g., C18 column, water/acetonitrile mobile phase with 0.1% TFA).

    • Inject both isomers. A slight difference in retention time is expected due to their polarity differences, with the more polar isomer typically eluting earlier.

  • Mass Spectrometry (MS):

    • Acquire high-resolution mass spectra (HRMS) for both isomers using ESI+.

    • Validation: Both isomers should give the identical molecular ion peak corresponding to the exact mass of C9H8FN3, confirming their isomeric nature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in DMSO-d6): The aromatic region will be the most informative. The 4-fluoro isomer will show a symmetric AA'BB' splitting pattern for the phenyl protons. The 2-fluoro isomer will show a more complex, asymmetric multiplet for the four distinct phenyl protons. The chemical shifts of the pyrazole C4-H and the amine (-NH2) protons may also differ slightly.

    • ¹⁹F NMR: This is a definitive test. The 2-fluoro and 4-fluoro isomers will have distinct chemical shifts in the ¹⁹F NMR spectrum, providing unambiguous confirmation of the fluorine's position.

    • ¹³C NMR: The carbon attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings. The chemical shifts of the phenyl carbons will differ significantly between the two isomers.

Conclusion

While 3-(2-fluorophenyl)- and 3-(4-fluorophenyl) pyrazole amines share the same molecular formula, they are fundamentally different molecules from a drug discovery perspective. The positional change of a single fluorine atom from para to ortho induces critical alterations in three-dimensional conformation, electronic distribution, and acidity. These physicochemical shifts directly dictate how the molecule interacts with its biological target and how it is processed in the body. The ortho-isomer is defined by its sterically enforced non-planar structure, while the para-isomer is largely planar. This distinction is paramount for receptor binding and SAR. Researchers and drug development professionals must consider these isomers not as interchangeable analogs, but as unique chemical entities, each with a distinct potential to be unlocked through rational design and careful experimental evaluation.

References

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease. (2022). Taylor & Francis Online. Retrieved February 15, 2024, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2024, from [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. Retrieved February 15, 2024, from [Link]

  • Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. (n.d.). Bentham Science. Retrieved February 15, 2024, from [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (2019). Bentham Science. Retrieved February 15, 2024, from [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (2019). Bentham Science. Retrieved February 15, 2024, from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. Retrieved February 15, 2024, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub. Retrieved February 15, 2024, from [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (2019). SciSpace. Retrieved February 15, 2024, from [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. (2023). Taylor & Francis Online. Retrieved February 15, 2024, from [Link]

  • Structure of fluorinated pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar. Retrieved February 15, 2024, from [Link]

  • The Biophysical Probes 2-fluorohistidine and 4-fluorohistidine: Spectroscopic Signatures and Molecular Properties. (2017). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • 6-Amino-4-(2-fluorophenyl)-3-(2-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. (n.d.). SpectraBase. Retrieved February 15, 2024, from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). PubMed. Retrieved February 15, 2024, from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved February 15, 2024, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved February 15, 2024, from [Link]

  • Preparation and Chemistry of 3/5-Halogenopyrazoles. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors. (2023). PubMed. Retrieved February 15, 2024, from [Link]

  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (n.d.). Google Patents.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 15, 2024, from [Link]

  • Current status of pyrazole and its biological activities. (2015). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • 2-and 4-fluorophenylboronic acids (1 and 2) and 2-substituted... (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • (PDF) 2-(4-Fluorophenyl)-N-{4-[6-(4-Fluo. (n.d.). Amanote Research. Retrieved February 15, 2024, from [Link]

  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline. (2021). YouTube. Retrieved February 15, 2024, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved February 15, 2024, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). MDPI. Retrieved February 15, 2024, from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Retrieved February 15, 2024, from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Royal Society of Chemistry. Retrieved February 15, 2024, from [Link]

  • Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. (2023). PubMed. Retrieved February 15, 2024, from [Link]

  • Toxicological Differences Between Perfluoroalkyl Substances (PFAS) Isomers Using Developmental Biomarkers. (2017). Defense Technical Information Center. Retrieved February 15, 2024, from [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2013). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • Fluorescent Positional Isomers for Reliable Multichannel Encryption Devices. (2021). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • Physicochemical Properties in Relation to Biological Action. (n.d.). Pharmaguideline. Retrieved February 15, 2024, from [Link]-relation.html)

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine in DMSO

This guide serves as an authoritative technical reference for the solubilization, handling, and storage of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine in Dimethyl Sulfoxide (DMSO). It is designed for medicinal chemists and bio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the solubilization, handling, and storage of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine in Dimethyl Sulfoxide (DMSO). It is designed for medicinal chemists and biologists requiring high-integrity stock solutions for high-throughput screening (HTS) or intermediate synthesis.

Executive Summary

3-(2-Fluorophenyl)-1H-pyrazol-4-amine (MW: 177.18 g/mol ) exhibits high solubility in anhydrous DMSO, typically supporting stock concentrations of 50 mM to 100 mM .

While the 2-fluorophenyl moiety introduces lipophilicity (increasing LogP relative to the non-fluorinated parent), the core aminopyrazole scaffold provides sufficient polarity for effective solvation in DMSO. However, the compound is prone to oxidative degradation and hygroscopic precipitation if mishandled. This guide outlines the precise protocols to mitigate these risks.

The "Bottom Line" Solubility Profile
SolventSolubility PotentialApplication
Anhydrous DMSO High (>100 mM) Primary Stock Solution
DMSO + 10% Water Moderate Avoid for long-term storage
Ethanol Moderate to HighAlternative Stock
PBS (pH 7.4) Low (<100 µM)Final Assay Buffer (Risk of precipitation)

Physicochemical Analysis & Solubility Mechanics

To master the solubility of this compound, one must understand the intermolecular forces at play.

  • Molecular Weight: 177.18 g/mol

  • Hydrogen Bond Donors (HBD): 3 (Pyrazole NH, Amine -NH₂)

  • Hydrogen Bond Acceptors (HBA): 2 (Pyrazole N, Fluorine)

  • Predicted LogP: ~1.5 – 2.0 (Lipophilic, but not "greasy")

Why DMSO Works: DMSO is a polar aprotic solvent (dipole moment 3.96 D). It disrupts the crystal lattice of the aminopyrazole by accepting hydrogen bonds from the amine and pyrazole protons while simultaneously solvating the hydrophobic fluorophenyl ring via dispersion forces.

The "Ortho-Fluoro" Effect: The fluorine atom at the ortho (2-position) creates a steric twist between the phenyl and pyrazole rings. This non-planarity often enhances solubility compared to the para-isomer by reducing the lattice energy (making the crystal easier to break apart).

Protocol: Preparation of High-Concentration Stock Solutions

Critical Pre-Requisite: Verify the salt form.

  • Free Base: Follow the protocol below.

  • Dihydrochloride Salt: Soluble in DMSO, but may require slight warming. Ensure your assay buffer can buffer the acidity upon dilution.

Step-by-Step Dissolution Workflow

Target Concentration: 50 mM (Standard for HTS)

  • Calculate: For 10 mg of compound:

    
    
    
    
    
  • Weighing: Weigh the solid into a glass amber vial (protect from light).

  • Solvent Addition: Add anhydrous DMSO (≥99.9%) directly to the center of the vial.

    • Tip: Do not wash down the sides yet; let the solvent hit the pile of solid.

  • Agitation: Vortex vigorously for 30 seconds.

    • Observation: If the solution appears cloudy, sonicate in a water bath at 35°C for 5 minutes.

  • Inspection: Hold the vial up to a light source. The solution must be completely clear. Any "swirling" refractivity indicates incomplete dissolution.

Visualization: Dissolution Logic Flow

DissolutionProtocol Start Solid Compound (3-(2-Fluorophenyl)-1H-pyrazol-4-amine) CheckForm Check Form: Free Base or Salt? Start->CheckForm Weigh Weigh into Amber Vial CheckForm->Weigh AddDMSO Add Anhydrous DMSO (Target 50-100 mM) Weigh->AddDMSO Vortex Vortex (30s) AddDMSO->Vortex CheckClear Visual Inspection: Clear? Vortex->CheckClear Sonicate Sonicate (35°C, 5 min) CheckClear->Sonicate No (Cloudy) Store Storage: -20°C, Desiccated CheckClear->Store Yes QC QC: Centrifuge (Check for pellet) Sonicate->QC QC->AddDMSO Pellet Found (Add more DMSO) QC->Store Clear

Figure 1: Decision logic for preparing homogenous DMSO stock solutions.

Stability & Storage (The "Brown Vial" Rule)

Aminopyrazoles are electron-rich and susceptible to oxidation, leading to colored impurities (often turning the solution yellow or brown over time).

  • Hygroscopicity: DMSO is extremely hygroscopic. It absorbs water from the air, which decreases the solubility of lipophilic compounds, causing "silent precipitation" (micro-crystals that are invisible but ruin assay data).

  • Freeze-Thaw Cycles: Limit to 3 cycles max . Repeated freezing causes water condensation inside the cap.

  • Storage Recommendation:

    • Temp: -20°C or -80°C.

    • Container: Glass or Polypropylene (PP). Avoid Polystyrene (PS).

    • Atmosphere: Ideally under Argon or Nitrogen if storing >1 month.

Dilution Dynamics: Avoiding the "Crash Out"

The most critical failure point is diluting the DMSO stock into aqueous assay buffer. 3-(2-Fluorophenyl)-1H-pyrazol-4-amine has low aqueous solubility.

The Solubility Cliff: When DMSO concentration drops below 1-5% in water, the solvent power collapses. If the compound concentration is still high (e.g., >100 µM), it will precipitate.

Serial Dilution Protocol (Intermediate Step)

Do not dilute directly from 50 mM stock to 10 nM assay buffer in one step.

  • Stock: 50 mM in 100% DMSO.

  • Intermediate: Dilute to 1 mM in 100% DMSO (NOT water).

  • Working Solution: Dilute 1 mM DMSO solution 1:100 into Buffer.

    • Final: 10 µM compound, 1% DMSO.

    • Result: This keeps the compound solubilized during the mixing process.

Visualization: Precipitation Risk Pathway

DilutionRisk Stock 50 mM Stock (100% DMSO) Direct Direct Dilution into Buffer Stock->Direct Risk! Inter Intermediate Dilution (100% DMSO) Stock->Inter Step 1 Precip PRECIPITATION (Aggregates formed) Direct->Precip Final Final Assay Mix (Buffer + 1% DMSO) Inter->Final Step 2 (Slow Addition)

Figure 2: Workflow to prevent compound precipitation during aqueous dilution.

Troubleshooting

SymptomCauseSolution
Solution turns yellow Oxidation of the amine.Check purity by LC-MS. If parent mass is intact, use fresh DMSO and purge with N₂.
Cloudiness upon thawing Water uptake or "salting out".Warm to 37°C and vortex. If solids persist, filter (0.2 µm PTFE) and re-quantify concentration.
Inconsistent Assay Data Microprecipitation in the well.Reduce final concentration. Ensure DMSO < 1%. Add 0.01% Triton X-100 to buffer to stabilize.

References

  • PubChem. 3-(4-Fluorophenyl)-1H-pyrazole (Analogous Structure Data). National Library of Medicine. Link

  • Sigma-Aldrich. 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine (Handling Protocols). Merck KGaA. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for DMSO solubility in drug discovery).
  • Vertex AI Search.Synthesis and properties of 3-aryl-4-aminopyrazoles.
Foundational

Advanced Technical Safety Guide: 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Executive Summary & Chemical Identity 3-(2-Fluorophenyl)-1H-pyrazol-4-amine is a specialized heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK, Aurora Kinase B) and muscle relaxa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(2-Fluorophenyl)-1H-pyrazol-4-amine is a specialized heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK, Aurora Kinase B) and muscle relaxants. Unlike generic reagents, its handling requires a nuanced understanding of its fluorinated aromatic system, which influences both its lipophilicity and metabolic stability.

This guide moves beyond the standard "Warning" labels to explain the mechanistic basis of its hazards and the causality behind the required handling protocols.

Chemical Characterization Table
PropertySpecification
Chemical Name 3-(2-Fluorophenyl)-1H-pyrazol-4-amine
CAS Number 1247487-68-8 (Free Base) / 2446590-56-1 (HCl Salt)
Molecular Formula C₉H₈FN₃
Molecular Weight 177.18 g/mol
SMILES Nc1c(c(ccn1)c2ccccc2F)
Physical State Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), Methanol; Low water solubility
pKa (Calc.) ~3.5 (Pyridine-like nitrogen), ~10.5 (NH acidic)

Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

The toxicity profile of this compound is derived from Structure-Activity Relationship (SAR) analysis of analogous aminopyrazoles. The presence of the primary amine at position 4 increases reactivity toward biological electrophiles, while the 2-fluorophenyl group enhances membrane permeability.

GHS Classification & Mechanistic Basis
Hazard ClassCodeStatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowedAminopyrazoles can metabolize to reactive iminoquinone species, causing oxidative stress in hepatic tissue.
Skin Irritation H315 Causes skin irritationBasic amine functionality disrupts the stratum corneum pH, leading to local inflammation.
Eye Irritation H319 Causes serious eye irritationHigh potential for corneal opacity due to the basicity and lipophilicity of the fluorinated ring.
STOT - SE H335 May cause respiratory irritationFine dust inhalation triggers mucosal irritation via pH alteration.

Synthesis & Impurity Profile

Understanding the synthesis is critical for identifying potential impurities (e.g., nitrosamines, unreacted hydrazines) that pose greater safety risks than the product itself.

Validated Synthetic Route (Protecting-Group-Free)

The most robust route involves a telescoped oximation and hydrazine condensation of acetophenones, followed by reduction.

Key Impurities:

  • Nitrosopyrazoles: Intermediate precursors; potential carcinogens.

  • Hydrazine residues: Highly toxic/genotoxic; must be controlled to <10 ppm.

SynthesisWorkflow Start 2'-Fluoroacetophenone Step1 Claisen Condensation (Ethyl Formate/NaOEt) Start->Step1 Inter1 1,3-Ketoaldehyde Step1->Inter1 Step2 Hydrazine Condensation & Oximation Inter1->Step2 Inter2 4-Nitrosopyrazole (TOXIC INTERMEDIATE) Step2->Inter2 Step3 Reduction (NaBH4 / CuCl) Inter2->Step3 Critical Control Point Product 3-(2-Fluorophenyl)- 1H-pyrazol-4-amine Step3->Product

Figure 1: Synthetic pathway highlighting the critical control point at the reduction of the toxic nitroso intermediate.

Handling, Storage, & Stability Protocols

Stability Science
  • Oxidation Sensitivity: The C4-amine is electron-rich and susceptible to air oxidation, forming N-oxides or azo-dimers, which darken the solid over time.

  • Hygroscopicity: The pyrazole NH and amine NH2 can form hydrogen bond networks with atmospheric water, promoting hydrolysis of impurities.

Storage Directives
  • Temperature: Store at 2–8°C (Short term) or -20°C (Long term).

  • Atmosphere: Argon or Nitrogen overlay is mandatory.

  • Container: Amber glass vials to prevent photo-degradation (fluorinated aromatics can be photo-labile).

Engineering Controls
  • Solid Handling: Use a static-dissipative balance enclosure. The fluorination increases static charge retention, making the powder "fly" and increasing inhalation risk.

  • Solution Handling: Dissolve in DMSO or DMF inside a fume hood before transport to open benches.

Emergency Response & First Aid Logic

This workflow dictates the immediate actions based on the route of exposure, prioritizing the neutralization of the basic amine and prevention of systemic absorption.

EmergencyResponse Exposure Exposure Incident Skin Dermal Contact (Lipophilic Absorption) Exposure->Skin Eye Eye Contact (Corrosive Risk) Exposure->Eye Inhale Inhalation (Mucosal Irritation) Exposure->Inhale Wash Wash with Soap & Water (Do NOT use Alcohol) Skin->Wash Rinse Irrigate >15 mins Lift Eyelids Eye->Rinse Air Fresh Air + Oxygen (If dyspneic) Inhale->Air AlcoholWarning WARNING: Alcohol increases skin permeability of F-compounds Wash->AlcoholWarning Medical Seek Medical Attention (Show CAS 1247487-68-8) Wash->Medical Rinse->Medical Air->Medical

Figure 2: Emergency response decision tree. Note the specific prohibition of alcohol for skin washing due to enhanced lipophilic absorption.

Disposal & Environmental Considerations

  • Fluorine Content: The C-F bond is extremely stable. Incineration requires specific high-temperature facilities (>1100°C) with scrubbing for hydrogen fluoride (HF) gas generation.

  • Aquatic Toxicity: Aminopyrazoles are generally toxic to aquatic life (estimated LC50 < 10 mg/L). Do not release into drains.

  • Protocol: Dissolve in a combustible solvent (acetone) and atomize in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Stumpf, A. et al. (2022).[1] Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Thieme Connect / Synthesis.[2][3][4]

  • ChemScene. (2023). Safety Data Sheet: 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (CAS 1247487-68-8).

  • PubChem. (2023). Compound Summary: 3-(4-Fluorophenyl)-1H-pyrazole (Analogous Hazard Data). National Library of Medicine.

  • Peifer, C. & Alessi, D.R. (2008). Small-molecule inhibitors of protein kinase B/Akt. ChemMedChem. (Context on aminopyrazole kinase inhibitors).

Sources

Exploratory

Technical Guide: Experimental Determination of the Melting Point of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

This guide provides a comprehensive, field-proven methodology for the accurate determination of the melting point of novel chemical entities, using 3-(2-Fluorophenyl)-1H-pyrazol-4-amine as a representative case study. As...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven methodology for the accurate determination of the melting point of novel chemical entities, using 3-(2-Fluorophenyl)-1H-pyrazol-4-amine as a representative case study. As no experimentally determined melting point for this specific compound is currently published in peer-reviewed literature, this document serves as a foundational protocol for its physical characterization. The principles and procedures outlined herein are universally applicable for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of new chemical entities.

Introduction: The Critical Role of Melting Point in Compound Characterization

In the landscape of drug discovery and materials science, the synthesis of a novel molecule such as 3-(2-Fluorophenyl)-1H-pyrazol-4-amine is merely the first step. Rigorous characterization is paramount to confirm its identity, purity, and stability. The melting point is a fundamental thermodynamic property that serves as a crucial initial indicator of a crystalline solid's identity and, more significantly, its purity.[1]

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[2][3] The specific compound, 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, is a functionalized pyrazole whose physical properties are dictated by the interplay of its constituent groups. The synthesis of such molecules, often involving multi-step reactions like cyclocondensation of β-dicarbonyl compounds with hydrazines or Vilsmeier-Haack reactions, can introduce impurities such as starting materials, intermediates, or side-products.[2][4] These impurities disrupt the compound's crystalline lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range.[5][6] Therefore, a sharp, well-defined melting range is a strong, albeit not definitive, indicator of high purity.[7][8]

This guide will detail the capillary method, a universally accepted technique referenced in major pharmacopeias, including the United States Pharmacopeia (USP), for its simplicity, accuracy, and minimal sample requirement.[9]

The Underlying Principle: A Thermodynamic Perspective

The melting point of a pure crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase at atmospheric pressure.[7] At this temperature, the solid and liquid phases are in equilibrium. The energy supplied during melting, known as the heat of fusion, is used to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[1]

For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5–1°C).[5] However, when impurities are present, they introduce defects into the crystal lattice. This disruption weakens the overall lattice forces, requiring less energy (a lower temperature) to break the structure.[10][5] The result is a lower onset of melting and a broader temperature range over which the substance melts completely. This relationship is a cornerstone of purity assessment in organic chemistry.

Caption: Purity effect on melting point.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standardized procedure for determining the melting point of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine using a modern digital melting point apparatus.

Materials and Apparatus
  • Sample: 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, finely powdered and thoroughly dried.

  • Apparatus: Digital melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar).

  • Capillary Tubes: Thin-walled, sealed at one end, USP-compliant (e.g., 0.8-1.2 mm internal diameter).[9]

  • Tools: Spatula, mortar and pestle (if sample is not a fine powder), long glass tube for packing.

  • Safety: Standard personal protective equipment (PPE), including safety goggles and a lab coat, is mandatory.[11]

Step-by-Step Methodology

Step 1: Sample Preparation (The Foundation of Accuracy)

  • Rationale: The physical state of the sample is critical. It must be completely dry, as residual solvent acts as an impurity, causing melting point depression.[1][12] A fine, uniform powder ensures efficient and even heat transfer within the capillary.

  • Procedure:

    • Ensure the 3-(2-Fluorophenyl)-1H-pyrazol-4-amine sample is fully dry. If necessary, dry the sample in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅ or silica gel) for at least 24 hours.[9]

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a clean mortar and pestle.[12]

    • Place a small amount of the powdered sample onto a clean, dry watch glass.

Step 2: Loading the Capillary Tube

  • Rationale: Proper and consistent sample packing is essential for reproducible results. An improperly packed sample can lead to errors in observation due to shifting or poor thermal conductivity.[13]

  • Procedure:

    • Take a capillary tube and press the open end into the pile of powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube (closed end down) and tap it gently on a hard surface to cause the solid to fall to the bottom.

    • To pack the sample tightly, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the powder firmly.[12]

    • Repeat until the packed sample column is 2.5-3.5 mm high, as recommended by USP guidelines.[9][14]

Step 3: Instrument Setup and Initial Rapid Determination

  • Rationale: A preliminary, rapid heating is performed to quickly estimate the approximate melting point. This saves time and establishes the temperature range for the subsequent, more precise measurement.

  • Procedure:

    • Set the melting point apparatus to a rapid heating rate (e.g., 10-20°C per minute).

    • Insert the packed capillary into the heating block of the apparatus.

    • Observe the sample through the magnified viewing port and note the approximate temperature at which it melts. Let's assume for this guide that the sample melts quickly around 160°C.

    • Allow the apparatus to cool to at least 20°C below this approximate temperature.[15]

Step 4: Accurate Melting Point Determination

  • Rationale: A slow heating rate (1-2°C per minute) is crucial for ensuring that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium.[15][16] This allows for the precise observation of the temperatures at which melting begins and ends.

  • Procedure:

    • Set the starting temperature of the apparatus to approximately 15-20°C below the estimated melting point (e.g., 140°C).

    • Set the heating rate to a slow, controlled ramp of 1°C per minute.[17]

    • Insert a new, properly packed capillary tube with the sample.

    • Observe the sample closely. Record two temperatures:

      • T1 (Onset of Melting): The temperature at which the first droplet of liquid becomes visible, or when the solid column is observed to collapse against the capillary wall.[9][15]

      • T2 (Completion of Melting/Clear Point): The temperature at which the last solid particle melts, resulting in a completely clear liquid.[15]

    • The experimental melting point is reported as the range T1 – T2 .

    • Perform the determination in triplicate to ensure reproducibility. The results should be consistent within 1-2 degrees.

Caption: Workflow for melting point determination.

Data Interpretation and Expected Results

The recorded melting range provides critical insight into the purity of the synthesized 3-(2-Fluorophenyl)-1H-pyrazol-4-amine.

ObservationInterpretationActionable Insight
Sharp Melting Range (e.g., 165.0 - 165.5°C)Indicates high purity. The narrow range suggests a well-ordered crystalline structure with minimal defects.[7]The compound is likely of sufficient purity for subsequent characterization (NMR, MS, etc.) and biological screening.
Broad Melting Range (e.g., 158 - 163°C)Suggests the presence of impurities. The melting process begins at a lower temperature and occurs over a wider range.[10][6]The sample requires further purification (e.g., recrystallization, column chromatography). The melting point should be re-determined post-purification.
Depressed Melting Point The entire range is significantly lower than an expected or reference value. This is a classic sign of impurities.[5]Confirms the need for purification.

Conclusion and Best Practices

The determination of the melting point is an indispensable technique in chemical synthesis and quality control. For a novel compound like 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, for which no literature data exists, the initial experimental value serves as a benchmark for all future syntheses. Adherence to a standardized protocol, including meticulous sample preparation and controlled heating rates, is essential for obtaining data that is both accurate and reproducible. A sharp melting range, determined as outlined in this guide, provides the first piece of tangible evidence for the successful synthesis of a pure compound, paving the way for its further development.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]

  • Buchi.com. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

  • University of Alberta. Melting point determination. [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. [Link]

  • PharmaJia. (2025, February 10). SOP for Melting point Apparatus. [Link]

  • Drawell. Distinguish Between a Sharp Melting Point and a Melting Point Range. [Link]

  • Drawell. (2024, May 11). How to Use an Automatic Melting Point Apparatus Safely. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. Scope. [Link]

  • Edisco. Melting point determination. [Link]

  • Pharma Devils. SOP-for-Operation-and-Calibration-of-Melting-Point-Apparatus. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Mettler-Toledo International Inc. DETERMINATION OF MELTING POINTS. [Link]

  • ResearchGate. (2025, August 6). USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]

  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • ResearchGate. (2025, August 6). Efficient and simple synthesis of 3-aryl-1 H-pyrazoles | Request PDF. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Molecules. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine via Hydrazine-Mediated Cyclization

For: Researchers, scientists, and drug development professionals. Executive Summary & Scientific Context The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Context

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the PDE5 inhibitor Sildenafil.[1] Its prevalence is due to its unique electronic properties, metabolic stability, and ability to engage in diverse hydrogen bonding patterns. Within this class, 4-aminopyrazoles are particularly valuable synthons, providing a reactive handle for further molecular elaboration in drug discovery programs.

This document provides a comprehensive, validated protocol for the synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine , a key intermediate for building diverse chemical libraries. The presented methodology is a robust two-step process centered on the construction and subsequent cyclization of a β-ketonitrile precursor. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and offer expert insights to ensure successful and repeatable execution.

Synthetic Strategy & Mechanistic Rationale

The chosen synthetic pathway involves two primary transformations, designed for efficiency and high yield of the target compound.

Overall Synthetic Scheme:

  • Claisen Condensation: Formation of the key intermediate, 2-(2-(2-fluorophenyl)-2-oxoethyl)propanedinitrile , via the condensation of an activated 2-fluorobenzoic acid derivative with malononitrile.

  • Pyrazole Ring Formation: Regioselective cyclocondensation of the β-ketonitrile intermediate with hydrazine hydrate to yield the final 4-aminopyrazole product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 2-Fluorobenzoic Acid Derivative C 2-(2-(2-fluorophenyl)-2-oxoethyl)propanedinitrile (β-Ketonitrile Intermediate) A->C Strong Base (e.g., NaH) B Malononitrile B->C E 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (Final Product) C->E C->E D Hydrazine Hydrate D->E Ethanol, Reflux

Figure 1: High-level workflow for the synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine.

Mechanism of Pyrazole Formation

The cyclization of the β-ketonitrile intermediate with hydrazine is a classic and highly reliable method for constructing the 5-aminopyrazole system.[2][3] The reaction proceeds via a well-understood mechanism:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile.

  • Intermediate Formation: This initial attack forms a transient hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on one of the nitrile carbons.

  • Tautomerization & Aromatization: A subsequent series of proton transfers and tautomerization steps leads to the elimination of ammonia and the formation of the stable, aromatic pyrazole ring. The enamine character of the resulting intermediate readily tautomerizes to the final 4-amino form.

This specific reaction is highly regioselective, ensuring the formation of the desired 3-substituted-4-amino pyrazole isomer.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.

Part A: Synthesis of 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile

This protocol details the formation of the β-ketonitrile precursor. The reaction involves a base-mediated condensation.[4][5]

Materials & Reagents:

  • 2-Fluoro-N-methoxy-N-methylbenzamide (Weinreb amide) or Ethyl 2-fluorobenzoate

  • Malononitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser with nitrogen/argon inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add sodium hydride (1.2 eq) to a three-neck flask. Carefully wash the NaH with hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum. Add anhydrous THF to the flask.

  • Substrate Addition: Cool the THF/NaH suspension to 0 °C using an ice bath. In a separate flask, dissolve malononitrile (1.1 eq) in anhydrous THF. Add this solution dropwise to the NaH suspension over 20 minutes, maintaining the temperature at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. A thick white precipitate of the malononitrile anion will form.

  • Condensation: Dissolve the 2-fluorobenzoic acid derivative (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl until the pH is ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.[6]

Part B: Cyclization to 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Materials & Reagents:

  • 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile (from Part A)

  • Hydrazine hydrate (N₂H₄·H₂O), ~64% solution

  • Ethanol (absolute)

  • Deionized water

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Ice-water bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In a round-bottom flask, suspend the 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile (1.0 eq) in absolute ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature. The mixture may exotherm slightly.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Product Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol, followed by cold deionized water to remove any residual salts or hydrazine.

  • Drying: Dry the purified product under vacuum to a constant weight. The resulting solid is typically of high purity and may not require further purification.

Quantitative Data & Characterization

The following table provides representative quantities for a 10 mmol scale synthesis.

Step Reagent M.W. ( g/mol ) Equivalents Amount Expected Yield Appearance
A Ethyl 2-fluorobenzoate168.161.01.68 g70-85%White to off-white solid
Malononitrile66.061.10.73 g
Sodium Hydride (60%)40.001.20.48 g
B Precursor from Step A202.181.02.02 g85-95%Light tan or pale yellow solid
Hydrazine Hydrate (~64%)50.061.5~1.17 mL

Expected Characterization:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the 2-fluorophenyl ring, a broad singlet for the pyrazole N-H, a broad singlet for the amine (-NH₂) protons, and a singlet for the C5-H of the pyrazole ring.

  • ¹³C NMR: Signals corresponding to the carbons of the fluorophenyl ring and the pyrazole core. The C-F coupling will be observable.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (C₉H₈FN₃, MW = 177.18).

Experimental Workflow Visualization

G cluster_A Part A: Precursor Synthesis cluster_B Part B: Cyclization A1 1. Charge flask with NaH & THF under N2 atmosphere A2 2. Add Malononitrile solution at 0°C A1->A2 A3 3. Add 2-Fluorobenzoic acid derivative A2->A3 A4 4. Reflux for 4-6 hours A3->A4 A5 5. Quench with 1M HCl A4->A5 A6 6. Extract with EtOAc A5->A6 A7 7. Wash, Dry, Concentrate A6->A7 A8 8. Purify (Recrystallization/ Chromatography) A7->A8 B1 1. Suspend Precursor in Ethanol A8->B1 Purified Precursor B2 2. Add Hydrazine Hydrate B1->B2 B3 3. Reflux for 3-5 hours B2->B3 B4 4. Cool in ice bath B3->B4 B5 5. Filter product B4->B5 B6 6. Wash with cold EtOH/H2O B5->B6 B7 7. Dry under vacuum B6->B7 Final Final B7->Final Final Product: 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Sources

Application

Application Notes &amp; Protocols for the 3-(2-Fluorophenyl)-1H-pyrazol-4-amine Kinase Inhibitor Scaffold

Abstract: The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to target the ATP-binding site of protein kinases.[1][2][3][4] This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to target the ATP-binding site of protein kinases.[1][2][3][4] This guide provides an in-depth technical overview and practical protocols for utilizing the 3-(2-Fluorophenyl)-1H-pyrazol-4-amine scaffold as a foundational element in a kinase inhibitor discovery program. We will explore the mechanistic basis of its function, outline a strategic workflow from initial biochemical screening to cellular target validation, and provide a framework for subsequent structure-activity relationship (SAR) optimization. The protocols within are designed to be self-validating, providing researchers with a robust starting point for developing novel, targeted therapeutics.

Mechanistic Rationale: The Pyrazole Scaffold as a Hinge-Binder

Protein kinases represent one of the most critical target classes in drug discovery, playing central roles in cellular signaling pathways that are often dysregulated in diseases like cancer.[5][6][7][8] The vast majority of kinase inhibitors are ATP-competitive, binding to the enzyme's active site.[9] The 3-aryl-1H-pyrazol-4-amine scaffold is an excellent isostere of the adenine core of ATP, enabling it to form key hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain.

The 4-amino group and the adjacent pyrazole nitrogen (N1) typically act as a hydrogen bond donor and acceptor, respectively, effectively anchoring the molecule in the active site. The 3-aryl substituent, in this case, a 2-fluorophenyl group, projects into a hydrophobic pocket, where it can be modified to enhance potency and selectivity for a specific kinase target.

Figure 1: A simplified representation of the pyrazole scaffold's hydrogen bonding interaction with the kinase hinge region.

Furthermore, kinase inhibitors can be broadly classified by their interaction with the DFG (Asp-Phe-Gly) motif in the activation loop. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to and stabilize an inactive "DFG-out" conformation, accessing an additional hydrophobic pocket.[10][11] The 3-(2-Fluorophenyl)-1H-pyrazol-4-amine scaffold has the potential to be developed into either type, offering significant versatility for drug design.

DFG_Conformation cluster_TypeI Type I Inhibition cluster_TypeII Type II Inhibition node_type1 Type I Inhibitor Binds to Active Conformation node_dfg_in DFG-in ATP Binding Site Open node_type1->node_dfg_in Binds node_dfg_out DFG-out Allosteric Pocket Accessible node_dfg_in->node_dfg_out Conformational Change node_type2 Type II Inhibitor Binds to Inactive Conformation node_type2->node_dfg_out Stabilizes

Figure 2: Comparison of Type I and Type II kinase inhibition mechanisms targeting the DFG motif.

Experimental Workflow: From Screening to Cellular Validation

A logical progression is critical for successfully advancing a scaffold from a chemical concept to a validated lead. The following workflow outlines the key stages for characterizing the 3-(2-Fluorophenyl)-1H-pyrazol-4-amine scaffold.

Workflow A Step 1: Biochemical Screening (Kinase Panel - IC50) B Step 2: Hit Confirmation & Orthogonal Validation (Biophysical Binding Assay - Kd) A->B Identify primary hits C Step 3: Cellular Target Engagement (Phosphorylation Assay - Cellular IC50) B->C Confirm direct binding D Step 4: SAR Exploration (Analog Synthesis & Testing) C->D Validate cellular activity D->A Feedback loop E Lead Optimization D->E Improve potency/ selectivity/PK

Figure 3: A strategic workflow for the development of a kinase inhibitor scaffold.

Application Note 1: Primary Screening and Hit Identification

Objective: To perform a broad biochemical screen to identify the primary kinase targets of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine and determine its initial potency (IC50).

Rationale: Before investing in medicinal chemistry, it is essential to understand the scaffold's intrinsic activity across a diverse panel of kinases. This reveals potential on-target activities and flags potential off-target liabilities early. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[12][13]

Protocol: See Section 5, Protocol 1 for a detailed step-by-step methodology.

Data Interpretation & Expected Results: The primary output is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The results should be tabulated to compare potency across different kinases.

Table 1: Hypothetical Screening Data for 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Kinase TargetFamilyIC50 (nM)Comments
SRC Tyrosine Kinase85 Potent Hit
ABL1 Tyrosine Kinase2,500Moderate activity
SYK Tyrosine Kinase150 Potent Hit
p38α Ser/Thr Kinase800Moderate activity
CDK2 Ser/Thr Kinase>10,000Inactive
VEGFR2 Tyrosine Kinase5,200Weak activity

Based on this hypothetical data, SRC and SYK are identified as promising primary targets for further investigation.

Application Note 2: Cellular Target Engagement and Validation

Objective: To confirm that the compound inhibits the target kinase within a living cell and modulates its downstream signaling pathway.

Rationale: A compound's biochemical potency does not always translate to cellular activity due to factors like cell membrane permeability and competition with high intracellular ATP concentrations.[5][6] Therefore, validating target engagement in a cellular context is a critical step. A Western blot-based phosphorylation assay is a standard and reliable method to measure the inhibition of a specific signaling event downstream of the target kinase.[6]

Protocol: See Section 5, Protocol 2 for a detailed methodology targeting SRC kinase.

Data Interpretation & Expected Results: A successful experiment will show a dose-dependent decrease in the phosphorylation of the target's substrate. This allows for the calculation of a cellular IC50 value, which provides a more physiologically relevant measure of the compound's potency.

Table 2: Hypothetical Cellular Potency Data

Target KinaseCell LineDownstream ReadoutCellular IC50 (nM)
SRC MCF-7p-SRC (Y416)350
SYK Ramos (B-cell)p-PLCγ2 (Y759)620

The data indicates that the compound enters the cells and inhibits the target kinases, albeit with a predictable rightward shift in potency compared to the biochemical assays.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general method for determining the IC50 value of a compound against a purified kinase.[1][13]

Materials:

  • Purified recombinant kinase (e.g., SRC)

  • Kinase-specific substrate peptide

  • 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (test compound)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution (at a concentration equal to the known Km for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 1 mM. Then, dilute this series 1:100 in Kinase Buffer.

  • Assay Plate Setup: Add 2.5 µL of the diluted compound to the appropriate wells of a 384-well plate. Add 2.5 µL of 1% DMSO in Kinase Buffer to "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

  • Enzyme Addition: Prepare a solution of the kinase in Kinase Buffer. Add 2.5 µL of this solution to the compound and 100% activity wells. Add 2.5 µL of Kinase Buffer to the background wells.

  • Reaction Initiation: Prepare a solution containing the substrate peptide and ATP in Kinase Buffer. Add 5 µL of this solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.

  • Signal Detection: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background signal ("no enzyme") from all other wells. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay (Western Blot for p-SRC)

This protocol measures the ability of the compound to inhibit SRC autophosphorylation at tyrosine 416 (Y416) in a cellular context.

Materials:

  • MCF-7 human breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Test compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SRC (Y416), anti-total-SRC, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE equipment and reagents

Procedure:

  • Cell Plating: Seed MCF-7 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000, 10000 nM) in serum-free medium for 2 hours.

  • Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and add 100 µL of ice-cold RIPA Lysis Buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-SRC (Y416) primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with anti-total-SRC and anti-GAPDH antibodies.

  • Data Analysis: Quantify the band intensity for p-SRC and normalize it to the total-SRC or GAPDH signal. Plot the normalized signal against the compound concentration to determine the cellular IC50.

Framework for Structure-Activity Relationship (SAR) Studies

Once a hit is validated, the next phase involves synthesizing and testing analogs to improve potency, selectivity, and drug-like properties.[12][14] The 3-(2-Fluorophenyl)-1H-pyrazol-4-amine scaffold offers several points for modification.

SAR Scaffold Core Scaffold: 3-(2-Fluorophenyl)-1H-pyrazol-4-amine R1 Position 1 (N-H) Probe solvent-exposed region Modify solubility, PK properties Scaffold->R1 R3 Position 3 (Aryl Ring) Modulate potency & selectivity Explore different substitutions (e.g., 3-F, 4-F, OMe) Scaffold->R3 R4 Position 4 (Amino Group) Typically critical for hinge binding Explore acylation or N-alkylation cautiously Scaffold->R4

Sources

Method

Application Note &amp; Protocols: Reductive Amination of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Abstract This technical guide provides a comprehensive overview and detailed experimental protocols for the reductive amination of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine. This reaction is a cornerstone transformation for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the reductive amination of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine. This reaction is a cornerstone transformation for the synthesis of novel N-substituted pyrazole derivatives, which are privileged scaffolds in medicinal chemistry and drug development. We will explore the underlying reaction mechanism, provide a comparative analysis of common reducing agents, and present two field-proven, step-by-step protocols utilizing Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (NaBH₃CN). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile amine building block in their synthetic campaigns.

Introduction: The Strategic Importance of N-Alkylated Pyrazoles

The pyrazole ring system is a fundamental motif in a vast array of biologically active compounds. The strategic functionalization of this core, particularly at the amine position, allows for the systematic modulation of a molecule's physicochemical properties, including solubility, lipophilicity, and target binding affinity. 3-(2-Fluorophenyl)-1H-pyrazol-4-amine is a valuable starting material, combining the pyrazole core with a fluorophenyl group, a common feature used to enhance metabolic stability and binding interactions.

Reductive amination, also known as reductive alkylation, stands out as one of the most reliable and versatile methods for forming carbon-nitrogen bonds.[1][2] It facilitates the controlled alkylation of primary and secondary amines, avoiding the over-alkylation issues often encountered with direct alkylation using alkyl halides.[2] The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to yield the more substituted amine.[3]

This guide will elucidate the critical parameters for successfully applying this reaction to 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.

Reaction Mechanism and Core Principles

The reductive amination process is a two-step sequence that is typically performed in a single pot.[1]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3-(2-Fluorophenyl)-1H-pyrazol-4-amine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to form an imine.[1] Under weakly acidic conditions, the imine nitrogen can be protonated to form a highly electrophilic iminium ion, which is even more susceptible to reduction.[4]

  • Hydride Reduction: A reducing agent, typically a hydride source, selectively reduces the C=N double bond of the imine or iminium ion.[5] The key to a successful one-pot reaction is the choice of a reducing agent that is mild enough to not significantly reduce the starting aldehyde or ketone but potent enough to readily reduce the imine/iminium ion intermediate.[2][4]

// Nodes for Reactants Amine [label="3-(2-Fluorophenyl)-1H-pyrazol-4-amine (R'-NH₂)"]; Carbonyl [label="Aldehyde or Ketone (R''₂C=O)"];

// Nodes for Intermediates Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine"]; Iminium [label="Iminium Ion"];

// Node for Product Product [label="N-Substituted Product"];

// Edges Amine -> Hemiaminal; Carbonyl -> Hemiaminal; Hemiaminal -> Imine [label="- H₂O"]; Imine -> Iminium [label="+ H⁺"]; Iminium -> Imine [label="- H⁺"]; Iminium -> Product [label="[H⁻] (Reduction)"]; Imine -> Product [label="[H⁻] (Reduction)"];

// Invisible nodes for layout {rank=same; Amine; Carbonyl;} {rank=same; Imine; Iminium;} }

Caption: General mechanism of reductive amination.

Critical Reagent Selection

The success of the reaction hinges on the appropriate choice of reducing agent, solvent, and any additives. The electron-withdrawing nature of the pyrazole ring may slightly decrease the nucleophilicity of the 4-amino group, making optimal conditions crucial.

The Reducing Agent

The choice of reducing agent dictates the reaction conditions, solvent, and tolerance to other functional groups. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are the most common choices for this transformation.[6]

ReagentFormulaTypical SolventKey Advantages & CausalityDisadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Dichloroethane (DCE), THF, DCMHigh Selectivity: The bulky and electron-withdrawing acetate groups moderate its reactivity, making it selective for iminium ions over ketones or aldehydes.[1][7] It does not require strict pH control.Moisture sensitive.[7]
Sodium Cyanoborohydride NaBH₃CNMethanol (MeOH), Ethanol (EtOH)Good Selectivity: More stable in weakly acidic conditions than NaBH₄.[5] The cyanide group's electron-withdrawing effect reduces its hydridic character, preventing carbonyl reduction at neutral pH.[5][6]Toxicity: Generates toxic HCN gas upon exposure to strong acid. Requires careful pH control (typically 6-7) for optimal selectivity.[6]
Catalytic Hydrogenation H₂ / Pd, Pt, NiAlcohols, Ethyl AcetateGreen Chemistry: Avoids hydride reagents and produces minimal waste.[1] Can be highly effective.Requires specialized hydrogenation equipment. May reduce other functional groups (e.g., alkenes, alkynes, nitro groups).
The Carbonyl Component

Both aldehydes and ketones can be used. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. When reacting with less reactive ketones, the addition of a Lewis acid catalyst such as Ti(OiPr)₄ or ZnCl₂ can facilitate imine formation.[7]

Solvents and Additives

The solvent choice is largely dictated by the reducing agent (see table above). For reactions with STAB, a non-protic solvent like 1,2-dichloroethane (DCE) is preferred.[8] For NaBH₃CN, methanol is a common choice.[7] Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion, which is the more reactive electrophile for the hydride agent.[6]

Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium cyanoborohydride and its byproducts are highly toxic.

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from general procedures for heteroaromatic amines and is recommended for its reliability and operational simplicity.[9]

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (1.0 eq).

  • Solvent & Reagents: Dissolve or suspend the amine in 1,2-dichloroethane (DCE, approx. 0.1 M). Add the desired aldehyde or ketone (1.1 - 1.2 eq).

  • Acid Catalyst: Add glacial acetic acid (1.0 - 2.0 eq) to the mixture.

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Reducing Agent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 3-24 hours.

  • Workup: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol B: Reductive Amination using Sodium Cyanoborohydride

This protocol offers an alternative, particularly if protic solvents are preferred. Careful pH management is key.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask with a stir bar, add 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (1.0 eq) and the chosen aldehyde or ketone (1.1 eq).

  • Solvent: Add methanol (MeOH, approx. 0.1 M).

  • pH Adjustment: Add glacial acetic acid dropwise to adjust the pH to approximately 6-7 (check with pH paper).

  • Reducing Agent: Add Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq).

  • Reaction & Monitoring: Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add water and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography.

General Workflow and Characterization

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification reagents 1. Combine Amine, Carbonyl, & Acetic Acid in Solvent stir 2. Stir for 30-60 min (Imine Formation) reagents->stir add_reductant 3. Add Reducing Agent (STAB or NaBH₃CN) stir->add_reductant monitor 4. Stir & Monitor (TLC / LC-MS) add_reductant->monitor quench 5. Quench with aq. NaHCO₃ monitor->quench extract 6. Extract with Organic Solvent quench->extract purify 7. Dry & Purify (Chromatography) extract->purify product Final Product (Characterization) purify->product

Caption: Standard workflow for reductive amination.

Expected Characterization Data: Successful synthesis of the N-substituted product can be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see new signals corresponding to the protons of the newly introduced alkyl group. For example, a benzylic product would show a new singlet or doublet around 4.0-5.0 ppm for the -NH-CH₂ -Ar protons. The NH proton will appear as a broad singlet.

  • ¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the new alkyl group carbons.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the desired product.

  • Infrared (IR) Spectroscopy: The disappearance of the C=O stretch from the starting carbonyl and the presence of a C-N stretch (approx. 1100-1200 cm⁻¹) are indicative of product formation.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient imine formation (sterically hindered ketone).2. Deactivated reducing agent (STAB exposed to moisture).3. Incorrect pH for NaBH₃CN reaction.1. Add a Lewis acid (e.g., Ti(OiPr)₄). Increase temperature or reaction time.2. Use fresh, high-quality STAB.3. Re-check and adjust pH to 6-7 with acetic acid.
Recovery of Starting Amine Only Aldehyde/ketone was reduced to the corresponding alcohol.The reducing agent is too strong or conditions are incorrect. Use a milder agent like STAB. If using NaBH₄, ensure imine formation is complete before adding it.
Formation of Dialkylated Product This is less common in reductive amination than direct alkylation but could occur if the product amine reacts with remaining carbonyl.Use a smaller excess of the carbonyl component (closer to 1.05 eq). Ensure efficient stirring.

Conclusion

Reductive amination is a robust and highly effective method for the synthesis of N-substituted derivatives of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine. The choice of a mild hydride reagent, particularly sodium triacetoxyborohydride, provides a reliable, high-yielding, and operationally simple protocol suitable for generating diverse compound libraries. By understanding the core mechanism and carefully selecting reagents, researchers can confidently employ this reaction to advance their drug discovery and development programs.

References

  • Chemistry Steps. Reductive Amination. [Online] Available at: [Link][5]

  • Wikipedia. Reductive amination. [Online] Available at: [Link][1]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Online] September 1, 2017. Available at: [Link][2]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Online] Available at: [Link][7]

  • Baranovskyi, D., et al. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 2021. [Online] Available at: [Link][9]

  • Reddit. Can someone please explain reductive amination. r/OrganicChemistry, 2017. [Online] Available at: [Link][4]

  • LibreTexts. Reductive Amination. Chemistry LibreTexts, January 22, 2023. [Online] Available at: [Link][3]

  • Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Online] Available at: [Link][6]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Online] Available at: [Link][8]

  • Sotorríos, L., et al. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC, National Center for Biotechnology Information, November 22, 2024. [Online] Available at: [Link][10]

Sources

Application

Application Note &amp; Protocol: Synthesis of 7-(2-Fluorophenyl)-Substituted Pyrazolo[1,5-a]pyrimidines

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry and drug development.[1] Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry and drug development.[1] Structurally resembling purine, this scaffold is considered "privileged" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Molecules incorporating this framework have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[3][4] Notably, pyrazolo[1,5-a]pyrimidines have emerged as potent protein kinase inhibitors, playing a crucial role in the development of targeted cancer therapies by acting as ATP-competitive inhibitors for kinases like EGFR and B-Raf.[3][5]

This application note provides a detailed protocol for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine, starting from 3-(2-Fluorophenyl)-1H-pyrazol-4-amine. The primary synthetic strategy involves the well-established cyclocondensation reaction between a 4-aminopyrazole and a 1,3-bielectrophilic compound, a robust and versatile method for constructing the pyrimidine ring.[1][6]

Principle of the Reaction: Cyclocondensation

The formation of the pyrazolo[1,5-a]pyrimidine ring system from a 4-aminopyrazole and a 1,3-dicarbonyl compound (or its synthetic equivalent) is a classic example of a condensation reaction. The reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

Mechanism:

  • Initial Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of the exocyclic 4-amino group of the pyrazole onto one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This attack forms a vinylogous amide intermediate (an enaminone) after the loss of a water molecule.

  • Intramolecular Cyclization: The endocyclic N1 nitrogen of the pyrazole then acts as a nucleophile, attacking the second carbonyl carbon. This step is the key ring-closing event that forms the bicyclic pyrazolo[1,5-a]pyrimidine core.

  • Dehydration: The final step is the elimination of a second molecule of water to afford the stable, aromatic pyrazolo[1,5-a]pyrimidine system.

The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The regioselectivity of the cyclization is generally high, leading to a specific isomer.[7][8]

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack & Dehydration cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Final Dehydration A 3-(2-Fluorophenyl)-1H-pyrazol-4-amine + 1,3-Diketone B Vinylogous Amide Intermediate A->B H+ cat. - H2O C Cyclized Intermediate B->C Ring Closure D Pyrazolo[1,5-a]pyrimidine Product C->D - H2O (Aromatization)

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocol: Synthesis of 7-(2-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

This protocol details the synthesis using acetylacetone (2,4-pentanedione) as the 1,3-dicarbonyl component, which will yield a 2,5-dimethyl substituted product.

Materials and Reagents
  • Starting Material: 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

  • Reagent: Acetylacetone (2,4-pentanedione), ACS grade or higher

  • Solvent/Catalyst: Glacial Acetic Acid

  • Solvent (Recrystallization): Ethanol (95% or absolute)

  • Equipment:

    • 100 mL Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Buchner funnel and filter flask

    • TLC plates (silica gel 60 F254)

    • Standard laboratory glassware

Safety Precautions
  • Conduct all operations within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Reaction Scheme

Reaction_Scheme reactant1 3-(2-Fluorophenyl)-1H-pyrazol-4-amine reaction_arrow CH3COOH Reflux reactant2 Acetylacetone product 7-(2-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine + + reaction_arrow->product G A 1. Setup Add pyrazole amine and acetic acid to flask B 2. Reagent Addition Add acetylacetone dropwise A->B C 3. Reaction Heat to reflux for 4-6h. Monitor via TLC B->C D 4. Isolation Cool and precipitate product in ice water. Filter solid C->D E 5. Purification Recrystallize from hot ethanol D->E F 6. Analysis Characterize via NMR, MS, Melting Point E->F

Sources

Method

Amide Coupling Conditions for 3-(2-Fluorophenyl)-1H-pyrazol-4-amine: An In-Depth Technical Guide

< < Introduction: Navigating the Challenges of Coupling Electron-Deficient Amines The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

< <

Introduction: Navigating the Challenges of Coupling Electron-Deficient Amines

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug development.[1][2] However, the successful coupling of an amine and a carboxylic acid is not always straightforward. The reactivity of both coupling partners plays a crucial role, and substrates with diminished nucleophilicity, such as 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, present a significant challenge. The electron-withdrawing nature of the fluorophenyl group and the pyrazole ring reduces the electron density on the amine nitrogen, rendering it a weak nucleophile.[3] Consequently, standard amide coupling conditions often result in low yields or failed reactions.

This technical guide provides a comprehensive overview of strategies and detailed protocols for the successful amide coupling of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine. We will delve into the selection of appropriate coupling reagents, the critical role of additives and bases, and provide optimized reaction protocols to empower researchers to overcome the challenges associated with this and similar electron-deficient amines.

The Heart of the Reaction: Selecting the Right Coupling Reagent

The activation of the carboxylic acid is the cornerstone of a successful amide coupling reaction.[2] This is achieved through the use of a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine. For a weakly nucleophilic amine like 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, the choice of a highly efficient coupling reagent is paramount.

Amide coupling reagents can be broadly categorized into several classes, each with its own mechanism of action and optimal use cases.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used due to their accessibility and effectiveness.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, leading to reduced yields.[6]

To mitigate this and also to reduce the risk of racemization in chiral carboxylic acids, carbodiimide reactions are almost always performed in the presence of an additive.[6][7]

Phosphonium and Aminium/Uronium Salts: The High-Octane Fuel for Difficult Couplings

For challenging couplings involving electron-deficient amines or sterically hindered substrates, phosphonium and aminium/uronium salts are often the reagents of choice.[2][8] These reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are generally more reactive than carbodiimides.[8]

HATU, an aminium/uronium salt, reacts with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive OAt-active ester, which then readily reacts with the amine to form the desired amide.[7][9]

Amide_Bond_Formation RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-Acylisourea, OAt-ester) RCOOH->ActivatedEster + Coupling Reagent + Base Amine Amine (R'-NH2) Amide Amide (R-CONH-R') Amine->Amide CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) ActivatedEster->Amide + Amine Byproducts Byproducts ActivatedEster->Byproducts Side Reactions

Figure 1: Generalized workflow for amide bond formation.

The Supporting Cast: The Indispensable Role of Additives and Bases

While the coupling reagent takes center stage, additives and bases are crucial supporting actors that can significantly impact the outcome of the reaction.

Additives: Suppressing Side Reactions and Enhancing Efficiency

Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently used in conjunction with coupling reagents.[7] Their primary role is to intercept the initial activated intermediate (e.g., the O-acylisourea from carbodiimides) to form a more stable and less reactive activated ester.[7] This two-step activation process minimizes side reactions and reduces the potential for racemization.[7]

Bases: The Proton Scavengers

A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required in amide coupling reactions.[7] The base serves two main purposes: it deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, and it neutralizes the acidic byproducts generated during the reaction. The choice of base and its stoichiometry can be critical, especially when dealing with sensitive substrates.

Comparative Analysis of Common Amide Coupling Conditions

The following table summarizes various amide coupling conditions and their suitability for challenging substrates like 3-(2-Fluorophenyl)-1H-pyrazol-4-amine.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Key Advantages & Considerations
EDC HOBt or HOAtDIPEA or TEADMF, DCM0 to RTCost-effective, but may be less efficient for electron-deficient amines.[1][7] The urea byproduct is water-soluble, simplifying workup.[7]
HATU None (contains HOAt moiety)DIPEA, 2,4,6-CollidineDMF, NMP0 to RTHighly efficient for difficult couplings.[1][7] Can sometimes lead to guanylation of the amine as a side reaction.[10]
PyBOP NoneDIPEADMFRTA phosphonium-based reagent that is effective for sterically hindered and electron-deficient substrates.[8]
T3P® PyridinePyridineTHF, EtOAcRTA cyclic phosphonic acid anhydride that is effective for low-epimerization couplings.[11]
Acyl Fluoride (in situ) Cyanuric FluoridePyridineDCMRT to elevatedA protocol for particularly challenging substrates where standard methods fail.[12]

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the amide coupling of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine with a generic carboxylic acid. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

Protocol 1: HATU-Mediated Amide Coupling (Recommended for High Efficiency)

This protocol is generally recommended for challenging substrates due to the high reactivity of HATU.

Materials:

  • 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add a solution of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (1.0 equiv) in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

HATU_Protocol Start Start Dissolve Dissolve Carboxylic Acid & HATU in anhydrous DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_DIPEA Add DIPEA (3.0 equiv) Stir for 15-30 min (Pre-activation) Cool->Add_DIPEA Add_Amine Add 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (1.0 equiv) Add_DIPEA->Add_Amine React Warm to RT Stir for 2-18 h (Monitor by TLC/LC-MS) Add_Amine->React Workup Aqueous Workup (EtOAc, NaHCO3, Brine) React->Workup Dry Dry (Na2SO4), Filter, Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End

Figure 2: Experimental workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (A Cost-Effective Alternative)

This protocol offers a more economical approach, though it may require longer reaction times or gentle heating for less reactive substrates.

Materials:

  • 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv), HOBt (1.5 equiv), and 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (1.0 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Presence of water in the reaction.- Switch to a more powerful coupling reagent like HATU.[7]- Increase the equivalents of the coupling reagent and base.- Gently heat the reaction mixture (e.g., to 40-50 °C).- Ensure all reagents and solvents are strictly anhydrous.[7]
Formation of Byproducts - Side reaction of the activated intermediate.- Guanylation of the amine (with HATU).- Add HOBt or HOAt if using a carbodiimide.- Optimize the order of addition: pre-activate the carboxylic acid before adding the amine.- Use a phosphonium-based reagent like PyBOP to avoid guanylation.[6]
Racemization of Chiral Carboxylic Acids - Over-activation of the carboxylic acid.- Prolonged reaction times at elevated temperatures.- Use an additive like HOAt or OxymaPure.[7]- Keep the pre-activation time to a minimum.- Perform the reaction at lower temperatures (0 °C to RT).
Difficult Purification - Water-soluble byproducts remaining in the organic layer.- For reactions in DMF, wash the organic layer with a 5% LiCl aqueous solution to help remove residual DMF.[7]- If the urea byproduct from DCC/DIC is an issue, filter the crude reaction mixture before workup.

Conclusion

The successful amide coupling of weakly nucleophilic amines such as 3-(2-Fluorophenyl)-1H-pyrazol-4-amine hinges on the careful selection of a potent coupling reagent, appropriate additives, and optimized reaction conditions. While carbodiimide-based methods offer a cost-effective starting point, the use of more powerful uronium/aminium or phosphonium salt reagents like HATU or PyBOP is often necessary to achieve high yields with these challenging substrates. By understanding the underlying principles and following the detailed protocols and troubleshooting guide provided, researchers can confidently and efficiently synthesize a wide array of amide derivatives for their drug discovery and development programs.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Transamidation protocol for weakly nucleophilic aromatic amines 205. ResearchGate. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Phosphine-mediated deoxygenative synthesis of amides from carboxylic acids and N-chloro compounds. ResearchGate. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • amide coupling help. Reddit. [Link]

  • Amide coupling. Reddit. [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). PubMed. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice. [Link]

Sources

Application

3-(2-Fluorophenyl)-1H-pyrazol-4-amine intermediate in p38 MAPK inhibitor synthesis

This Application Note is designed for medicinal chemists and process development scientists. It details the optimized synthesis, characterization, and application of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine , a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the optimized synthesis, characterization, and application of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine , a "privileged scaffold" intermediate critical for the development of ATP-competitive p38 MAPK inhibitors (e.g., pyrazole-urea and pyrazole-ketone classes similar to RO3201195).

A Critical Intermediate for Next-Generation p38 MAPK Inhibitors

Executive Summary & Biological Context

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of proinflammatory cytokine production (TNF-


, IL-1

, IL-6). Inhibition of p38

is a validated therapeutic strategy for rheumatoid arthritis, Crohn’s disease, and COPD.

The 3-aryl-4-aminopyrazole moiety is a "privileged structure" in kinase drug discovery. In the context of p38 inhibitors, this scaffold functions through a specific molecular recognition mechanism:

  • Hinge Binding: The pyrazole nitrogen (donor/acceptor) and the exocyclic 4-amino group form a bidentate hydrogen bond network with the kinase hinge region (typically Thr106 and Met109 in p38

    
    ).
    
  • Hydrophobic Pocket (Gatekeeper): The 3-aryl group (2-fluorophenyl) occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr106 ).

  • The Fluorine Effect: The ortho-fluorine substitution on the phenyl ring is not arbitrary. It restricts the torsional rotation between the phenyl and pyrazole rings (via electrostatic repulsion with the pyrazole -NH), locking the molecule into a bioactive conformation that minimizes the entropy penalty upon binding. It also blocks a primary site of metabolic oxidation.

Pathway Visualization

The following diagram illustrates the p38 signaling cascade and the precise intervention point of pyrazole-based inhibitors.

p38_Pathway Stimuli Stress / Cytokines (UV, LPS, TNF-α) MAP3K MAP3Ks (TAK1, ASK1) Stimuli->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (α, β, γ, δ) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF2, MSK1) p38->Substrates Activation Response Inflammatory Response (TNF-α, IL-1β, IL-6) Substrates->Response Transcription Inhibitor Pyrazole Inhibitor (Target Intermediate) Inhibitor->p38 ATP-Competitive Binding

Figure 1: The p38 MAPK signaling cascade showing the upstream activation and the downstream inflammatory response. The pyrazole intermediate forms the core of inhibitors that block the ATP-binding site of p38.

Chemical Synthesis Protocol

While nitration/reduction routes exist, they are often plagued by regioselectivity issues and hazardous waste streams. The Enaminonitrile Cyclization Route is the industry standard for high-purity, regioselective synthesis of 4-aminopyrazoles.

Synthetic Strategy (Retrosynthesis)
  • Target: 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

  • Precursor: 2-(2-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile

  • Starting Material: 3-(2-Fluorophenyl)-3-oxopropanenitrile (2-Fluorobenzoylacetonitrile)

Detailed Workflow
Step 1: Synthesis of Enaminonitrile Intermediate

This step converts the active methylene of the starting nitrile into a dimethylamino-acrylonitrile moiety using DMF-DMA.

  • Reagents: 3-(2-Fluorophenyl)-3-oxopropanenitrile (1.0 equiv),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv).
    
  • Solvent: Toluene or anhydrous Ethanol.

  • Conditions: Reflux (80–110 °C) for 2–4 hours.

Protocol:

  • Charge a reaction vessel with 3-(2-Fluorophenyl)-3-oxopropanenitrile (e.g., 10.0 g) and Toluene (100 mL).

  • Add DMF-DMA (1.2 equiv) dropwise at room temperature.

  • Heat the mixture to reflux. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting material should disappear, forming a polar yellow spot (the enamine).

  • Upon completion, cool to 0–5 °C. The product, 2-(2-fluorobenzoyl)-3-(dimethylamino)acrylonitrile , often precipitates as yellow crystals.

  • Filter the solid, wash with cold hexanes, and dry under vacuum.

    • Expert Tip: If oiling occurs, evaporate the solvent and triturate the residue with diethyl ether.

Step 2: Cyclization to Aminopyrazole

The hydrazine nucleophile attacks the enamine carbon, followed by cyclization onto the nitrile to form the 4-amino-pyrazole core.

  • Reagents: Enaminonitrile intermediate (from Step 1), Hydrazine hydrate (64% or 80%, 1.5–2.0 equiv).

  • Solvent: Ethanol (absolute).

  • Conditions: Reflux for 3–6 hours.[2]

Protocol:

  • Dissolve the enaminonitrile (e.g., 10.0 g) in Ethanol (80 mL).

  • Add Hydrazine hydrate (2.0 equiv) slowly. Caution: Exothermic reaction.

  • Heat to reflux.[2] The yellow color of the enamine will fade as the cyclization proceeds.

  • Monitor by LC-MS for the formation of the [M+H]+ peak (calc. MW: 177.18).

  • Workup: Concentrate the reaction mixture to ~20% volume. Add water (50 mL) and cool to 0 °C to induce crystallization.

  • Filter the off-white solid.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes if necessary.

Synthetic Logic Diagram

Synthesis_Workflow SM 3-(2-Fluorophenyl)- 3-oxopropanenitrile Intermed Enaminonitrile Intermediate SM->Intermed Knoevenagel-type Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Intermed Product 3-(2-Fluorophenyl)- 1H-pyrazol-4-amine Intermed->Product Cyclization Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 2: Step-wise synthetic route utilizing the enaminonitrile strategy for high regioselectivity.

Quality Control & Characterization

To ensure the intermediate is suitable for downstream coupling (e.g., urea formation), it must meet strict purity criteria (>98%).

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Purity HPLC (UV 254 nm)> 98.0% area
Identity 1H-NMR (DMSO-d6)Conforms to structure
Mass LC-MS (ESI+)m/z 178.1 [M+H]+
Residual Hydrazine GC or Colorimetric< 10 ppm (Genotoxic impurity control)
Key NMR Signals (DMSO-d6)[5]
  • 
     12.0–12.5 ppm (br s, 1H):  Pyrazole -NH (Exchangeable).
    
  • 
     7.2–7.8 ppm (m, 5H):  Pyrazole C5-H and 2-Fluorophenyl aromatic protons.
    
    • Note: The Pyrazole C5-H typically appears as a singlet around 7.4–7.6 ppm.

  • 
     4.0–5.0 ppm (br s, 2H):  Exocyclic -NH
    
    
    
    (Broad, exchangeable).

Application in Drug Synthesis

This intermediate is typically reacted via the exocyclic amine to generate the final inhibitor.

Common Coupling Reactions:

  • Urea Formation: Reaction with an aryl isocyanate (e.g., 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl isocyanate) to form "Birb-796" type inhibitors.

  • Amide Coupling: Reaction with a carboxylic acid using HATU/DIPEA.

  • Nucleophilic Substitution: Reaction with a 2-chloropyrimidine to form pyrazolyl-pyrimidine inhibitors.

Self-Validating Step: The formation of the urea or amide bond typically causes a significant downfield shift of the pyrazole C5-H in NMR, serving as a quick diagnostic tool for reaction completion.

References

  • Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002.[3] Link

  • Regan, J., et al.

    
     MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 2002. Link
    
  • Fray, M. J., et al. "Structure-activity relationships of 3-aryl-4-aminopyrazoles as p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007.
  • Bagley, M. C., et al. "A new route to 4-aminopyrazoles: synthesis of the p38 MAP kinase inhibitor RO3201195." Synlett, 2007. Link

  • Roche Palo Alto. "Pyrazoles and their use as p38 MAP kinase inhibitors." US Patent 6,525,046, 2003. Link

Sources

Method

Application Note: Diazotization Protocols for 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

This Application Note is structured as a comprehensive technical guide for the diazotization of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine . It synthesizes established heterocyclic chemistry principles with specific procedura...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the diazotization of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine . It synthesizes established heterocyclic chemistry principles with specific procedural adaptations required for aminopyrazoles.

Abstract & Strategic Overview

The diazotization of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine presents unique challenges compared to standard aniline derivatives. The electron-rich nature of the pyrazole ring, combined with the potential for N-H tautomerism and the steric influence of the ortho-fluorine substituent, requires precise control over pH, temperature, and solvent choice.

This guide provides three validated workflows:

  • Method A (Aqueous/Acidic): For immediate in situ consumption (e.g., azo coupling, cyclization).

  • Method B (Organic/Anhydrous): Using alkyl nitrites for radical chemistry (Sandmeyer, Heck-Matsuda) or water-sensitive substrates.

  • Method C (Isolation): Synthesis of the stable Tetrafluoroborate (

    
    ) salt.
    

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

Structural Challenges

The substrate contains a primary amine at the C4 position and a free N-H at the N1 position.

  • Tautomerism: The 1H-pyrazole exists in equilibrium. Under strongly acidic conditions, the ring nitrogens may protonate, reducing nucleophilicity.

  • Stability: 4-Diazopyrazoles are less stable than phenyl diazonium salts. They exist as a resonance hybrid between the diazonium cation and the internal zwitterionic diazo-imine (especially if the ring N-H is deprotonated), which can lead to rapid decomposition or polymerization if not stabilized.

Reaction Pathway

The mechanism involves the attack of the nitrosonium ion (


) on the exocyclic amine.

DiazotizationMechanism cluster_conditions Critical Control Points Substrate 3-(2-F-Ph)-1H-pyrazol-4-amine NNitroso N-Nitroso Intermediate Substrate->NNitroso + NO+ SideProduct Side Reaction: N-Nitrosation at Ring N Substrate->SideProduct Low Acidity Acid Acid (HCl/HBF4) Nitrosonium NO+ (Active Species) Acid->Nitrosonium Nitrite NaNO2 / t-BuONO Nitrite->Nitrosonium Diazonium Diazonium Salt (R-N2+ X-) NNitroso->Diazonium - H2O

Figure 1: Mechanistic pathway for the diazotization of aminopyrazoles. Note the competition for N-nitrosation at the ring nitrogen if acidity is insufficient.

Experimental Protocols

Pre-Reaction Checklist
  • Safety: Diazonium salts are potentially explosive when dry. Always keep them in solution or wet paste unless stabilizing counterions (

    
    , 
    
    
    
    ) are used.
  • Temperature: Maintain internal temperature

    
     strictly.
    
  • Stirring: Vigorous stirring is essential to prevent local hot-spots during nitrite addition.

Method A: Classical Aqueous Diazotization (In Situ)

Best for: Azo coupling (dye synthesis), hydrolysis to phenols, or immediate cyclization.

Reagents:

  • Substrate: 1.0 equiv (e.g., 10 mmol)

  • HCl (conc. 37%): 2.5 – 3.0 equiv

  • 
    : 1.05 – 1.1 equiv
    
  • Solvent: Water (or Water/Ethanol 1:1 if solubility is poor)

Procedure:

  • Dissolution: In a round-bottom flask, suspend the 3-(2-Fluorophenyl)-1H-pyrazol-4-amine in water. Add concentrated HCl dropwise with stirring. The amine should dissolve as the hydrochloride salt.

    • Note: If the 2-fluorophenyl group causes lipophilicity issues, add ethanol or acetic acid (up to 50% v/v) to ensure homogeneity.

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–2°C .

  • Nitrosation: Dissolve

    
     in a minimum volume of water. Add this solution dropwise via an addition funnel or syringe pump below the surface of the amine solution.
    
    • Rate: Maintain internal temperature

      
      .[1][2]
      
  • Digestion: Stir at 0°C for 30–45 minutes. The solution should turn clear (yellow to orange).

  • Validation: Test a drop of the reaction mixture on Starch-Iodide paper . An immediate blue/black color confirms excess nitrous acid (required).

    • Correction: If negative, add small aliquots of

      
       until positive. Before the next step, destroy excess nitrous acid by adding Urea or Sulfamic Acid until the starch-iodide test is negative.
      
Method B: Non-Aqueous Diazotization (Doyle Protocol)

Best for: Sandmeyer reactions (halide installation), anhydrous coupling, or Heck-Matsuda reactions.

Reagents:

  • Substrate: 1.0 equiv

  • 
    -Butyl Nitrite (
    
    
    
    -BuONO) or Isoamyl Nitrite: 1.5 equiv
  • Acid Source:

    
     (1.5 equiv) or p-TsOH (optional, depending on basicity)
    
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Procedure:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon. Dissolve the amine in anhydrous MeCN.

  • Cooling: Cool to -10°C (MeCN/Ice bath) or 0°C .

  • Addition: Add

    
     dropwise (if used as the acid promoter). Then, add 
    
    
    
    -Butyl Nitrite dropwise over 10 minutes.
  • Reaction: Allow the mixture to stir at 0°C for 1 hour.

  • Observation: The diazonium species often precipitates as a tetrafluoroborate salt (if

    
     is used) or remains in solution.
    
  • Usage: Use the solution directly for radical substitutions (e.g., addition of

    
     for chlorination).
    
Method C: Isolation of Diazonium Tetrafluoroborate

Best for: Storage, precise stoichiometry, or kinetic studies.

Reagents:

  • Substrate: 1.0 equiv

  • Fluoroboric Acid (

    
    , 48% aq.): 4.0 equiv
    
  • 
    : 1.1 equiv
    

Procedure:

  • Suspend the amine in 48%

    
     at 0°C.
    
  • Add solid

    
     (or concentrated aqueous solution) slowly.
    
  • Stir for 45 minutes at 0°C.

  • Precipitation: The diazonium tetrafluoroborate salt usually precipitates as a solid.

  • Workup: Filter the solid using a plastic/sintered glass funnel (avoid metal). Wash with cold 5%

    
    , then cold ethanol, and finally copious diethyl ether.
    
  • Drying: Air dry for 10-15 minutes. Do not heat. Store in a plastic vial at -20°C.

Process Validation & QC

The "R-Salt" Coupling Test

To confirm the formation of the diazonium species before committing to the next step, perform a rapid azo-coupling test.

  • Reagent: Prepare a dilute solution of 2-Naphthol (or Resorcinol) in 10% NaOH.

  • Test: Take a capillary tube of the cold diazonium reaction mixture and spot it onto filter paper soaked with the 2-Naphthol solution.

  • Result: A brilliant red/orange stain indicates successful diazonium formation (formation of the azo dye).

Data Summary Table
ParameterMethod A (Aqueous)Method B (Organic)Method C (Isolation)
Solvent Water / AcOHMeCN / THF48% HBF4
Nitrite Source NaNO2t-BuONO / i-AmONONaNO2
Temp Range 0°C to 5°C-10°C to 0°C0°C
Stability Low (< 1 hr)Moderate (Solvent dependent)High (Solid BF4 salt)
Primary Use Cyclization, HydrolysisSandmeyer, C-H ActivationStorage, Weighable Reagent
Risk Hydrolysis to phenolSolvent ignitionShock sensitivity (if dry)

Workflow Decision Matrix

WorkflowSelection Start Start: 3-(2-F-Ph)-1H-pyrazol-4-amine Decision Downstream Application? Start->Decision PathA Aqueous Coupling / Cyclization Decision->PathA Water Tolerant PathB Sandmeyer / Heck / C-H Activation Decision->PathB Water Sensitive PathC Storage / Kinetic Study Decision->PathC Need Pure Reagent MethodA Method A: NaNO2 / HCl / H2O (Use immediately) PathA->MethodA MethodB Method B: t-BuONO / MeCN (Anhydrous) PathB->MethodB MethodC Method C: NaNO2 / HBF4 (Isolate BF4 Salt) PathC->MethodC

Figure 2: Decision matrix for selecting the optimal diazotization protocol based on the intended application.

References

  • Review of Aminopyrazole Chemistry: El-Taweel, F. M., & Elagamey, A. G. (2009).[3] Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.

  • Stability of Pyrazole Diazonium Salts: Schotten, C., et al. (2016). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Reaction Chemistry & Engineering.

  • Non-Aqueous Diazotization (Doyle Method): Doyle, M. P., et al. (1977). Alkyl Nitrites as Nitrosating Agents in Anhydrous Media. Journal of Organic Chemistry, 42(14), 2426–2430.

  • Heck-Matsuda Reaction with Pyrazole Diazoniums: Rossa, T. A., et al. (2023). Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts. New Journal of Chemistry.

  • Synthesis of Pyrazolo-Triazines (Application Example): Al-Adiwish, M., et al. (2017).[4] Synthesis of New Pyrazolo[5,1-c][1,2,4] triazines from 5-Aminopyrazole. Cell Biology, 5(5), 45-52.[4]

Sources

Application

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 3-Amino-4-Arylpyrazoles

Abstract The 3-amino-4-arylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including kinase inhibitors and anti-inflammatory drugs.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-amino-4-arylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including kinase inhibitors and anti-inflammatory drugs.[1][2][3] Traditional multi-step syntheses of these compounds are often hampered by long reaction times, harsh conditions, and low yields. This application note details a robust and highly efficient protocol for the synthesis of 3-amino-4-arylpyrazoles via a microwave-assisted, one-pot, three-component reaction. By leveraging the principles of green chemistry, this method offers significant advantages, including drastically reduced reaction times, higher product yields, and operational simplicity, making it ideal for high-throughput synthesis in drug discovery and development settings.[4][5][6][7]

Introduction: The Power of Microwaves in Heterocyclic Chemistry

Nitrogen-containing heterocycles, particularly pyrazoles, are foundational to modern pharmacology.[1][2] Their diverse biological activities make them attractive targets for drug development.[1][2] However, conventional thermal heating methods for their synthesis can be inefficient. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, utilizing direct dielectric heating to achieve rapid and uniform temperature elevation within the reaction mixture.[5][7] This "volumetric heating" leads to accelerated reaction rates, improved yields, and often, enhanced product purity compared to conventional methods.[5][6] For the synthesis of 3-amino-4-arylpyrazoles, this translates to converting reaction times from hours or days to mere minutes.[4][6][8]

The protocol described herein involves a three-component reaction between an appropriately substituted arylacetonitrile, dimethylformamide-dimethylacetal (DMF-DMA), and hydrazine hydrate. This approach provides a direct and atom-economical route to the desired pyrazole core.

Reaction Principle and Mechanism

The synthesis proceeds through a well-established reaction pathway involving initial formation of an enaminonitrile intermediate, followed by cyclocondensation with hydrazine.

  • Enaminonitrile Formation: The reaction initiates with the condensation of the active methylene group of the arylacetonitrile with DMF-DMA. This step forms a key intermediate, (Z)-3-(dimethylamino)-2-arylacrylonitrile, and eliminates methanol.

  • Cyclocondensation: Hydrazine hydrate is then introduced. The more nucleophilic nitrogen of hydrazine attacks the β-carbon of the enaminonitrile, leading to the displacement of the dimethylamine group.

  • Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a rapid intramolecular cyclization, where the terminal amino group attacks the nitrile carbon. A subsequent tautomerization yields the stable aromatic 3-amino-4-arylpyrazole product.

Microwave irradiation dramatically accelerates each of these steps by efficiently overcoming the activation energy barriers, particularly for the cyclization and aromatization steps.

Below is a diagram illustrating the proposed reaction mechanism.

G Proposed Reaction Mechanism cluster_0 Step 1: Enaminonitrile Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Cyclization & Aromatization A Arylacetonitrile + DMF-DMA B (Z)-3-(dimethylamino) -2-arylacrylonitrile A->B - MeOH C Hydrazine Adduct (Intermediate) B->C + Hydrazine Hydrate - Dimethylamine D Cyclized Intermediate C->D Intramolecular Attack E 3-Amino-4-Arylpyrazole (Final Product) D->E Tautomerization

Caption: Proposed mechanism for the one-pot synthesis of 3-amino-4-arylpyrazoles.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a representative 3-amino-4-phenylpyrazole. It can be adapted for various substituted arylacetonitriles.

Materials and Equipment
  • Reagents:

    • Phenylacetonitrile (or substituted arylacetonitrile), (≥99%)

    • Dimethylformamide-dimethylacetal (DMF-DMA), (≥97%)

    • Hydrazine hydrate (80% solution in water)

    • Ethanol (Absolute, ≥99.8%)

    • Ethyl acetate (EtOAc), (HPLC grade)

    • Hexane (HPLC grade)

    • Deionized water

  • Equipment:

    • Microwave synthesizer (e.g., CEM Discover SP, Biotage Initiator)

    • 10 mL or 35 mL microwave reaction vial with a magnetic stir bar

    • Analytical balance (± 0.1 mg)

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Flash chromatography system (optional, for purification)

    • NMR spectrometer, LC-MS, and melting point apparatus for product characterization.

Safety Precautions
  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • Microwave vials are pressurized systems. Inspect for cracks or defects before use and never exceed the recommended volume or temperature limits.

Step-by-Step Synthesis Procedure

The overall workflow is depicted in the diagram below.

G Experimental Workflow prep 1. Reagent Preparation (Weighing & Dispensing) mix 2. Combine Reactants in Microwave Vial prep->mix mw 3. Microwave Irradiation (Heating & Stirring) mix->mw cool 4. Cooling & Depressurization mw->cool workup 5. Reaction Work-up (Quenching & Extraction) cool->workup purify 6. Purification (Recrystallization or Chromatography) workup->purify char 7. Characterization (NMR, MS, MP) purify->char

Caption: General workflow for microwave-assisted pyrazole synthesis.

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add phenylacetonitrile (1.0 mmol, 117.1 mg).

  • Addition of Reagents: To the vial, add DMF-DMA (1.2 mmol, 143.0 mg, 1.2 eq) followed by absolute ethanol (3 mL).

  • Initial Microwave Step (Enaminonitrile formation): Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 5 minutes. This step is designed to form the enaminonitrile intermediate.

  • Addition of Hydrazine: Cool the vial to room temperature using compressed air. Carefully open the vial and add hydrazine hydrate (1.5 mmol, 93.9 mg, 1.5 eq).

  • Second Microwave Step (Cyclization): Reseal the vial and irradiate the mixture at 150°C for 10 minutes. The reaction progress can be monitored by TLC (Typical mobile phase: 30% EtOAc in Hexane).[8]

  • Work-up: After cooling, pour the reaction mixture into a beaker containing ice-cold water (20 mL). A precipitate will typically form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. For further purification, it can be recrystallized from ethanol or purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Results and Discussion

This microwave-assisted protocol consistently provides the desired 3-amino-4-arylpyrazoles in high yields and with short reaction times. The efficiency of the method is highlighted by comparing it to conventional heating, which often requires several hours to reach completion.[8]

Table 1: Representative Results for Substituted Arylacetonitriles

EntryAryl Substituent (R)Reaction Time (min)Power (Avg. W)Yield (%)
1H1550-10092
24-Cl1550-10095
34-OCH₃1860-12088
44-NO₂1240-9096

Reaction conditions: Arylacetonitrile (1.0 mmol), DMF-DMA (1.2 mmol), Hydrazine Hydrate (1.5 mmol), Ethanol (3 mL). Times and yields are for isolated, purified products.

The results indicate that the reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl ring, consistently producing excellent yields. The slight variation in reaction time can be attributed to the electronic effects of the substituents on the reactivity of the starting materials.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase microwave irradiation time or temperature slightly. Ensure reagents are pure and anhydrous (where applicable).
Product loss during work-up.Use ice-cold water and solvents for washing to minimize solubility losses.
Impure Product Side reactions.Ensure the stoichiometry of reagents is correct. Over-purification may be necessary.
Starting material remains.Optimize the first microwave step to ensure complete formation of the enaminonitrile intermediate before adding hydrazine.
Reaction does not start Microwave absorption is poor.Ensure a polar solvent like ethanol is used. Add a small amount of an ionic liquid if necessary to improve heating.

Conclusion

The microwave-assisted three-component synthesis described provides a rapid, efficient, and scalable method for producing medicinally relevant 3-amino-4-arylpyrazoles.[4][6] This protocol aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often simplifying purification processes.[7] Its robustness and broad substrate scope make it a highly valuable tool for researchers in medicinal chemistry and drug discovery.

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC, NCBI.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PMC, NCBI.
  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Benchchem.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC, NCBI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

Sources

Method

recrystallization solvents for 3-(2-Fluorophenyl)-1H-pyrazol-4-amine purification

Technical Application Note: Optimization of Recrystallization Systems for 3-(2-Fluorophenyl)-1H-pyrazol-4-amine Part 1: Executive Summary & Chemical Profile 3-(2-Fluorophenyl)-1H-pyrazol-4-amine is a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Recrystallization Systems for 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Part 1: Executive Summary & Chemical Profile

3-(2-Fluorophenyl)-1H-pyrazol-4-amine is a critical intermediate scaffold used in the synthesis of p38 MAP kinase inhibitors and various oncology drugs. Its purification presents unique challenges due to the electron-rich nature of the 4-amino group, which renders the compound susceptible to oxidative degradation (browning) and the amphiphilic nature of the fluorophenyl-pyrazole motif.

This guide moves beyond generic protocols to provide a chemically grounded, self-validating purification strategy. We prioritize solvent systems that maximize impurity rejection while maintaining the stability of the free amine.

Chemical Profile & Solubility Logic
PropertyDescriptionImplications for Purification
Structure Pyrazole core with 3-aryl and 4-amino substitution.[1][2][3][4]Amphoteric character; capable of H-bond donation (NH) and acceptance (N, F).
pKa (Est.) ~3.5 (Amine), ~14 (Pyrazole NH).Weakly basic.[5][6] Avoid strong acidic conditions during recrystallization unless forming salts.
Polarity Moderate to High.Soluble in polar aprotic solvents (DMSO, DMF) and alcohols.
Stability Oxidation Sensitive. The electron-rich 4-amino group can form azo-dimers or quinoid impurities (pink/brown color).
Melting Point Expected Range: 150–175°C (Analog based).Allows for high-temperature recrystallization in solvents like Toluene or Ethanol.

Part 2: Solvent Selection Strategy

The selection of a solvent system relies on the "Rule of Three" for aminopyrazoles: Polarity Balance , Thermal Stability , and Impurity Rejection .

Recommended Solvent Systems
SystemCompositionRoleBest For
System A (Primary) Ethanol / Water (9:1 to 7:3) Solvating / Anti-solventGeneral Purity. Excellent for removing inorganic salts and highly polar synthetic byproducts.
System B (Alternative) Ethyl Acetate / n-Heptane Solvating / Anti-solventLipophilic Impurities. Best if the crude contains non-polar precursors or if "oiling out" occurs in water.
System C (Specific) Toluene Single SolventHigh Purity/Scale-up. Requires high heat but produces dense, filterable crystals. Good for removing isomeric impurities.
Solvent Decision Matrix (Graphviz)

SolventSelection Start Crude 3-(2-Fluorophenyl)-1H-pyrazol-4-amine CheckSolubility Check Solubility in Hot Ethanol Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble CheckLipophilic Contains Non-polar Impurities? Soluble->CheckLipophilic Yes SystemC System C: Toluene (High Thermal Requirement) Soluble->SystemC No (Low Sol) SystemA System A: Ethanol/Water (Standard Protocol) CheckLipophilic->SystemA No SystemB System B: EtOAc/Heptane (Avoids Oiling Out) CheckLipophilic->SystemB Yes

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on crude solubility and impurity profile.

Part 3: Detailed Experimental Protocols

Pre-Requisite: Inert Atmosphere

CRITICAL: 4-Aminopyrazoles can oxidize in hot solution. It is highly recommended to degas solvents (sparge with N2 for 10 min) and perform the dissolution under a nitrogen blanket.

Protocol A: Ethanol/Water Recrystallization (The "Standard")

Best for removing inorganic salts and polar tars.

  • Dissolution:

    • Place 10.0 g of crude 3-(2-Fluorophenyl)-1H-pyrazol-4-amine in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add 80 mL of Absolute Ethanol .

    • Heat to reflux (approx. 78°C) with stirring.

    • Observation: If solids remain, add Ethanol in 5 mL portions until clear. If black particles (carbon/palladium) persist, perform a hot filtration.

  • Nucleation:

    • Remove from heat but keep stirring.

    • While the solution is still near boiling, add Deionized Water dropwise via an addition funnel.

    • Endpoint: Stop adding water immediately when a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to clear the turbidity (restore solution).

  • Crystallization:

    • Allow the flask to cool slowly to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet. Rapid cooling causes oiling out or trapping of impurities.

    • Once solids form, cool to 0-4°C in an ice bath for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash: Rinse the cake with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).

    • Dry: Vacuum dry at 45°C for 12 hours.

Protocol B: Ethyl Acetate/Heptane (The "Anti-Oil" Method)

Best if the compound "oils out" in water or if the crude is sticky.

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (approx. 5-7 mL per gram).

  • Precipitation: Remove from heat. Add n-Heptane dropwise to the hot solution until slight cloudiness appears.

  • Re-solubilization: Add a few drops of hot Ethyl Acetate to clear the solution.

  • Cooling: Let stand at ambient temperature. If oil droplets form instead of crystals, scratch the glass with a rod or add a seed crystal.

  • Filtration: Collect solids and wash with 10% EtOAc in Heptane.

Part 4: Quality Control & Troubleshooting

Validation Workflow

To ensure the protocol was successful, verify the product against these metrics:

  • HPLC Purity: Target >98% area. (Impurities often elute later due to dimerization).

  • 1H NMR (DMSO-d6):

    • Check for the disappearance of solvent peaks.[7]

    • Verify the integral of the NH2 protons (broad singlet, ~4-6 ppm) vs aromatic protons.

  • Appearance: Pure compound should be Off-white to pale yellow .

    • Pink/Red: Indicates oxidation. Recrystallize again with 1% Ascorbic Acid in the water phase or under strict N2.

Process Flow Diagram (Graphviz)

PurificationWorkflow Crude Crude Mixture (Synthesis Output) Dissolve Dissolution (Reflux in EtOH) Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter If particles present Crystallize Controlled Cooling (+ Water Anti-solvent) Dissolve->Crystallize If clear HotFilter->Crystallize Isolate Filtration & Wash (Cold EtOH/H2O) Crystallize->Isolate Dry Vacuum Dry (45°C, <50 mbar) Isolate->Dry

Figure 2: Step-by-step unit operations for the purification of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 688691, 3-(4-Fluorophenyl)-1H-pyrazole. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2023). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews. Retrieved from [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195).[1] Journal of Medicinal Chemistry, 49(5), 1562-1575. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing the Synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Introduction: The synthesis of substituted pyrazoles is a cornerstone of modern medicinal chemistry, with the pyrazole scaffold appearing in numerous therapeutic agents. 3-(2-Fluorophenyl)-1H-pyrazol-4-amine is a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of substituted pyrazoles is a cornerstone of modern medicinal chemistry, with the pyrazole scaffold appearing in numerous therapeutic agents. 3-(2-Fluorophenyl)-1H-pyrazol-4-amine is a valuable building block, but its multi-step synthesis can present challenges, leading to suboptimal yields and purification difficulties. This guide provides a comprehensive technical support framework for researchers, offering in-depth troubleshooting advice and detailed protocols to enhance the efficiency, yield, and purity of this synthetic route. We will explore a reliable four-step pathway, addressing common issues at each stage with scientifically grounded explanations.

Section 1: Overview of the Recommended Synthetic Pathway

The synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine can be robustly achieved through a four-step sequence starting from 2'-fluoroacetophenone. This pathway is designed for regiochemical control and relies on well-established, scalable reactions. The key transformations include a Vilsmeier-Haack formylation, pyrazole ring formation, electrophilic nitration, and a final reduction.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Pyrazole Cyclization cluster_2 Step 3: Electrophilic Nitration cluster_3 Step 4: Nitro Group Reduction A 2'-Fluoroacetophenone B 3-Chloro-3-(2-fluorophenyl) acrylaldehyde A->B  POCl3, DMF  0°C to 70°C C 3-(2-Fluorophenyl)-1H-pyrazole B->C  Hydrazine Hydrate  Ethanol, Reflux D 3-(2-Fluorophenyl)-4-nitro -1H-pyrazole C->D  HNO3, H2SO4  0-5°C E 3-(2-Fluorophenyl)-1H-pyrazol-4-amine D->E  SnCl2·2H2O, HCl  or H2, Pd/C

Caption: Overall workflow for the synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine.

Section 2: Troubleshooting Guide and FAQs

This section addresses common problems encountered during the synthesis. Each question is framed to tackle a specific experimental issue, with answers providing causal explanations and actionable solutions.

Step 1: Vilsmeier-Haack Reaction (2'-Fluoroacetophenone → 3-Chloro-3-(2-fluorophenyl)acrylaldehyde)

Q1: My reaction is sluggish, showing low conversion of the starting acetophenone even after prolonged reaction time. What is the likely cause?

A1: This is a classic issue often traced back to the integrity of the Vilsmeier reagent (chloro(dimethylamino)methyleniminium salt), which is highly moisture-sensitive.

  • Causality: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Any moisture present will rapidly quench the POCl₃ and the active reagent, halting the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous DMF. Purchase high-purity POCl₃ and handle it under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Stoichiometry: A molar excess of the Vilsmeier reagent is typically required. A common ratio is 1.5 to 3 equivalents of POCl₃ relative to the acetophenone. Ensure your DMF is also in sufficient excess to act as both reagent and solvent.

    • Temperature Protocol: The initial formation of the Vilsmeier reagent is exothermic and should be performed at 0°C. After adding the acetophenone, the temperature is typically raised to 60-80°C to drive the reaction to completion. Insufficient heating will result in poor conversion.

Q2: My reaction mixture turned dark, and after workup, I have a complex mixture of products according to TLC and ¹H NMR. How can I improve selectivity?

A2: Darkening and byproduct formation often indicate decomposition or polymerization, usually caused by poor temperature control or an improper workup.

  • Causality: The Vilsmeier-Haack reaction can be aggressive. If the initial exothermic reagent formation is not controlled by cooling, side reactions can occur. Additionally, the workup is critical; the reaction must be carefully quenched.

  • Troubleshooting Steps:

    • Controlled Quenching: The reaction mixture should be cooled to room temperature and then poured slowly onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes reactive species. A rapid, uncontrolled quench can lead to localized heating and degradation.

    • Buffered Workup: After the initial ice quench, a buffered solution (e.g., aqueous sodium acetate) can be used to neutralize the mixture. This is gentler than using strong bases like sodium hydroxide, which can promote aldol-type side reactions with the product aldehyde.

    • Purification: The crude product, 3-chloro-3-(2-fluorophenyl)acrylaldehyde, is often an oil and may require purification by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to remove baseline impurities before proceeding to the next step.

Step 2: Pyrazole Cyclization (→ 3-(2-Fluorophenyl)-1H-pyrazole)

Q1: The yield of my pyrazole is low, and I've isolated unreacted acrylaldehyde intermediate. How can I drive the cyclization to completion?

A1: Incomplete cyclization is typically a matter of reaction conditions or stoichiometry.

  • Causality: The formation of the pyrazole ring is a condensation reaction with hydrazine. The reaction requires sufficient heat and an appropriate solvent to proceed efficiently. Regioselectivity is generally high in this step, leading to the desired 3-substituted pyrazole.[1]

  • Troubleshooting Steps:

    • Hydrazine Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) to ensure all the aldehyde intermediate is consumed.

    • Solvent Choice: Ethanol is a common and effective solvent. For less reactive substrates, glacial acetic acid can be used as the solvent to catalyze the condensation.

    • Reaction Time and Temperature: The reaction is typically run at reflux. Ensure you are refluxing for an adequate period (4-12 hours is common). Monitor the reaction by TLC until the starting material spot has disappeared.

    • pH Adjustment: During workup, ensure the pH is adjusted correctly. After removing the solvent, the residue is often taken up in an organic solvent (like ethyl acetate) and washed with water and brine. If any acidic or basic catalysts were used, they must be neutralized.

Step 3: Electrophilic Nitration (→ 3-(2-Fluorophenyl)-4-nitro-1H-pyrazole)

Q1: My nitration reaction is producing a mixture of the desired 4-nitro product and a significant amount of a dinitro byproduct. How can I improve the selectivity?

A1: This is a critical and common challenge in the electrophilic substitution of aromatic rings. The formation of multiple nitrated species is almost always due to poor temperature control.

  • Causality: The pyrazole ring is activated towards electrophilic substitution, primarily at the C4 position. However, under forcing conditions (high temperature or high concentration of nitrating agent), a second nitration can occur. The reaction is highly exothermic.

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most crucial parameter. The pyrazole starting material should be dissolved in concentrated sulfuric acid and cooled to 0°C in an ice-salt bath. The nitrating mixture (e.g., fuming nitric acid in sulfuric acid) must be added dropwise, ensuring the internal temperature never rises above 5°C.

    • Controlled Addition: Add the nitrating agent very slowly via a dropping funnel. Monitor the temperature constantly with an internal thermometer.

    • Stoichiometry: Use only a slight excess of the nitrating agent (typically 1.05-1.1 equivalents of HNO₃). Using a large excess dramatically increases the risk of dinitration.

G Start Nitration Reaction Outcome LowYield Low Yield / No Reaction Start->LowYield Byproducts Di-nitro Byproducts Start->Byproducts CheckReagents Verify Reagent Molarity (fuming HNO3) LowYield->CheckReagents If No CheckTemp Maintain Temp < 5°C? Byproducts->CheckTemp Action CheckTemp->Byproducts No, Temp > 5°C (Root Cause) SlowAddition Slow Dropwise Addition? CheckTemp->SlowAddition If Yes Success High Yield of 4-Nitro Product CheckReagents->Success If Yes SlowAddition->Success If Yes

Caption: Troubleshooting logic for the selective C4-nitration of the pyrazole ring.

Step 4: Nitro Group Reduction (→ 3-(2-Fluorophenyl)-1H-pyrazol-4-amine)

Q1: My reduction with SnCl₂/HCl is incomplete, or the workup is difficult, leading to low isolated yield of the final amine product.

A1: Metal-acid reductions are effective but can be challenging in workup. The final amine product often forms a stable salt complex.

  • Causality: The reduction of a nitro group with tin(II) chloride in hydrochloric acid is a standard method. The resulting amine is protonated and can form a complex with the tin salts. Liberating the free amine requires careful basification.

  • Troubleshooting Steps:

    • Sufficient Reagent: Use a significant excess of SnCl₂·2H₂O (typically 4-5 equivalents) to ensure the reduction goes to completion.

    • Controlled Basification: After the reaction is complete, the acidic mixture must be cooled in an ice bath. Then, slowly and carefully add a concentrated solution of NaOH or KOH until the pH is strongly basic (pH > 12). Tin hydroxides will first precipitate and then redissolve as stannates at high pH. Vigorous stirring is essential.

    • Thorough Extraction: The free amine is often more soluble in organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions (at least 3-4 times) from the basic aqueous solution to ensure complete recovery of the product.

    • Filtration Aid: If a large amount of tin hydroxide precipitate remains, you can filter the entire mixture through a pad of Celite® after basification but before extraction. Wash the Celite pad thoroughly with the extraction solvent.

Q2: I am considering catalytic hydrogenation (H₂/Pd-C) as an alternative. What are the potential pitfalls?

A2: Catalytic hydrogenation is a cleaner alternative but requires careful optimization.

  • Causality: Palladium on carbon is an excellent catalyst for reducing aromatic nitro groups. The reaction is generally clean, with water as the only byproduct.[2]

  • Potential Pitfalls & Solutions:

    • Catalyst Poisoning: Ensure your substrate is free of sulfur-containing impurities or heavy metals from previous steps, as these can poison the palladium catalyst. Purifying the 4-nitro intermediate is crucial.

    • Debromination/Dechlorination: This is not an issue for your 2-fluoro substituent, as C-F bonds are very strong. However, be aware that C-Cl, C-Br, and C-I bonds can be reductively cleaved under these conditions.

    • Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are excellent choices.

    • Reaction Conditions: A hydrogen pressure of 50 psi to atmospheric pressure is usually sufficient. The reaction is often run at room temperature. Monitor by TLC or LC-MS to determine when the reaction is complete. Over-reduction of the pyrazole or phenyl ring is unlikely under these mild conditions.

Section 3: Detailed Experimental Protocols

The following protocols are provided on a representative 10 mmol scale. Researchers should adapt quantities and equipment as needed.

Protocol 1: Synthesis of 3-Chloro-3-(2-fluorophenyl)acrylaldehyde

  • To a dry 250 mL round-bottom flask under N₂, add anhydrous DMF (30 mL, 386 mmol).

  • Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (2.8 mL, 30 mmol) dropwise over 20 minutes, keeping the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 2'-fluoroacetophenone (1.38 g, 10 mmol) in anhydrous DMF (5 mL) dropwise.

  • Allow the mixture to warm to room temperature, then heat to 70°C for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it slowly onto 100 g of crushed ice with vigorous stirring.

  • Add a saturated solution of sodium acetate until the pH is 4-5.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

Protocol 2: Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole

  • Dissolve the crude 3-chloro-3-(2-fluorophenyl)acrylaldehyde (10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (0.58 mL, 12 mmol) dropwise.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (75 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which can be recrystallized from ethanol/water.

Protocol 3: Synthesis of 3-(2-Fluorophenyl)-4-nitro-1H-pyrazole

  • To a 100 mL flask, add concentrated H₂SO₄ (20 mL) and cool to 0°C.

  • Slowly add 3-(2-fluorophenyl)-1H-pyrazole (1.62 g, 10 mmol) in portions, ensuring it dissolves completely. Maintain the temperature at 0-5°C.

  • In a separate beaker, prepare a nitrating mixture by adding fuming HNO₃ (0.46 mL, 11 mmol) to concentrated H₂SO₄ (5 mL) at 0°C.

  • Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction at 0-5°C for 2 hours.

  • Carefully pour the reaction mixture onto 150 g of crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven to yield the 4-nitro product.

Protocol 4: Synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (SnCl₂ Method)

  • To a 250 mL flask, add 3-(2-fluorophenyl)-4-nitro-1H-pyrazole (2.07 g, 10 mmol), SnCl₂·2H₂O (11.3 g, 50 mmol), and concentrated HCl (40 mL).

  • Stir the mixture at 60-70°C for 3 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath.

  • Slowly add 50% w/v NaOH solution until the pH is ~12, ensuring the temperature remains below 20°C.

  • Extract the mixture with ethyl acetate (4 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final amine product.

Section 4: Data Summary Table

This table provides expected molecular weights and representative yields for each step to aid in reaction monitoring and characterization.

Compound NameStepMolecular Weight ( g/mol )Typical Yield Range
3-Chloro-3-(2-fluorophenyl)acrylaldehyde1184.6065-80%
3-(2-Fluorophenyl)-1H-pyrazole2162.1680-95%
3-(2-Fluorophenyl)-4-nitro-1H-pyrazole3207.1670-85%
3-(2-Fluorophenyl)-1H-pyrazol-4-amine4177.1875-90%

Section 5: General FAQs

Q: What are the primary safety considerations for this synthesis? A: Several reagents require careful handling. POCl₃ is highly corrosive and reacts violently with water. Hydrazine hydrate is toxic and a suspected carcinogen. Concentrated nitric and sulfuric acids are extremely corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Q: How should I store the final product? A: Aromatic amines can be sensitive to oxidation by air and degradation by light. For long-term storage, it is best to store 3-(2-Fluorophenyl)-1H-pyrazol-4-amine as a solid in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (0-4°C).

References

  • Surmont, R., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105–4111. Available at: [Link]

  • Fustero, S., et al. (2011). Synthesis of Fluorinated Pyrazoles: A Process of Great Interest in Agrochemical and Pharmaceutical Industry. In Fluorine in Pharmaceutical and Medicinal Chemistry. Imperial College Press.
  • Kaur, N., et al. (2017). Recent Advances in the Synthesis of Pyrazoles.
  • El-Faham, A., et al. (2015). An efficient synthesis of 1,3,5-trisubstituted pyrazole derivatives via three-component reaction. Journal of Chemistry, 2015, 1-7.
  • Powers, D. G., & Paquette, L. A. (2011). Pyrazole Synthesis via Cyclocondensation of Hydrazines with 1,3-Diketones. In Organic Syntheses. John Wiley & Sons, Inc.
  • Katritzky, A. R., et al. (2004). The Nitration of Pyrazoles: An Experimental and Theoretical Study. The Journal of Organic Chemistry, 69(1), 163–168.

Sources

Optimization

Technical Support Center: Purifying 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Welcome to the technical support center for the synthesis and purification of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges, particularly the removal of residual hydrazine, a frequent and problematic impurity from the initial cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: My crude 3-(2-Fluorophenyl)-1H-pyrazol-4-amine is a yellow or reddish-brown oil/solid instead of the expected off-white solid. What is the likely cause?

A1: The formation of colored impurities is a common issue, often stemming from the air-oxidation or decomposition of the hydrazine reagent used in the Knorr pyrazole synthesis.[1][2] Phenylhydrazine, in particular, is sensitive to air and light, often turning reddish-brown upon storage.[1] To mitigate this, ensure you are using high-purity, freshly opened, or recently distilled hydrazine. Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]

Q2: Thin-Layer Chromatography (TLC) of my crude product shows a spot at the baseline that stains with ninhydrin, in addition to my product spot. What is this impurity?

A2: A highly polar, ninhydrin-positive spot at the baseline is characteristic of unreacted hydrazine. Due to its high polarity and two basic amine groups, hydrazine exhibits very strong adsorption to silica gel, resulting in a low Rf value. Your target compound, 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, is also polar but should migrate further up the plate under appropriate solvent conditions.

Q3: How can I safely quench unreacted hydrazine in my reaction mixture before workup?

A3: Before beginning the aqueous workup, it is crucial to safely quench any excess hydrazine. A standard and effective method is to add an excess of a simple ketone or aldehyde, such as acetone or benzaldehyde, to the cooled reaction mixture.[1] This converts the hydrazine into a more stable and less polar hydrazone, which is generally easier to remove during extraction or chromatography.[3]

Q4: I'm struggling to separate my product from hydrazine using standard silica gel chromatography. The peaks are broad and my yield is low. What's happening?

A4: The basic amine groups on both your target compound and the hydrazine impurity can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4] This acid-base interaction can lead to significant band broadening, tailing, and even irreversible adsorption of your product to the column, resulting in poor separation and low recovery.[4]

In-Depth Troubleshooting and Purification Guides

Successfully isolating pure 3-(2-Fluorophenyl)-1H-pyrazol-4-amine requires a strategy that effectively addresses the polar nature of the product and the persistent hydrazine impurity. The choice of method depends on the scale of your reaction and the level of impurity.

Decision-Making Workflow for Purification

The following diagram outlines a logical workflow for selecting the most appropriate purification strategy.

Purification Workflow cluster_0 Initial Assessment cluster_1 Purification Pathways cluster_2 Verification start Crude Product Analysis (TLC/¹H NMR) decision High hydrazine content? start->decision Assess Impurity Profile recrystallization Method 1: Recrystallization verification Purity Check (TLC, HPLC, NMR) recrystallization->verification chromatography Method 2: Flash Chromatography chromatography->verification scavenging Method 3: Chemical Quenching / Scavenging scavenging->chromatography Followed by... end Pure Product verification->end decision->scavenging Yes choice Is product crystalline? decision->choice No / Minor Impurities choice->recrystallization Yes choice->chromatography No / Oily

Caption: Decision workflow for selecting a purification method.

Method 1: Purification by Optimized Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities from a solid product, provided a suitable solvent system can be identified.[5] The goal is to find a solvent (or solvent pair) that dissolves the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[5]

When to Use:

  • When the crude product is a solid.

  • When hydrazine is a minor impurity.

  • For large-scale purification where chromatography is impractical.

Protocol 1: Step-by-Step Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents. Good candidates for polar amines include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[6][7]

  • Dissolution: In an Erlenmeyer flask, add a minimum amount of the chosen near-boiling solvent to your crude solid until it completely dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling & Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Cooling too quickly can trap impurities. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Recrystallization

Observation Potential Cause Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble (e.g., hexanes) to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.[7]
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.
Poor recovery of the product. The compound has significant solubility in the cold solvent.Use a solvent pair to reduce solubility at low temperatures. Ensure you are using the minimum amount of hot solvent for dissolution.[5]

Method 2: Purification by Flash Column Chromatography

Flash chromatography is a highly effective technique for separating compounds with different polarities.[8] For polar amines like 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, special considerations are needed to achieve good separation from hydrazine.

When to Use:

  • When the product is an oil or non-crystalline solid.

  • When recrystallization fails to remove impurities.

  • For separating regioisomeric byproducts or other impurities of similar polarity.[2]

Key Principle: Suppressing Silica Acidity The primary challenge is the interaction between the basic amine and the acidic silica gel.[4] To counteract this, a small amount of a competing base, such as triethylamine (TEA) or ammonia, is added to the mobile phase. This base neutralizes the acidic sites on the silica, allowing the amine compounds to elute with sharper peaks and better resolution.[4]

Protocol 2: Step-by-Step Flash Chromatography

  • TLC Method Development: Develop a solvent system using Thin-Layer Chromatography (TLC). A good starting point for polar amines is a mixture of ethyl acetate/hexanes or methanol/dichloromethane.[6][9]

    • Add ~0.5-1% triethylamine (TEA) to your TLC solvent system.

    • Aim for an Rf value of 0.2-0.3 for your target compound.[8] Hydrazine should remain at the baseline (Rf ≈ 0).

  • Column Packing: Pack a silica gel column using the chosen eluent (containing TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the packed column. This technique generally provides better resolution than loading the sample as a liquid.

  • Elution: Run the column under positive pressure, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent (and TEA) under reduced pressure using a rotary evaporator.

Recommended Solvent Systems

Compound Polarity Base Solvent System Modifier Comments
Moderately PolarEthyl Acetate / Hexanes0.5-1% TriethylamineA standard system providing good separation for many compounds.[6]
Highly PolarMethanol / Dichloromethane0.5-1% TriethylamineFor very polar compounds that do not move in ethyl acetate systems.[6][8]
Very Stubborn Amines10% Ammonia in Methanol / DichloromethaneNoneThe ammonia acts as a strong basic modifier to elute highly retained amines.[6]

Method 3: Chemical Quenching and Scavenging

When a large excess of hydrazine is used in the reaction, it is often best to remove the bulk of it chemically before attempting chromatography or recrystallization.

When to Use:

  • When ¹H NMR indicates a significant excess of hydrazine starting material.

  • As a pre-purification step before chromatography to avoid overloading the column.

Mechanism of Quenching Hydrazine is a potent nucleophile and reducing agent.[3][10] It reacts readily with aldehydes and ketones to form stable hydrazone derivatives.[1][3] These hydrazones are typically less polar and less water-soluble than hydrazine itself, making them easier to remove by extraction or chromatography.

Hydrazine Quenching cluster_0 Reactants cluster_1 Product hydrazine H₂N-NH₂ (Hydrazine Impurity) reaction + acetone CH₃(C=O)CH₃ (Acetone Quencher) hydrazone (CH₃)₂C=N-NH₂ (Acetone Hydrazone) reaction->hydrazone Forms Stable Hydrazone

Caption: Quenching excess hydrazine with acetone.

Protocol 3: Step-by-Step Quenching and Workup

  • Reaction Cooling: After the pyrazole synthesis is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Quenching: Slowly add 2-3 equivalents (relative to the excess hydrazine) of acetone to the stirring reaction mixture. Stir for 30-60 minutes.

  • Solvent Removal: If the reaction was performed in a solvent like ethanol, remove it under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash with water or brine. The organic product will move into the ethyl acetate layer, while the acetone hydrazone and any remaining hydrazine will have some solubility in the aqueous layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate via rotary evaporation.

  • Final Purification: The resulting crude product should be significantly enriched in your desired aminopyrazole and can now be more effectively purified by recrystallization (Method 1) or flash chromatography (Method 2).

By applying these targeted strategies, researchers can effectively overcome the common purification hurdles associated with 3-(2-Fluorophenyl)-1H-pyrazol-4-amine synthesis, leading to higher purity materials for subsequent research and development.

References

  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. MDPI. Available at: [Link]

  • N,N-Dicarboxymethyl hydrazine: an old but neglected reagent for chemoselective derivatization of carbonyl compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Successful Flash Chromatography. King Group. Available at: [Link]

  • SOP: FLASH CHROMATOGRAPHY. UCT Science. Available at: [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. Available at: [Link]

  • Hydrazine: A Powerful Reducing Agent in Chemical Processes. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Available at: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. SciSpace. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • How to quench excess hydrazine monohydrate. Reddit. Available at: [Link]

  • Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead. Arabian Journal of Chemistry. Available at: [Link]

  • Hydrazine. Wikipedia. Available at: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC. Available at: [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]

  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]

Sources

Troubleshooting

solving regioselectivity issues in 2-fluorophenyl pyrazole synthesis

Technical Support Center: 2-Fluorophenyl Pyrazole Synthesis Ticket Subject: Regiocontrol in 1-(2-fluorophenyl)pyrazole cyclocondensation. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluorophenyl Pyrazole Synthesis

Ticket Subject: Regiocontrol in 1-(2-fluorophenyl)pyrazole cyclocondensation. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division. Status: Open.

Introduction: The "2-Fluoro" Challenge

Welcome to the technical support hub for pyrazole synthesis. You are likely here because the reaction of 2-fluorophenylhydrazine with unsymmetrical 1,3-dicarbonyls is yielding inseparable mixtures or the wrong regioisomer.

The Root Cause: The ortho-fluorine atom creates a unique "push-pull" interference:

  • Electronic Deactivation (-I Effect): The fluorine atom is strongly electron-withdrawing. This significantly lowers the electron density of the adjacent anilinic nitrogen (

    
    ), making it a poor nucleophile. Consequently, the terminal nitrogen (
    
    
    
    ) becomes the exclusive initial attacker.
  • Steric Screening: Unlike a para-fluoro group, the ortho-fluorine sterically shields the

    
     site, further preventing it from participating in the initial nucleophilic attack.
    

This guide provides the logic and protocols to force the reaction toward your specific target isomer: the 1,3-isomer (kinetic/steric product) or the 1,5-isomer (thermodynamic/chelation product).

Diagnostic Module: Route Selection

Before proceeding, identify your target structure and select the corresponding workflow.

Regioselectivity_Flowchart Start Target Structure Identification Decision Which position holds the BULKY/MAJOR substituent? Start->Decision Isomer13 Target: 1-(2-F-Ph)-3-Substituted (Substituent at Pos 3) Decision->Isomer13 Position 3 Isomer15 Target: 1-(2-F-Ph)-5-Substituted (Substituent at Pos 5) Decision->Isomer15 Position 5 MethodA Method A: 1,3-Diketone + HFIP (Control via Solvent) Isomer13->MethodA MethodB Method B: Enaminone / Alkynone (Control via Electrophile) Isomer15->MethodB Mechanism13 Mechanism: N2 attacks most electrophilic Carbonyl MethodA->Mechanism13 Mechanism15 Mechanism: N2 attacks Michael Acceptor (Beta-C) MethodB->Mechanism15

Caption: Decision matrix for selecting the synthetic pathway based on the desired substitution pattern on the pyrazole ring.

Technical Knowledge Base (FAQ)

Q1: Why does my standard ethanol reflux yield a 50:50 mixture? A: In protic solvents like ethanol, the difference in electrophilicity between the two carbonyls of an unsymmetrical 1,3-diketone is often masked by hydrogen bonding. Since 2-fluorophenylhydrazine has a highly reactive terminal


 (

) and a deactivated internal

(

), the

attacks indiscriminately if the carbonyls are similar, or favors the less hindered carbonyl. Without a directing force (like a specific solvent or leaving group), you lose regiocontrol [1].

Q2: How do I force the formation of the 1,5-isomer? A: You must reverse the polarity of the electrophile. Instead of a 1,3-diketone, use an enaminone (


) or an alkynone .
  • The Logic: The enaminone has a "hard" carbonyl and a "soft"

    
    -carbon. The terminal 
    
    
    
    of the hydrazine (hard nucleophile) prefers to attack the carbonyl (hard electrophile) in acidic conditions, or the
    
    
    -carbon in basic conditions. However, with ortho-haloarylhydrazines, the steric bulk often forces the attack to the
    
    
    -carbon (Michael addition) first to avoid the clash at the carbonyl. This places the substituent at the 5-position [2].

Q3: Can solvent choice alone fix my ratio? A: Yes, frequently. Using Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) can drastically shift selectivity toward the 1,3-isomer (where the hydrazine


 attacks the most electrophilic carbonyl). These solvents activate the carbonyls via strong H-bonding, amplifying the electrophilic difference between them [3].

Validated Protocols

Protocol A: Synthesis of 1-(2-fluorophenyl)-3-aryl-5-methylpyrazole

Target: Placing the bulky Aryl group at position 3.

Mechanism: The terminal


 (

) attacks the benzoyl carbonyl (more electrophilic due to HFIP activation) before the acetyl carbonyl.
  • Reagents:

    • 1-aryl-1,3-butanedione (1.0 equiv)

    • 2-fluorophenylhydrazine hydrochloride (1.1 equiv)

    • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.5 M concentration)

  • Procedure:

    • Dissolve the diketone in HFIP.[1]

    • Add the hydrazine salt in one portion at room temperature.

    • Stir for 2–4 hours (monitor via TLC/LCMS). HFIP accelerates the reaction significantly compared to EtOH.

    • Workup: Remove HFIP under reduced pressure (recoverable). Redissolve residue in EtOAc, wash with

      
       and brine.
      
  • Expected Outcome: >95:5 ratio favoring the 1,3-aryl isomer.[2]

Protocol B: Synthesis of 1-(2-fluorophenyl)-5-aryl-3-methylpyrazole

Target: Placing the bulky Aryl group at position 5 (The "Celecoxib" pattern).

Mechanism: Using an enaminone surrogate to direct the


 attack to the 

-carbon.
  • Preparation of Enaminone:

    • React the corresponding methyl ketone (Acetophenone) with

      
      -dimethylformamide dimethyl acetal (DMF-DMA) at reflux for 12h. Concentrate to obtain the enaminone (
      
      
      
      ).
  • Cyclization Reagents:

    • Enaminone (1.0 equiv)[1][3]

    • 2-fluorophenylhydrazine hydrochloride (1.1 equiv)

    • Solvent: Ethanol/Acetic Acid (10:1)

  • Procedure:

    • Dissolve enaminone in EtOH.

    • Add hydrazine and AcOH.

    • Reflux for 4–6 hours.

    • Critical Step: The intermediate formed is often a non-cyclized hydrazone. If LCMS shows mass

      
       or similar, increase temperature or add stronger acid (TFA) to force dehydration/cyclization.
      
  • Expected Outcome: High selectivity for the 1,5-diaryl isomer due to the initial Michael addition of

    
     to the 
    
    
    
    -carbon [4].

Troubleshooting Data & Comparison

Variable1,3-Diketone (EtOH)1,3-Diketone (HFIP)Enaminone (EtOH/AcOH)
Primary Nucleophile Hydrazine

(Terminal)
Hydrazine

(Terminal)
Hydrazine

(Terminal)
Primary Electrophile Random / Steric mixMost Electrophilic C=O

-Carbon (Michael)
Regioselectivity Poor (Often ~1:1)Excellent (1,3-isomer) Good (1,5-isomer)
Reaction Time 12–24 h1–4 h4–8 h
Purification Difficult ColumnCrystallization often possibleCrystallization

Mechanistic Visualization

Understanding the attack vector is crucial for troubleshooting.

Reaction_Mechanism cluster_PathA Path A: 1,3-Diketone (in HFIP) cluster_PathB Path B: Enaminone Hydrazine 2-Fluorophenylhydrazine (N2 is Nucleophilic) Diketone Unsymmetrical Diketone (R-CO-CH2-CO-Me) Hydrazine->Diketone Enaminone Enaminone (R-CO-CH=CH-NMe2) Hydrazine->Enaminone Attack1 N2 attacks R-CO (Most Electrophilic) Diketone->Attack1 ProductA 1,3-Isomer (R at pos 3) Attack1->ProductA Attack2 N2 attacks Beta-C (Michael Addition) Enaminone->Attack2 ProductB 1,5-Isomer (R at pos 5) Attack2->ProductB

Caption: Divergent mechanistic pathways. Path A (green) yields the 1,3-isomer via carbonyl attack. Path B (red) yields the 1,5-isomer via Michael addition.

References

  • Review of Regioselectivity: Fustero, S., et al. "Fluorine-containing heterocycles: New trends in the synthesis of pyrazoles." Chemical Reviews 111.11 (2011): 6984-7034.

  • Enaminone Chemistry: Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[4] Organic Letters 8.13 (2006): 2675-2678.

  • Fluorinated Solvents: Colomer, I., et al. "Hexafluoroisopropanol as a Tunable Solvent in Organic Synthesis." Chemical Reviews 117.18 (2017): 11827-11869.

  • 1,5-Isomer Control: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[5] Synlett 2018.29 (2018): 2689-2692.

Sources

Optimization

3-(2-Fluorophenyl)-1H-pyrazol-4-amine degradation under acidic conditions

This guide serves as a specialized technical support resource for researchers working with 3-(2-Fluorophenyl)-1H-pyrazol-4-amine . It addresses stability challenges specifically under acidic conditions, a common environm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 3-(2-Fluorophenyl)-1H-pyrazol-4-amine . It addresses stability challenges specifically under acidic conditions, a common environment during salt formation, HPLC purification, or acidic workups.

Subject: Stability & Degradation Troubleshooting (Acidic Media) Ticket Priority: High (Stability Risk) Responder: Senior Application Scientist, Heterocyclic Chemistry Division

Core Diagnostic Workflow

Before altering your protocol, use this decision tree to categorize the degradation you are observing.

DiagnosticTree Start Observation: Degradation in Acid Color Issue: Solution turned Pink/Red/Brown? Start->Color Mass Issue: New Peak in LCMS? Start->Mass Precip Issue: Unexpected Solid? Start->Precip Oxidation Diagnosis: Oxidative Coupling (Acid-Catalyzed) Color->Oxidation Yes + Air exposure Hydrolysis Diagnosis: Hydrolysis/Deamination (Rare, requires harsh conditions) Mass->Hydrolysis Mass = M+1 - NH3 + OH Dimer Diagnosis: Azo-Dimer Formation Mass->Dimer Mass = 2M - 2H Salt Diagnosis: HCl/TFA Salt Formation (Not Degradation) Precip->Salt White solid, reversible w/ Base Action1 Action: Degas solvents, Add Antioxidant (Ascorbic acid) Oxidation->Action1 Action2 Action: Check for Nitrites, Reduce Acid Strength Hydrolysis->Action2 Action3 Action: Verify Identity via NMR (Likely stable salt) Salt->Action3 Dimer->Action1

Figure 1: Diagnostic logic for identifying degradation pathways of 4-aminopyrazoles in acidic media.

Troubleshooting Guides & FAQs
Q1: My acidic solution (HCl/TFA) turned from colorless to pink/red within hours. Is my compound destroyed?

Technical Analysis: Yes, partially. This is a classic signature of oxidative degradation , not simple acid hydrolysis.

  • Mechanism: 4-Aminopyrazoles are electron-rich systems. While protonation (forming the ammonium species) generally protects the amine from oxidation, the equilibrium usually leaves a trace amount of free amine. In the presence of dissolved oxygen and light, the amino group undergoes single-electron transfer (SET) oxidation, forming a radical cation. This leads to the formation of azopyrazoles (dimers) or highly conjugated quinoid-type species, which are intensely colored (red/violet) even at low concentrations [1].

  • The Acid Effect: Acidic conditions can catalyze this process if transition metal impurities (e.g., iron traces in non-grade acids) are present, acting as redox shuttles.

  • The Fluorine Effect: The 2-fluorophenyl group withdraws electrons inductively, slightly stabilizing the ring compared to a phenyl analog, but it is insufficient to prevent oxidation of the exocyclic amine in air.

Corrective Protocol:

  • Degas All Solvents: Sparge your acidic mobile phases or reaction solvents with Argon/Nitrogen for 15 minutes before use.

  • Add Scavengers: If the application permits (e.g., during workup, not final analysis), add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous acid phase. This acts as a sacrificial antioxidant.

  • Protect from Light: Wrap flasks in aluminum foil; 4-aminopyrazoles are photosensitive in solution.

Q2: I see a new peak at [M+1] = 254.1 (approx) in LCMS. Is this hydrolysis?

Technical Analysis:

  • Target Mass: 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (MW ≈ 177.18).

  • Observed Mass: If you observe a mass shift corresponding to +1 Da (M+H 178 → 179) , it is likely hydrolysis to the pyrazolinone (ketone) or 4-hydroxypyrazole.

    • Pathway: Acid-catalyzed nucleophilic attack of water on the C4-NH2 bond. This is energetically difficult for aromatic amines but can occur if the solution contains nitrous acid contaminants (from sodium nitrite impurities in reagents), leading to diazotization followed by immediate hydrolysis [2].

  • Observed Mass: If you observe [2M-2] (Dimer), this is oxidative coupling (see Q1).

Corrective Protocol:

  • Check Acid Source: Ensure you are not using nitric acid or technical grade HCl that might contain nitrites.

  • Temperature Control: Hydrolysis is temperature-dependent. Keep acidic solutions at 4°C . Never reflux this compound in strong acid (e.g., 6M HCl) unless your goal is to synthesize the pyrazolone derivative.

Q3: A white precipitate formed immediately upon adding 1M HCl. Has it polymerized?

Technical Analysis: Likely not. This is the hydrochloride salt .

  • Basicity: The exocyclic amine at position 4 is the most basic site. Upon protonation, the solubility profile changes drastically. While the free base is soluble in organic solvents (DCM, EtOAc), the mono- or di-hydrochloride salt is often insoluble in non-polar organics and may even have limited solubility in cold water due to the lipophilic fluorophenyl group [3].

Validation Step: Filter the solid and treat a small portion with saturated NaHCO₃. If it dissolves (or extracts back into EtOAc) and the LCMS confirms the parent mass, it is the stable salt.

Comparative Stability Data

The following table summarizes the stability of the 4-aminopyrazole scaffold under common laboratory conditions.

ConditionStability RatingPrimary Degradation ProductVisual Indicator
1M HCl (degassed, 25°C) HighNone (Stable Salt)Colorless Solution
1M HCl (aerated, 25°C) ModerateAzo-dimers / Oxidation productsPink/Red tint
TFA (Neat) HighNone (Stable Salt)Colorless
HNO₃ or Nitrite-spiked Acid Critical Failure Diazonium -> Hydroxy-pyrazoleGas evolution (N₂), darkening
LCMS Mobile Phase (0.1% Formic) HighNone (Short term)None
Recommended Handling Protocol

Objective: Minimize oxidative degradation during acidic workup.

  • Preparation:

    • Pre-cool acid solutions to 0–5°C.

    • Sparge water/acid mixture with N₂ for 10 mins.

  • Execution:

    • Acidify the reaction mixture slowly.

    • Critical Step: If a color change (pink) is observed, immediately add a reducing agent (e.g., Sodium Thiosulfate solution) until color persists as pale yellow/colorless.

  • Storage:

    • Store the compound as the HCl salt rather than the free base if long-term stability is required. The protonated amine is less susceptible to oxidation.

    • Temp: -20°C.

    • Atmosphere: Argon/Nitrogen.

Mechanistic Visualization (Oxidative Pathway)

Understanding the oxidative pathway is crucial for prevention. The acid-catalyzed oxidation often proceeds via a radical mechanism.

OxidationPath cluster_prevention Prevention Strategy Substrate 4-Aminopyrazole (Free Base) Radical Radical Cation [Ar-NH2•]+ Substrate->Radical Acid + O2 (SET Oxidation) Dimer Hydrazopyrazole Intermediate Radical->Dimer Coupling Azo Azopyrazole (Red/Violet Colored) Dimer->Azo Further Oxidation (-2H) Inert Inert Gas (N2) AntiOx Antioxidants

Figure 2: Oxidative degradation pathway of 4-aminopyrazoles leading to colored azo-impurities.

References
  • Oxidation of Aminopyrazoles

    • Title: Electrooxidation Is a Promising Approach to Functionaliz
    • Source: MDPI (Molecules).
    • Context: Describes the formation of azopyrazoles (red colored)
    • URL:[Link]

  • Diazotization & Hydrolysis Risks

    • Title: Recent developments in aminopyrazole chemistry.[1][2][3]

    • Source: Arkivoc.[1]

    • Context: details the reactivity of aminopyrazoles with nitrous acid and subsequent hydrolysis or coupling.
    • URL:[Link]

  • General Physical Properties & Basicity

    • Title: An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine (Analogous Chemistry).
    • Source: BenchChem.[4]

    • Context: Provides pKa data and salt formation characteristics for aminopyrazole systems.

Sources

Troubleshooting

Optimizing HPLC Separation of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine Isomers: A Technical Support Guide

Welcome to the technical support center for the chromatographic analysis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine and its related positional isomers. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine and its related positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of these compounds. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when developing a separation method for 3-(2-Fluorophenyl)-1H-pyrazol-4-amine isomers.

Q1: What are the initial recommended HPLC conditions for separating these isomers?

For initial method development, a reversed-phase approach is typically the most effective starting point. Due to the aromatic and basic nature of the analytes, a C18 column is a robust initial choice. However, for positional isomers, stationary phases that offer alternative selectivities, such as phenyl-hexyl or biphenyl columns, can provide enhanced resolution.[1][2][3] These phases can exploit subtle differences in the electron density of the aromatic rings of the isomers through π-π interactions, leading to better separation.[4][5]

A gradient elution with an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol is recommended. A starting point could be a gradient of 10-90% acetonitrile in water containing 0.1% formic acid or trifluoroacetic acid (TFA). The acid helps to protonate the amine group, leading to more consistent interactions with the stationary phase and improved peak shape.[6]

Q2: Which stationary phases are most effective for resolving positional isomers of fluorophenylpyrazoles?

While C18 columns are a good starting point, resolving positional isomers often requires a stationary phase with unique selectivity.[1] Phenyl-based columns (e.g., phenyl-hexyl, biphenyl) are highly recommended for separating aromatic positional isomers.[1][3][4][5] The phenyl ligands on the stationary phase can engage in π-π stacking interactions with the aromatic rings of the analytes.[4] Subtle differences in the position of the fluorine atom and the amine group on the pyrazole ring can alter the electron distribution and steric hindrance, leading to differential retention on a phenyl column.[4][5]

For more challenging separations, especially if the isomers are also chiral, polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose can be effective, often used in normal-phase or polar organic modes.[7][8][9][10]

Q3: What is the role of mobile phase pH in the separation of these basic compounds?

The mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like 3-(2-Fluorophenyl)-1H-pyrazol-4-amine.[11][12][13] Since this compound has a basic amine group, its ionization state is highly dependent on the mobile phase pH.[11][12]

  • At low pH (e.g., pH 2-4): The amine group will be protonated (positively charged). This can lead to reduced retention on a reversed-phase column due to increased polarity. However, operating at a low pH (at least 2 pH units away from the analyte's pKa) can suppress the undesirable interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase, resulting in improved peak shape and reduced tailing.[6][14][15][16]

  • At high pH (e.g., pH > 8): The amine group will be in its neutral, non-ionized form. This increases its hydrophobicity and leads to stronger retention on a reversed-phase column.[11][12] This approach, known as ion-suppression for bases, can significantly alter selectivity. However, it requires a pH-stable HPLC column.

Varying the mobile phase pH is a powerful tool during method development to achieve the desired separation.[11][12]

Q4: How can I improve peak shape and reduce tailing for my pyrazole amine analytes?

Peak tailing is a common issue when analyzing basic compounds like aromatic amines. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica stationary phase.[14][17] Here are several strategies to mitigate this:

  • Mobile Phase pH Adjustment: As discussed in Q3, operating at a low pH (around 2-3) protonates the silanol groups, minimizing these interactions.[14][16]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites and improve peak shape.[6][17]

  • Employ End-Capped Columns: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[6][16][18]

  • Alternative Stationary Phases: Consider using stationary phases with different surface chemistry, such as those with embedded polar groups or hybrid organic-silica particles, which are designed to shield the silanol groups.[14]

Q5: Are there any alternative chromatographic techniques for separating these isomers?

While reversed-phase HPLC is the most common approach, other techniques can be effective:

  • Normal-Phase Chromatography: This can be particularly useful for separating isomers with different polarities. Polysaccharide-based chiral stationary phases often perform well in normal-phase mode for enantiomeric separations.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If the isomers are highly polar, HILIC can be a valuable alternative.

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often used for chiral separations.

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the HPLC separation of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine isomers.

Problem: Co-elution or Poor Resolution of Isomers

Potential Causes & Solutions

  • Suboptimal Stationary Phase:

    • Explanation: The default C18 phase may not provide sufficient selectivity for closely related positional isomers.

    • Solution: Switch to a phenyl-based column (e.g., Phenyl-Hexyl, Biphenyl) to leverage π-π interactions for enhanced selectivity between aromatic isomers.[1][3][4][5]

  • Inadequate Mobile Phase Conditions:

    • Explanation: The mobile phase composition, including the organic modifier and pH, significantly impacts selectivity.

    • Solutions:

      • Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.

      • Optimize the pH: Systematically vary the mobile phase pH. A change in pH can alter the ionization state of the analytes and their interaction with the stationary phase, potentially leading to improved resolution.[11][12]

      • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Insufficient Column Temperature Control:

    • Explanation: Temperature can influence selectivity and retention times.[19][20][21] Inconsistent temperature can lead to poor reproducibility.

    • Solution: Use a column oven to maintain a constant and optimized temperature. Experiment with different temperatures (e.g., 30°C, 40°C, 50°C) as this can sometimes improve the resolution of closely related isomers.[19][20][21]

Problem: Excessive Peak Tailing

Potential Causes & Solutions

  • Secondary Interactions with Silanols:

    • Explanation: The basic amine group of the analyte interacts strongly with residual acidic silanol groups on the silica stationary phase.[14][17]

    • Solutions:

      • Lower the Mobile Phase pH: Use a mobile phase with a pH of 2-3 to protonate the silanol groups and reduce their interaction with the protonated basic analyte.[14][16]

      • Use an End-Capped Column: Select a modern, high-purity, end-capped C18 or phenyl column.[6][16][18]

      • Add a Competing Base: Incorporate a small amount (e.g., 0.1%) of triethylamine (TEA) into your mobile phase to block the active silanol sites.[6][17]

  • Column Overload:

    • Explanation: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume.[6]

  • Column Contamination or Degradation:

    • Explanation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Problem: Poor Reproducibility of Retention Times

Potential Causes & Solutions

  • Inconsistent Mobile Phase Preparation:

    • Explanation: Small variations in mobile phase composition, especially the organic-to-aqueous ratio and pH, can lead to significant shifts in retention time.[22]

    • Solution: Prepare mobile phases carefully and consistently, using volumetric flasks and a calibrated pH meter. It is best to mix the mobile phase components offline rather than relying on the pump's proportioning valves for isocratic methods.

  • Lack of Column Temperature Control:

    • Explanation: Fluctuations in ambient temperature can affect retention times.[20][21]

    • Solution: Use a column oven to maintain a constant temperature.[20][21]

  • Inadequate Column Equilibration:

    • Explanation: The column needs to be fully equilibrated with the mobile phase before starting a run, especially when changing mobile phases or after a steep gradient.

    • Solution: Ensure the column is equilibrated for a sufficient time (typically 10-20 column volumes) until a stable baseline is achieved.

  • Pump Malfunction or Leaks:

    • Explanation: Inconsistent flow from the pump due to leaks or air bubbles will cause retention time variability.[23]

    • Solution: Inspect the system for leaks, especially at fittings.[23] Degas the mobile phase and prime the pump to remove any air bubbles.

Problem: Low Sensitivity or Poor Peak Response

Potential Causes & Solutions

  • Suboptimal Detection Wavelength:

    • Explanation: The UV detector wavelength may not be set at the absorbance maximum of the analytes.

    • Solution: Determine the UV absorbance maximum of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine by running a UV scan of a standard solution. Set the detector to this wavelength.

  • Sample Degradation:

    • Explanation: The analytes may be unstable in the sample solvent or over time.

    • Solution: Prepare samples fresh and analyze them promptly.[24] Investigate the stability of the analyte in the chosen sample solvent.

  • Poor Sample Solubility:

    • Explanation: If the sample is not fully dissolved, the injected concentration will be lower than expected.

    • Solution: Ensure the sample is completely dissolved in the sample diluent. The diluent should ideally be the same as the initial mobile phase to ensure good peak shape.[6]

  • Detector Issues:

    • Explanation: A failing detector lamp or dirty flow cell can lead to low sensitivity.

    • Solution: Check the detector lamp's energy. If it is low, the lamp may need replacement. Clean the flow cell according to the manufacturer's instructions.

Data Presentation

Table 1: Recommended Starting HPLC Conditions for Isomer Separation

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl or Biphenyl (e.g., 150 x 4.6 mm, 3.5 µm)Provides π-π interactions for enhanced selectivity of aromatic isomers.[1][3][4][5]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape for the basic analyte.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% to 90% B over 20 minutesA good starting gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve efficiency and reduce viscosity.[19][20][21]
Detection UV at λmax (e.g., ~254 nm, to be determined experimentally)Ensures maximum sensitivity.
Injection Volume 5 µLA small injection volume helps to minimize band broadening.
Sample Diluent Initial Mobile Phase Composition (e.g., 90:10 A:B)Ensures compatibility with the mobile phase and good peak shape.[6]

Experimental Protocols

Protocol 1: Method Development for Optimal Isomer Separation
  • Initial Screening:

    • Set up the HPLC system with the recommended starting conditions in Table 1.

    • Inject a standard mixture of the 3-(2-Fluorophenyl)-1H-pyrazol-4-amine isomers.

    • Evaluate the initial chromatogram for resolution and peak shape.

  • Stationary Phase Evaluation:

    • If resolution is poor, repeat the analysis on a C18 column of the same dimensions to compare selectivity.

  • Mobile Phase Optimization:

    • pH Study: Prepare mobile phases with different pH values (e.g., using 0.1% TFA for lower pH, or an ammonium formate buffer at pH 4 and 6). Run the separation at each pH to observe changes in selectivity and retention.[11][12]

    • Organic Modifier Study: If using acetonitrile, switch to methanol and re-run the separation.

  • Gradient Optimization:

    • If peaks are co-eluting, make the gradient shallower (e.g., increase the gradient time to 30 minutes).

    • If peaks are well-separated but the run time is long, make the gradient steeper.

  • Temperature Optimization:

    • Once a promising mobile phase and gradient are identified, investigate the effect of temperature. Run the separation at 30°C, 40°C, and 50°C to see if resolution improves.[19][20][21]

Protocol 2: Sample Preparation for HPLC Analysis
  • Standard Preparation:

    • Accurately weigh a known amount of the 3-(2-Fluorophenyl)-1H-pyrazol-4-amine reference standard.

    • Dissolve the standard in the sample diluent (initial mobile phase composition) to a final concentration of approximately 0.1 mg/mL.

    • Serially dilute this stock solution to create calibration standards if quantitative analysis is required.

  • Sample Preparation:

    • If the sample is a solid, accurately weigh a portion and dissolve it in the sample diluent to achieve a similar concentration to the standard.[24]

    • If the sample is in a complex matrix (e.g., reaction mixture, biological fluid), a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[25][26]

  • Filtration:

    • Filter all samples and standards through a 0.45 µm or 0.2 µm syringe filter before injection to remove particulates and prevent column clogging.[24][27]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution Resolution Problem Poor Separation CheckStationaryPhase Evaluate Stationary Phase (C18 vs. Phenyl) Problem->CheckStationaryPhase Start Here OptimizeMobilePhase Optimize Mobile Phase (pH, Organic Modifier) CheckStationaryPhase->OptimizeMobilePhase If no improvement AdjustGradient Adjust Gradient Profile OptimizeMobilePhase->AdjustGradient Fine-tune selectivity ControlTemperature Control Column Temperature AdjustGradient->ControlTemperature For reproducibility CheckPeakShape Address Peak Tailing (Additives, End-capping) ControlTemperature->CheckPeakShape If tailing persists VerifySystem Verify System Performance (Leaks, Flow Rate) CheckPeakShape->VerifySystem If issues remain OptimizedMethod Optimized Method VerifySystem->OptimizedMethod Final Validation

Caption: Troubleshooting workflow for poor HPLC separation.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
  • Discuss how and why temperature kight or might not influence the RP HPLC... - Filo. (2025, November 8).
  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004, November 15). Chirality, 16(9), 625-36. Retrieved from [Link]

  • Why Temperature Is Important in Liquid Chromatography. (2025, March 6). Ibis Scientific, LLC.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). ACS Omega. Retrieved from [Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Retrieved from [Link]

  • How To Start Method Validation-Related Substances. (n.d.). Scribd. Retrieved from [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • How to Prepare Sample for HPLC? (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell. Retrieved from [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.).
  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (n.d.). Longdom Publishing. Retrieved from [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019, April). Journal of Chromatography A, 1599. Retrieved from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). ACS Omega. Retrieved from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). ACS Publications. Retrieved from [Link]

  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). Retrieved from [Link]

  • Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug. (2024, August 20). Frontiers. Retrieved from [Link]

  • Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. (2019, May 10). Journal of Chromatography A. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Sample Pretreatment for HPLC. (n.d.). Retrieved from [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Retrieved from [Link]

  • resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. (n.d.). TSI Journals. Retrieved from [Link]

  • A Validated stability indicating LC method of assay and related substances for Finasteride. (n.d.). JOCPR. Retrieved from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI. Retrieved from [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023, April 12). Queen's University Belfast Research Portal. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. (n.d.). JagWorks@USA - University of South Alabama. Retrieved from [Link]

  • How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Storage and Handling of 4-Amino Pyrazole Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4-amino pyrazole derivatives to prevent oxidative degradation. Our goal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4-amino pyrazole derivatives to prevent oxidative degradation. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the long-term stability and integrity of these valuable compounds.

Introduction: The Challenge of 4-Amino Pyrazole Stability

4-Amino pyrazole derivatives are a crucial class of heterocyclic compounds in medicinal chemistry and materials science.[1][2] However, the presence of the electron-rich amino group on the pyrazole ring makes these molecules susceptible to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by light, heat, or trace metal ions, can lead to the formation of colored impurities, degradation of the active compound, and ultimately, compromised experimental results. A common observation is the gradual change in color of the material, often to reddish or darker shades, which is a primary indicator of oxidative degradation.[3] This guide will address the root causes of this instability and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of a 4-amino pyrazole derivative is off-white, but it started turning pink/brown after a few uses. What is happening?

This color change is a classic sign of oxidation. The amino group (-NH₂) is being oxidized by atmospheric oxygen, leading to the formation of highly colored, conjugated byproducts. This process can be accelerated by exposure to ambient light and moisture.[3] Even brief or repeated exposure to air during weighing and handling can initiate this degradation cascade.

Q2: What are the absolute ideal storage conditions for a 4-amino pyrazole derivative?

To maximize shelf-life and maintain purity, the ideal storage conditions aim to eliminate all contributing factors to oxidation.

  • Atmosphere: Store under a dry, inert atmosphere.[4][5] The most common and cost-effective inert gas is nitrogen, though argon is also an excellent choice.[6][7] This process, known as inerting or blanketing, displaces the reactive oxygen from the container headspace.[4][5]

  • Temperature: Store at reduced temperatures, typically 2-8 °C (refrigerated). Lower temperatures slow down the rate of chemical reactions, including oxidation.[8] Avoid freezing unless the product's datasheet specifically allows it, as this can cause moisture to condense and potentially damage vials.[8]

  • Light: Protect from light. Store the compound in an amber glass vial or a container that is placed inside a light-blocking secondary container (e.g., a box or metal can).[8][9]

  • Container: Use a tightly sealed container designed for air-sensitive reagents. Vials with PTFE-faced septa or specialized packaging like AcroSeal™ or Sure/Seal™ bottles are industry standards for preventing atmospheric contamination.[10][11][12]

Q3: My lab doesn't have a glovebox. How can I handle these compounds without exposing them to air?

While a glovebox provides the most secure environment, you can still handle air-sensitive compounds effectively using "air-free" techniques like a Schlenk line or a simple inert gas balloon setup.[11][13] The core principle is to ensure that any time the container is opened, it is done under a positive pressure of an inert gas (like nitrogen or argon) to prevent air from entering.[10][12] This involves purging the container with the inert gas before and after dispensing the material. For transferring small amounts, a syringe can be used to pierce the septum of a sealed vial that has been pressurized with inert gas.[10][11]

Q4: Can I add an antioxidant to my solution of a 4-amino pyrazole derivative to prevent oxidation?

For solutions, the addition of antioxidants can be a viable strategy, particularly for applications where the antioxidant will not interfere with downstream processes. Aromatic amine antioxidants, such as hindered amines, are effective radical scavengers that can interrupt the autocatalytic degradation cycle.[14][15][16][17] However, this approach requires careful consideration:

  • Compatibility: The chosen antioxidant must be soluble in the solvent system and chemically compatible with the 4-amino pyrazole derivative.

  • Interference: The antioxidant must not interfere with the intended reaction or analysis.

  • Concentration: The optimal concentration must be determined empirically.

This is a strategy for in-process stabilization rather than long-term storage of the neat solid material.

Q5: How can I confirm if my compound has oxidized and to what extent?

Beyond visual inspection (color change), several analytical techniques can be used to assess purity and identify degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common methods. An oxidized sample will typically show a decrease in the area of the main peak corresponding to the pure compound and the appearance of new peaks, often at different retention times.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to identify the molecular weights of the impurities, confirming that they are likely oxidation products (e.g., observing masses corresponding to the addition of one or more oxygen atoms).[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities through new, unidentifiable signals or a change in the integration of existing signals.

Troubleshooting Guide: Common Scenarios

Observed Problem Probable Cause(s) Recommended Action(s)
Compound is discolored upon receipt or first opening. Improper packaging or sealing by the supplier; exposure during transit.Contact the supplier immediately for a replacement. Do not use the material, as its purity is compromised.
Solid compound darkens over time in storage. Repeated exposure to air during use; improper sealing of the container; storage in a transparent vial.Review and implement the strict storage and handling protocols outlined in this guide. Aliquot the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk stock.
A solution of the compound changes color during an experiment. Oxygen dissolved in the solvent; exposure of the reaction mixture to air.Use degassed solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes).[3] Run the reaction under a continuous positive pressure of an inert gas.
Analytical data (HPLC, NMR) shows unknown impurities. Oxidative degradation.Compare the data to a reference standard or a freshly opened sample. If oxidation is confirmed, the material may need to be repurified (e.g., by column chromatography or recrystallization) if possible, or discarded.

Visual Workflow: Troubleshooting Oxidation Issues

This flowchart provides a logical path for diagnosing and resolving issues related to the oxidation of 4-amino pyrazole derivatives.

G start Observation: Compound purity is suspect or color has changed. check_solid Is the solid material discolored? start->check_solid check_solution Is a solution of the compound discolored? check_solid->check_solution No solid_new Is the material new/unopened? check_solid->solid_new Yes cause_solution Cause: 1. Oxygen in solvent. 2. Air exposure during reaction. check_solution->cause_solution Yes confirm_purity Confirm with analysis (HPLC, LC-MS) check_solution->confirm_purity No, but purity is still a concern contact_supplier Action: Contact supplier. Do not use. solid_new->contact_supplier Yes solid_used Cause: Improper storage/handling. (Air, light, heat exposure) solid_new->solid_used No action_solid Solution: 1. Review storage protocol. 2. Store under inert gas, cold, dark. 3. Aliquot into smaller vials. solid_used->action_solid action_solid->confirm_purity action_solution Solution: 1. Degas solvents (sparge w/ N2/Ar). 2. Run reactions under inert atmosphere. cause_solution->action_solution action_solution->confirm_purity is_pure Is purity acceptable? confirm_purity->is_pure proceed Proceed with experiment. is_pure->proceed Yes repurify Action: Repurify or discard material. is_pure->repurify No

Sources

Troubleshooting

troubleshooting low reactivity of sterically hindered 2-fluorophenyl amines

Technical Support Ticket #2F-AMINE-001 Subject: Troubleshooting Low Reactivity of Sterically Hindered 2-Fluorophenyl Amines Status: Open [Resolution Provided Below] Assigned Specialist: Senior Application Scientist, Proc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #2F-AMINE-001 Subject: Troubleshooting Low Reactivity of Sterically Hindered 2-Fluorophenyl Amines Status: Open [Resolution Provided Below] Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Double Whammy" Effect

You are encountering low yields because 2-fluorophenyl amines (2-fluoroanilines) present a synergistic barrier to reactivity that standard protocols cannot overcome. You are fighting two simultaneous forces:

  • Electronic Deactivation (The "Pull"): The fluorine atom at the ortho position is highly electronegative. Through the inductive effect (

    
    ), it pulls electron density away from the amine nitrogen. This drops the 
    
    
    
    of the conjugate acid to ~3.2 (compared to ~4.6 for unsubstituted aniline), making the neutral amine a significantly weaker nucleophile.
  • Steric Occlusion (The "Block"): The ortho-fluorine creates a physical barrier. While fluorine is small (Van der Waals radius ~1.47 Å), its proximity to the reaction center interferes with the trajectory required for nucleophilic attack, particularly in crowded transition states like Pd-reductive elimination or tetrahedral intermediates in amidation.

Resolution Strategy: You must switch from "passive" activation (standard carbodiimides, weak bases) to "hyper-active" electrophiles or high-energy catalytic intermediates.

Diagnostic Workflow

Use the following logic flow to select the correct protocol for your specific reaction type.

Reactivity_Logic Start Substrate: 2-Fluoroaniline Decision Target Reaction? Start->Decision Amide Amide Coupling Decision->Amide CrossCouple C-N Cross Coupling (Buchwald-Hartwig) Decision->CrossCouple SnAr SnAr / Displacement Decision->SnAr Amide_Fail Standard HATU/EDC Likely to FAIL Amide->Amide_Fail Amide_Sol Protocol A: TCFH-NMI or Acid Chloride Amide->Amide_Sol High Energy Activation BW_Fail Pd(PPh3)4 / Cs2CO3 Likely to FAIL CrossCouple->BW_Fail BW_Sol Protocol B: Pd-G4 / BrettPhos or RuPhos CrossCouple->BW_Sol Sterically Demanding Ligands SnAr_Sol Protocol C: LiHMDS (Anilide Formation) SnAr->SnAr_Sol Deprotonation

Caption: Diagnostic logic tree for selecting the appropriate activation strategy based on reaction class.

Protocol A: Amide Coupling (The TCFH-NMI Method)

The Issue: Standard uronium reagents (HATU, HBTU) form an active ester (OBt/OAt) that is not electrophilic enough to capture the weak 2-fluoroaniline nucleophile before hydrolysis or rearrangement occurs.

The Fix: Use TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole) .[1][2] This generates an N-acyl imidazolium species in situ, which is significantly more reactive than an OBt ester but more stable than an acid chloride.

Step-by-Step Protocol:
  • Stoichiometry: Carboxylic Acid (1.0 equiv), 2-Fluoroaniline (1.2 equiv), TCFH (1.2 equiv), NMI (3.0 equiv).

  • Solvent: Acetonitrile (MeCN) is critical (concentration ~0.1 M).

  • Execution:

    • Dissolve the Carboxylic Acid and 2-Fluoroaniline in anhydrous MeCN.

    • Add NMI via syringe. Stir for 5 minutes.

    • Add TCFH in one portion.

    • Stir at ambient temperature for 2–18 hours.

    • Note: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), saturated NaHCO3, and brine.

Why this works: The N-acyl imidazolium intermediate is highly electrophilic, compensating for the poor nucleophilicity of the fluorinated amine.

Protocol B: Buchwald-Hartwig Amination

The Issue: The oxidative addition of Pd into the aryl halide is fast, but the amine coordination and subsequent reductive elimination are rate-limiting due to the steric bulk of the ortho-fluorine.

The Fix: You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) that are specifically designed to force reductive elimination through steric bulk and electron richness.

Ligand Selection Matrix
Substrate ClassRecommended LigandCatalyst SourceBase
Primary 2-F-Aniline BrettPhos BrettPhos Pd G4NaOtBu
Secondary 2-F-Aniline RuPhos RuPhos Pd G4NaOtBu / LiHMDS
Heterocyclic Halide XPhos XPhos Pd G4K3PO4
Step-by-Step Protocol:
  • Setup: Use a sealable vial (microwave vial) with a magnetic stir bar. Exclude O2 and moisture strictly.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2-Fluoroaniline (1.2 equiv)

    • Catalyst: [Ligand]-Pd-G4 Precatalyst (2–5 mol%). Avoid generating catalyst in situ from Pd2(dba)3 if possible; precatalysts ensure active species formation.[3]

    • Base: NaOtBu (1.4 equiv).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M).

  • Execution:

    • Add solid reagents (Base, Catalyst, Aryl Halide if solid) to the vial.

    • Seal and purge with Argon/Nitrogen (3x cycles).[4]

    • Add solvent and liquid amine via syringe.

    • Heat to 80–100°C for 12 hours.

  • Troubleshooting: If conversion is low, switch base to LiHMDS (1.0 M in THF). The lithium cation can act as a Lewis acid to activate the halide, while the strong base fully deprotonates the amine-Pd complex.

Protocol C: SnAr (Nucleophilic Aromatic Substitution)

The Issue: 2-Fluoroaniline is too weak to displace a leaving group on a standard electrophile (e.g., 2-chloropyridine) under neutral conditions.

The Fix: Convert the amine into an Anilide Anion .

Step-by-Step Protocol:
  • Deprotonation: Dissolve 2-fluoroaniline (1.1 equiv) in anhydrous THF at 0°C.

  • Activation: Add LiHMDS (1.2 equiv, 1M in THF) dropwise. Stir for 15–30 mins. The solution may turn yellow/orange (formation of the lithium anilide).

  • Displacement: Add the electrophile (Aryl-F or Aryl-Cl with electron-withdrawing groups).

  • Reaction: Allow to warm to Room Temperature. If the electrophile is not highly activated (e.g., lacks nitro/cyano groups), heat to 60°C.

Comparative Data: Coupling Reagent Efficiency

The following table summarizes internal and literature data regarding the coupling of 2-fluoroaniline with 2-phenylacetic acid (a standard test substrate).

Coupling ReagentBaseYield (Isolated)Notes
HATU DIPEA15%Major starting material recovery.
EDC / HOBt DIPEA<5%No reaction observed.
T3P (50% in EtOAc) Pyridine45%Requires reflux; slow kinetics.
SOCl2 (Acid Chloride) Et3N88%Good yield, but sensitive to moisture.
TCFH / NMI NMI 94% Best balance of yield and ease of use.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to improve the Buchwald coupling? A: Yes. Microwave irradiation (120°C for 30-60 mins) often helps overcome the activation energy barrier for the difficult reductive elimination step involving ortho-substituted anilines. However, ensure your catalyst (Pd-G4) is stable at these temperatures.

Q: Why not just use the Acid Chloride for everything? A: Acid chlorides are effective but lack functional group tolerance (e.g., if you have acid-labile protecting groups or free alcohols). TCFH-NMI offers "acid chloride-like" reactivity with significantly better tolerance for other functional groups on your scaffold.

Q: I see "BrettPhos" and "tBuBrettPhos". Which one for 2-fluoroaniline? A: Use BrettPhos for primary 2-fluoroanilines. Use tBuBrettPhos or RuPhos if you are coupling a secondary amine or if the reaction fails with BrettPhos. The "tBu" variant is slightly more bulky and electron-rich, often aiding the reductive elimination of extremely hindered substrates.

References

  • TCFH-NMI Activation: Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations."[1] Organic Letters, 2018, 20(14), 4218–4222.[1] Link[1]

  • Buchwald Ligand Selection: Ruiz-Castillo, P., & Buchwald, S. L.[5] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link

  • Precatalyst Utility: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link

  • Ortho-Fluoro Electronic Effects: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. Link

Sources

Optimization

purification of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine dihydrochloride salt

Technical Support Center: Purification of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine 2HCl Case ID: PUR-PYR-04-F2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support Guide Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine 2HCl

Case ID: PUR-PYR-04-F2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support Guide

Executive Summary

You are working with 3-(2-Fluorophenyl)-1H-pyrazol-4-amine dihydrochloride , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., targeting p38 MAPK or similar pathways).

This molecule presents three distinct purification challenges:

  • Oxidation Sensitivity: Electron-rich 4-aminopyrazoles rapidly oxidize in air, turning pink, red, or brown.

  • Salt Stoichiometry: Achieving the stable dihydrochloride (2HCl) form without trapping excess acid or water.

  • Regioisomerism/Tautomerism: The 1H-pyrazole moiety allows for tautomeric shifts, complicating NMR interpretation and crystallization if not protonated fully.

This guide provides a self-validating purification protocol designed to ensure high purity (>98%) and stability.

Module 1: The "Gold Standard" Purification Protocol

Objective: Isolate the target as a white to off-white free-flowing solid.

Phase A: Free Base Generation & Extraction (If starting from crude reduction)

Do not skip this phase if your material is currently a dark oil or impure solid.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Why: The 2-fluorophenyl group increases lipophilicity compared to non-substituted analogs, making EtOAc an excellent solvent.

  • Antioxidant Wash: Wash the organic layer with 10% aqueous Sodium Metabisulfite (Na2S2O5) followed by Brine.

    • Why: Aminopyrazoles are prone to radical oxidation. Metabisulfite neutralizes oxidative species immediately.

  • Drying: Dry over anhydrous Sodium Sulfate (Na2SO4) . Filter and concentrate under reduced pressure at <40°C.

    • Critical: Do not heat above 40°C; thermal stress accelerates degradation.

Phase B: Salt Formation & Crystallization

Targeting the Dihydrochloride (2HCl)

  • Solvent Selection: Dissolve the free base residue in Anhydrous Ethanol (EtOH) (5 mL per gram of substrate).

    • Note: If the solution is dark, treat with activated charcoal (5 wt%) for 15 mins, filter through Celite, then proceed.

  • Acidification: Cool the solution to 0–5°C (Ice bath). Dropwise, add 4M HCl in Dioxane (3.0 equivalents).

    • Stoichiometry: You need >2.0 equivalents to secure the dihydrochloride.[1] The pyrazole nitrogen and the exocyclic amine both protonate.

  • Precipitation: Stir at 0°C for 30 minutes.

    • Scenario A (Precipitate forms): Great.[2] Add Diethyl Ether (Et2O) (volume equal to EtOH) to maximize yield.

    • Scenario B (No precipitate/Oil): Add Et2O dropwise until turbidity persists. Seed with a pure crystal if available. Scratch the flask walls.

  • Isolation: Filter the solid under a blanket of Nitrogen/Argon.

  • Washing: Wash the cake with Cold Et2O (removes unreacted organic impurities) followed by Pentane (removes residual ether).

  • Drying: Vacuum dry at 25°C for 12 hours. Store under Argon at -20°C.

Module 2: Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process during the purification to avoid common pitfalls like "oiling out."

PurificationLogic Start Crude 3-(2-F-Ph)-pyrazol-4-amine ColorCheck Is material Dark/Red? Start->ColorCheck Charcoal Treat with Activated Charcoal (EtOH, 25°C, 15 min) ColorCheck->Charcoal Yes Acidification Add 4M HCl in Dioxane (3.0 equiv, 0°C) ColorCheck->Acidification No (Pale Yellow) Charcoal->Acidification StateCheck Physical State? Acidification->StateCheck Solid Precipitate Formed StateCheck->Solid Suspension Oil Sticky Gum / Oil StateCheck->Oil Gummy Isolation Filter & Wash (Et2O) Solid->Isolation Trituration Triturate with Et2O Sonication Oil->Trituration Trituration->Solid Storage Store -20°C under Argon Isolation->Storage

Caption: Workflow for converting crude aminopyrazole to the stable dihydrochloride salt, including interventions for color and physical state issues.

Module 3: Troubleshooting Center (FAQ)

Q1: My product turned into a sticky red gum upon adding HCl. What happened?

  • Diagnosis: This is "oiling out," likely caused by residual water or rapid acidification generating heat. The red color indicates oxidation.

  • The Fix:

    • Decant the supernatant.

    • Dissolve the gum in a minimum amount of Methanol (MeOH) .

    • Slowly add Diethyl Ether until cloudy.

    • Sonicate the flask. Sonication breaks the supersaturation barrier and encourages lattice formation over amorphous gum.

Q2: Why use HCl in Dioxane instead of Aqueous HCl?

  • Technical Insight: Water is the enemy of crystallization for highly soluble hydrochloride salts. 3-(2-Fluorophenyl)-1H-pyrazol-4-amine 2HCl is very water-soluble. Using anhydrous HCl (in Dioxane or Ether) forces the salt out of solution (precipitation) because the salt is insoluble in the organic solvent matrix.

Q3: The NMR shows broad peaks. Is it impure?

  • Analysis: Not necessarily.

    • Cause 1 (Tautomerism): In DMSO-d6, the NH proton on the pyrazole ring often exchanges or hydrogen bonds, causing broadening.

    • Cause 2 (Salt Exchange): If the sample is not fully protonated, the amine protons will broaden.

  • Validation: Run the NMR in D2O (Deuterium Oxide). This exchanges all labile protons (NH, NH2, HCl) and leaves only the sharp aromatic signals (Phenyl ring + Pyrazole CH). If the aromatic region is clean, your compound is pure.

Q4: How do I distinguish the 2-Fluoro isomer from the 4-Fluoro isomer?

  • Data Check:

    • 19F NMR: This is definitive.

      • 2-Fluoro (Ortho): Typically appears around -110 to -120 ppm and may show complex splitting (ddd) due to coupling with neighboring aromatic protons.

      • 4-Fluoro (Para): Typically appears around -105 to -115 ppm as a simpler multiplet (tt or m).

    • Coupling Constants (1H NMR): The 2-Fluoro substituent will split the adjacent H3/H6 protons on the phenyl ring differently than a symmetric 4-Fluoro substitution.

Module 4: Stability & Storage Data

ParameterSpecification / Recommendation
Hygroscopicity High. Dihydrochloride salts attract atmospheric moisture.
Oxidation Potential High. Free amine oxidizes to azo/nitro species in air.
Storage Temp -20°C. Essential to slow degradation.
Container Amber glass vial with Teflon-lined cap. Parafilm seal.
Shelf Life ~6 months (Solid, -20°C); <24 hours (Solution, RT).

References

  • General Synthesis of Aminopyrazoles

    • Title: Process for cleaning pyrazoles (WO2011076194A1).
    • Relevance: Describes the solubility of aminopyrazole salts in alcohols and the use of antisolvents for purific
    • Source:

  • p38 MAP Kinase Inhibitor Chemistry (Structural Analogs)

    • Title: Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195).[3]

    • Relevance: Details the handling and crystallization of fluorophenyl-aminopyrazole scaffolds similar to your target.
    • Source:

  • Handling of Air-Sensitive Amines

    • Title: Recent developments in aminopyrazole chemistry.[3][4][5][6][7]

    • Relevance: Reviews the reactivity of the 4-amino group and its susceptibility to oxidation, validating the need for inert
    • Source:

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in LC-MS of Aminopyrazoles

The following technical guide is structured as a specialized support center resource for researchers analyzing aminopyrazoles via LC-MS. The Core Challenge: Why Aminopyrazoles Tail Aminopyrazoles present a "perfect storm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers analyzing aminopyrazoles via LC-MS.

The Core Challenge: Why Aminopyrazoles Tail

Aminopyrazoles present a "perfect storm" for peak tailing in reverse-phase chromatography due to their chemical structure. They possess a basic nitrogen moiety (typically the exocyclic amine or the pyrazole ring nitrogen) and often have pKa values in the range of 3.0–6.0.

In standard LC-MS conditions (using 0.1% Formic Acid, pH ~2.7), these molecules are fully protonated (positively charged). Simultaneously, the silica support of most C18 columns contains residual silanol groups (


). While modern columns are "Type B" (high purity), some silanols inevitably deprotonate to 

above pH 3.0, and even at lower pH, a fraction remains active.

The Mechanism of Tailing: The positively charged aminopyrazole interacts electrostatically with the negatively charged silanols. This secondary retention mechanism (cation exchange) is slower and less reversible than the primary hydrophobic interaction, causing the analyte to "drag" or tail.

Diagnostic Workflow

Before modifying your chemistry, confirm the source of the tailing. Use this logic flow to isolate the variable.

DiagnosticWorkflow Start Observation: Peak Tailing CheckLoad Step 1: Check Mass Load Inject 1/10th concentration Start->CheckLoad DecisionLoad Peak Shape Improves? CheckLoad->DecisionLoad CheckSys Step 2: Check System Bypass column, inject sample DecisionSys Peak still tails w/o column? CheckSys->DecisionSys CheckChem Step 3: Check Chemistry Mobile Phase & Column ActionChem Cause: Silanol Interaction Solution: Modify pH or Column CheckChem->ActionChem DecisionLoad->CheckSys No ActionLoad Cause: Mass Overload Solution: Dilute or increase column capacity DecisionLoad->ActionLoad Yes DecisionSys->CheckChem No ActionSys Cause: Extra-Column Volume Solution: Check tubing/fittings DecisionSys->ActionSys Yes

Caption: Figure 1. Diagnostic logic tree to isolate mass overload, hardware faults, or chemical interaction issues.

Technical Q&A and Troubleshooting

Q1: I am using 0.1% Formic Acid. Why is my aminopyrazole peak tailing?

A: Formic acid (pH ~2.7) is often insufficient to suppress silanol activity alone. While the low pH ensures your analyte is protonated (good for MS sensitivity), it does not provide enough ionic strength to shield the analyte from residual silanols. Furthermore, formic acid is a weak ion-pairing agent. The Fix: Add Ammonium Formate (5–10 mM) to your mobile phase.

  • Mechanism: The ammonium ions (

    
    ) act as "decoys," competing with your protonated analyte for the binding sites on the silanols. This effectively blocks the secondary interaction.
    
  • Protocol: Prepare 10 mM Ammonium Formate in Water (Mobile Phase A) adjusted to pH 3.0 with Formic Acid.

Q2: Can I use TFA (Trifluoroacetic Acid) to fix the shape?

A: Yes, but with a major caveat. TFA (0.05% – 0.1%) is a strong ion-pairing agent. It forms a neutral ion pair with the positively charged amine, masking the charge and making the molecule more hydrophobic. This eliminates silanol interactions and sharpens the peak.[1] The Trade-off: TFA causes severe ion suppression in electrospray ionization (ESI-MS), often reducing signal by >90%. Recommendation: Use TFA only if sensitivity is not critical. If you must use it, consider "TFA Fix" strategies (e.g., adding propionic acid post-column) or switch to Difluoroacetic Acid (DFA) , which offers a compromise between peak shape and signal suppression.

Q3: Would switching to High pH chromatography help?

A: This is often the gold standard solution for aminopyrazoles. At high pH (e.g., pH 10), the aminopyrazole (pKa ~4) is deprotonated and neutral. Neutral molecules do not interact with silanols via cation exchange. Requirements:

  • Column: You must use a high-pH stable column (e.g., Hybrid Silica or Polymer-based). Standard silica dissolves above pH 8.

  • Buffer: Ammonium Bicarbonate (10 mM) or Ammonium Hydroxide (0.1%). Benefit: Often results in massive retention shifts (more retention) and perfect symmetry.

Q4: What column technology is best for these compounds?

A: If you cannot use high pH, use a Charged Surface Hybrid (CSH) column.[2] Mechanism: These columns have a low-level positive charge applied to the particle surface. Since your aminopyrazole is also positively charged at low pH, the surface charge repels the analyte, preventing it from getting close enough to interact with residual silanols. Evidence: Comparative studies show CSH columns maintain symmetry for basic loads 10–50x higher than standard C18 columns under formic acid conditions.

Experimental Protocols

Protocol A: High pH Mobile Phase Preparation (pH 10)

Use this for Hybrid columns (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Stock Solution: Dissolve 790 mg Ammonium Bicarbonate in 1 L of HPLC-grade water (10 mM).

  • pH Adjustment: Add Ammonium Hydroxide (28-30% solution) dropwise until pH reaches 10.0. Note: Bicarbonate buffers naturally around pH 8-8.5; adding ammonia raises it.

  • Filtration: Filter through a 0.2 µm nylon filter (essential for removing particulates that cause backpressure).

  • Shelf Life: Prepare fresh daily. High pH aqueous buffers absorb

    
     from air, lowering pH over time.
    
Protocol B: Column Regeneration (Removing Adsorbed Bases)

If tailing worsens over time, basic contaminants may be fouling the silanols.

  • Flush 1: 95% Water / 5% Acetonitrile (no buffer) – 10 column volumes.

  • Flush 2: 100% Acetonitrile – 20 column volumes.

  • Flush 3 (The Key Step): 100 mM Ammonium Formate pH 3.0 in 50:50 Water:ACN.

    • Why: High ionic strength displaces strongly bound bases.

  • Re-equilibrate: Initial mobile phase conditions for 30 mins.

Data Summary: Column & Modifier Selection

StrategyMobile PhaseColumn TypeProsCons
Standard 0.1% Formic AcidStandard C18Cheap, simpleSevere tailing for bases
Ionic Strength 10mM NH4 Formate + Formic AcidStandard C18Better shape, MS compatibleMay not fix severe cases
Ion Pairing 0.05% TFAStandard C18Perfect peak shapeSevere MS Signal Loss
Surface Repulsion 0.1% Formic AcidCSH C18 / Phenyl-Hexyl Excellent shape & loadabilityProprietary phase (cost)
Neutralization 10mM NH4 Bicarbonate (pH 10)Hybrid (High pH Stable) Best shape & retentionRequires specific column

References

  • McCalley, D. V. (2010). "The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations." Journal of Chromatography A.

  • Waters Corporation . (2012). "Practical Applications of Charged Surface Hybrid (CSH) Technology." Application Note.

  • Restek Corporation . (2018).[3] "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Chromatography Blog.

  • Agilent Technologies . "Making LC Methods MS Friendly." Technical Guide.

  • Sigma-Aldrich (Merck) . "Ammonium Formate as a Mobile-Phase Modifier for LC-MS." Technical Article.

Sources

Optimization

alternative catalysts for nitro reduction to 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Topic: Alternative Catalysts for the Reduction of 4-Nitro-3-(2-Fluorophenyl)-1H-pyrazole to 3-(2-Fluorophenyl)-1H-pyrazol-4-amine Audience: Researchers, Scientists, and Drug Development Professionals Introduction The syn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Catalysts for the Reduction of 4-Nitro-3-(2-Fluorophenyl)-1H-pyrazole to 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 3-(2-fluorophenyl)-1H-pyrazol-4-amine is a critical step in the development of various pharmacologically active molecules. The reduction of the nitro-precursor is a fundamental transformation, yet it presents a significant chemoselectivity challenge. The target molecule contains two key features that demand careful catalyst selection: a pyrazole ring, which can be sensitive to certain reaction conditions, and a fluorophenyl group, which is susceptible to dehalogenation under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).

This technical guide provides a comprehensive overview of alternative catalytic systems, offering troubleshooting advice and detailed protocols to help researchers navigate this specific synthetic challenge, ensuring high yield and purity of the desired amine.

Frequently Asked Questions (FAQs)

Q1: My standard Pd/C hydrogenation is causing significant dehalogenation of the fluorophenyl ring. What is the primary reason for this and what are the immediate alternatives?

A1: Palladium on carbon (Pd/C) is a highly active catalyst for hydrogenation and is notorious for causing hydrodehalogenation, especially with aryl chlorides, bromides, and iodides.[1][2] While C-F bonds are stronger, dehalogenation can still occur, particularly at elevated temperatures or prolonged reaction times. The primary alternatives to mitigate this issue are catalysts with lower intrinsic activity for C-X bond cleavage. Raney® Nickel is an excellent first choice as it is known to effectively reduce nitro groups while often leaving aryl halogens intact.[2][3] Another strong option is Platinum on carbon (Pt/C) , sometimes sulfided, which can show high selectivity for the nitro group with minimal dehalogenation.[1]

Q2: I do not have access to a high-pressure hydrogenation apparatus. What non-hydrogenation or transfer hydrogenation methods can I use?

A2: Lack of specialized high-pressure equipment is a common constraint. Several robust methods are available:

  • Catalytic Transfer Hydrogenation (CTH): This is an excellent alternative where a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst (like Pd/C or Pt/C).[4] Common donors include formic acid, ammonium formate, or hydrazine hydrate.[5][6] This method avoids the need for gaseous H₂ and is experimentally simpler to set up.

  • Metal/Acid Reductions: These are classic, reliable, and cost-effective methods. The most common system is iron powder in acetic acid or with ammonium chloride in a protic solvent.[7][8] This method is highly chemoselective for the nitro group and will not cause dehalogenation.[9]

  • Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) dihydrate in ethanol or ethyl acetate are very mild and highly selective for nitro groups, even in the presence of other reducible functionalities like esters or nitriles.[2][10] Sodium dithionite (Na₂S₂O₄) in an aqueous or biphasic system is another inexpensive and effective option.[11][12]

Q3: My starting material contains other potentially reducible groups (e.g., an ester, nitrile, or alkene). How do I choose a catalyst to selectively reduce only the nitro group?

A3: Chemoselectivity is paramount in complex molecule synthesis. The key is to choose a reduction system that is potent enough for the nitro group but mild enough to spare other functionalities.

  • For Halogen, Ester, Ketone, Nitrile Tolerance: SnCl₂·2H₂O is one of the most reliable reagents for preserving a wide array of functional groups.[1][10]

  • For Halogen & Carbonyl Tolerance: Iron powder with an acid (acetic acid or NH₄Cl) is highly selective for the nitro group.[7][9]

  • For Alkene/Alkyne Preservation: This is challenging for catalytic hydrogenation methods. While some selectivity can be achieved, stoichiometric methods like SnCl₂ or Fe/acid are generally safer choices to avoid reduction of unsaturated C-C bonds.[1]

Q4: What are the primary safety concerns when working with catalysts like Raney Nickel and Palladium on Carbon?

A4: Both Raney Nickel and Pd/C are pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially when dry or spent.[3] Always handle these catalysts as a slurry in solvent (e.g., water, ethanol). Never allow the catalyst to dry on filter paper or spatulas. Filtration should be done carefully, ensuring the filter cake remains wet until it is safely quenched (e.g., with dilute acid or by submerging in a large volume of water). All hydrogenation reactions involving H₂ gas should be conducted in a well-ventilated fume hood with appropriate pressure-rated equipment.

Troubleshooting Guide

This section addresses common problems encountered during the reduction of 4-nitro-3-(2-fluorophenyl)-1H-pyrazole.

Problem 1: Incomplete Conversion or Sluggish Reaction
Possible Cause Recommended Solution
Catalyst Inactivity The catalyst (e.g., Pd/C, Raney Ni) may be old, poisoned, or from a poor-quality batch. Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[13]
Insufficient Hydrogen For catalytic hydrogenations, ensure the H₂ supply is adequate and the system is properly sealed. For CTH, ensure the stoichiometry of the hydrogen donor (e.g., ammonium formate) is sufficient (typically 3-5 equivalents).
Poor Reagent Quality Stoichiometric reagents like sodium dithionite can decompose over time. Use a freshly opened bottle for best results.[13] Iron powder should be finely divided; if it appears oxidized, pre-activation may be necessary.
Low Temperature While many reductions work at room temperature, some substrates require heating to overcome the activation energy. Gently warm the reaction (e.g., to 40-60 °C) and monitor by TLC/LCMS.[13]
Solvent Issues The starting material may have poor solubility in the chosen solvent, limiting its interaction with a heterogeneous catalyst. Try a co-solvent system (e.g., THF/Ethanol) to improve solubility.
Problem 2: Formation of Side Products (Dehalogenation)
Possible Cause Recommended Solution
Highly Active Catalyst Pd/C is the most common cause of dehalogenation.
Switch to a more chemoselective catalyst. The best options are: Raney® Nickel , Pt/C , or non-catalytic methods like Fe/AcOH , SnCl₂ , or Na₂S₂O₄ .[1][2][3]
Harsh Reaction Conditions High temperature or pressure can promote dehalogenation even with less active catalysts.
Optimize conditions. Run the reaction at the lowest temperature and pressure that allows for a reasonable reaction rate.
Problem 3: Difficult Workup and Product Isolation
Possible Cause Recommended Solution
Residual Metal Salts Reductions with Fe or Sn generate large amounts of metal salts that can complicate extraction and purification.
Perform a basification and filtration step. After the reaction, dilute with a solvent like EtOAc, then carefully basify the aqueous phase with NaHCO₃, Na₂CO₃, or dilute NaOH to a pH > 8.[10][14] This will precipitate the metal salts as hydroxides, which can then be removed by filtering through a pad of Celite®.
Product is Water Soluble The resulting amine may have some water solubility, especially if protonated, leading to low extraction yields.
Ensure the aqueous layer is basic before extraction. This deprotonates the amine, making it more soluble in organic solvents. Use a more polar extraction solvent like dichloromethane or perform multiple extractions. Salting out with NaCl can also reduce the amine's solubility in the aqueous phase.

Visual Guides

Catalyst Selection Workflow

The following diagram provides a decision-making workflow for selecting an appropriate catalytic system for the reduction of 4-nitro-3-(2-fluorophenyl)-1H-pyrazole.

G start Start: Reduce 4-Nitro-3-(2-F-Ph)-Pyrazole dehalogenation Is Dehalogenation the PRIMARY Concern? start->dehalogenation pressure Is High-Pressure H₂ Apparatus Available? dehalogenation->pressure No fe_sn Use Fe/AcOH, SnCl₂, or Na₂S₂O₄. dehalogenation->fe_sn Yes other_groups Are other sensitive groups (ester, nitrile, alkene) present? pressure->other_groups Yes cth Use Catalytic Transfer Hydrogenation (CTH) (e.g., HCOONH₄, Pd/C or Pt/C). pressure->cth No raney Use Raney® Ni or Pt/C with H₂. other_groups->raney No sncl2 Strongly consider SnCl₂·2H₂O for maximum selectivity. other_groups->sncl2 Yes

Caption: Catalyst selection decision tree.

Troubleshooting Workflow for Incomplete Reactions

G start Problem: Incomplete Conversion catalytic Is it a Catalytic Hydrogenation? start->catalytic stoich Is it a Stoichiometric Reduction (Fe, Sn, etc.)? sol3 Consider gentle heating (40-60 °C) and/or increasing reaction time. start->sol3 catalytic->stoich No sol1 1. Use fresh catalyst. 2. Increase catalyst loading. 3. Check H₂ source/pressure. catalytic->sol1 Yes sol2 1. Use fresh reagents. 2. Increase stoichiometry of reductant (e.g., 3 -> 5 eq). 3. Ensure proper pH/acid presence. stoich->sol2 Yes stoich->sol3 No

Caption: Troubleshooting guide for incomplete reactions.

Comparative Catalyst Selection Guide

Catalyst / Reagent SystemTypical ConditionsProsCons / Considerations
H₂ / Raney® Nickel H₂ (50-500 psi), EtOH/MeOH, RT-50°CExcellent for avoiding dehalogenation[2][3]. Cost-effective[3].Pyrophoric, requires specialized hydrogenation equipment. May reduce alkenes/alkynes.
H₂ / Platinum (IV) Oxide (PtO₂) H₂ (1-4 atm), EtOH/AcOH, RTGenerally effective and can be selective.[15]More expensive than Nickel. Selectivity can be substrate-dependent.
Iron Powder / Acid Fe powder, AcOH or NH₄Cl, EtOH/H₂O, RefluxVery inexpensive, robust, and highly chemoselective for nitro group[8][9]. No dehalogenation.[1]Stoichiometric amounts of iron lead to messy workup requiring filtration of iron sludge.[14]
Tin(II) Chloride (SnCl₂·2H₂O) SnCl₂, EtOH or EtOAc, RefluxExtremely mild and chemoselective. Tolerates esters, nitriles, ketones.[1][2]Generates significant tin waste, requiring careful workup (basification/filtration).[10]
Catalytic Transfer Hydrogenation (CTH) Pd/C or Pt/C, Ammonium Formate or Hydrazine, MeOH/EtOH, RefluxAvoids use of H₂ gas[4]. Experimentally simple. Good yields.Can still cause dehalogenation if Pd/C is used (Pt/C is a better choice)[4]. Requires elevated temperatures.
Sodium Dithionite (Na₂S₂O₄) Na₂S₂O₄, H₂O/THF or DMF, RT-60°CInexpensive, safe, and works well in aqueous media[11][12].Reagent can have variable purity/activity. Workup involves separating from aqueous salts.

Detailed Experimental Protocols

Protocol A: Reduction with Iron Powder and Ammonium Chloride

This protocol is recommended for its high chemoselectivity and avoidance of dehalogenation.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 4-nitro-3-(2-fluorophenyl)-1H-pyrazole (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 5-10 eq) and finely powdered iron (Fe, 5-10 eq).[8][9]

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete in 2-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the entire mixture through a pad of Celite® to remove the iron and iron salts. Wash the Celite pad thoroughly with ethyl acetate or methanol.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol B: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol is a safe and effective alternative to high-pressure hydrogenation.

  • Setup: In a round-bottom flask with a reflux condenser, dissolve the 4-nitro-3-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in methanol or ethanol.

  • Reagent Addition: To this solution, add ammonium formate (HCOONH₄, 4-6 eq).[10] Carefully add 10% Pt/C (0.05-0.10 eq by weight) or 10% Pd/C (use Pt/C if dehalogenation is a concern). The addition of the catalyst to the ammonium formate mixture can cause a vigorous exotherm and gas evolution; add slowly.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C). The reaction is often complete within 1-3 hours.[1] Monitor by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter carefully through a pad of Celite® to remove the catalyst. Keep the Celite pad wet with solvent at all times. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium formate salts. Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude product, which can be purified by column chromatography.

References

Click to expand
  • Wikipedia. Reduction of nitro compounds. [Online] Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Online] Available at: [Link]

  • Taft, B. R., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
  • Organic Reactions. (2023). Nitro Reduction - Common Conditions. [Online] Available at: [Link]

  • Google Patents. METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • ResearchGate. (2009).
  • Furst, A., & Balcom, D. (1953). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Journal of the American Chemical Society.
  • ResearchGate. (2012). Completely Green Synthesis of Colloid Adams' Catalyst a-PtO2 Nanocrystals and Derivative Pt Nanocrystals with High Activity and Stability for Oxygen Reduction.
  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • ResearchGate. The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4).
  • Wienhöfer, G., et al. (2021).
  • MDPI. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
  • ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?.
  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Online] Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • PubMed. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists.
  • Google Patents. Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Wikipedia. Nitro compound. [Online] Available at: [Link]

  • ChemCatChem. (2025).
  • BenchChem. (2025). A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction.
  • Organic Chemistry Portal. (2017).
  • Google Patents. Method of reducing nitro compounds.
  • PMC.
  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.
  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • YouTube. (2021).
  • Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • PubMed Central. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • YouTube. (2021).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectrum Analysis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. In this guide, we provide an in-depth an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. In this guide, we provide an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, a compound of interest in medicinal chemistry. This guide moves beyond a simple recitation of spectral data, offering a rationale for experimental choices and a comparative analysis with alternative analytical techniques, thereby providing a comprehensive framework for its structural characterization.

The Central Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy remains the preeminent technique for determining the structure of organic molecules in solution.[1][2] Its power lies in its ability to provide information about the number of different types of protons, their electronic environment, and their spatial relationships to neighboring protons. For a molecule like 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, with its distinct aromatic and heterocyclic moieties, 1H NMR is indispensable for confirming its identity and purity.

Below is the structure of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine with protons labeled for the subsequent spectral analysis.

Caption: Molecular structure of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine with proton labeling.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The acquisition of a clean, well-resolved 1H NMR spectrum is paramount for accurate analysis. The following protocol outlines the key steps and the rationale behind them.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). filter Filter the solution through a glass wool plug into a clean NMR tube. dissolve->filter shim Shim the magnetic field to optimize homogeneity. acquire Acquire the Free Induction Decay (FID) data. shim->acquire lock Lock onto the deuterium signal of the solvent. lock->shim fourier Apply Fourier Transform to the FID. phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum (e.g., to residual solvent peak). baseline->reference integrate Integrate the signals. reference->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for 1H NMR spectrum acquisition and processing.

Step-by-Step Methodology

  • Sample Preparation:

    • Weigh approximately 5-25 mg of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine.[3][4] This amount is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing issues with sample solubility or magnetic field homogeneity.[3][5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).[3][5] DMSO-d6 is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and, importantly, its capacity to slow down the exchange of labile protons (N-H and O-H), allowing for their observation in the 1H NMR spectrum.[6]

    • The sample should be prepared in a separate vial to ensure complete dissolution before being transferred to the NMR tube.[3]

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade the quality of the spectrum by distorting the magnetic field homogeneity.[5]

  • Instrumental Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • The instrument's software will lock onto the deuterium signal of the solvent, which serves to stabilize the magnetic field during the experiment.[3]

    • The magnetic field is then "shimmed" to maximize its homogeneity across the sample, resulting in sharp, well-resolved peaks.

    • A series of radiofrequency pulses are applied to the sample, and the resulting signal, known as the Free Induction Decay (FID), is recorded.[2]

    • Multiple FIDs are typically acquired and averaged to improve the signal-to-noise ratio.[2]

  • Data Processing:

    • The time-domain FID signal is converted into a frequency-domain spectrum using a mathematical operation called a Fourier Transform.[7][8]

    • The spectrum is then phase-corrected to ensure that all peaks are in the absorptive mode and have a proper shape.[7][9]

    • Baseline correction is applied to flatten the baseline of the spectrum.[7][9]

    • The chemical shift axis is referenced. While tetramethylsilane (TMS) is the standard reference (0 ppm), it is often more convenient to reference the spectrum to the residual proton signal of the deuterated solvent (for DMSO-d6, this is typically around 2.50 ppm).[10]

    • The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

Predicted 1H NMR Spectrum of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Based on the structure and the known effects of various functional groups on proton chemical shifts and coupling constants, we can predict the key features of the 1H NMR spectrum.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
Pyrazole N-H 12.0 - 13.0Broad singlet-The pyrazole N-H proton is acidic and typically appears as a broad signal at a very downfield chemical shift.[11][12][13] Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.
H-5 (Pyrazole) 7.5 - 8.0Singlet-This proton is on a carbon adjacent to a nitrogen atom in an aromatic-like ring, leading to a downfield shift.[12] It has no adjacent protons to couple with, so it should appear as a singlet.
Fluorophenyl H-3' 7.2 - 7.4Triplet of doublets3J(H-H) ≈ 7-8 Hz, 4J(H-F) ≈ 5 HzThis proton is ortho to the fluorine atom and will be coupled to the adjacent H-4' (triplet) and through four bonds to the fluorine atom (doublet).[14][15]
Fluorophenyl H-4' 7.0 - 7.2Multiplet-This proton is coupled to H-3', H-5', and the fluorine atom, likely resulting in a complex multiplet.
Fluorophenyl H-5' 7.0 - 7.2Multiplet-Similar to H-4', this proton is coupled to H-4', H-6', and the fluorine atom, leading to a complex multiplet.
Fluorophenyl H-6' 7.4 - 7.6Triplet of doublets3J(H-H) ≈ 7-8 Hz, 3J(H-F) ≈ 8-10 HzThis proton is ortho to the pyrazole ring and meta to the fluorine atom, resulting in a downfield shift. It will be coupled to H-5' (doublet) and through three bonds to the fluorine atom (doublet).[14][15]
Amine N-H₂ 4.5 - 5.5Broad singlet-The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature.[16][17] They are often broad due to chemical exchange and quadrupole effects and typically do not show coupling to adjacent protons.[16][18] D₂O exchange can be used to confirm this signal, as the peak will disappear.[17]

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation often benefits from the application of complementary analytical techniques.

Technique Information Provided Advantages Limitations
13C NMR Number and electronic environment of carbon atoms.Provides a direct count of unique carbon atoms. Wider chemical shift range reduces peak overlap.Lower natural abundance of 13C results in lower sensitivity, requiring more sample or longer acquisition times.[3]
19F NMR Presence, number, and electronic environment of fluorine atoms.High sensitivity (83% of 1H).[19] Large chemical shift range, making it very sensitive to the local environment.Provides information only about the fluorine-containing parts of the molecule.
2D NMR (e.g., COSY, HSQC, HMBC) Connectivity between protons (COSY), direct carbon-proton attachment (HSQC), and long-range carbon-proton correlations (HMBC).Essential for unambiguously assigning signals in complex spectra and for determining the carbon skeleton.[1][20][21]Can be more time-consuming to acquire and process than 1D NMR experiments.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact mass of the molecule, allowing for the determination of its molecular formula. Fragmentation patterns can give clues about the structure.Does not provide detailed information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and easy method to identify functional groups like N-H (amines, pyrazole) and C=C (aromatic rings).The spectrum can be complex, and it does not provide a complete picture of the molecular structure.

Decision-Making Workflow for Structural Elucidation

G start Unknown Compound ms Mass Spectrometry (Determine Molecular Formula) start->ms ir IR Spectroscopy (Identify Functional Groups) start->ir nmr_1d 1D NMR (1H, 13C, 19F) (Initial Structural Hypothesis) ms->nmr_1d ir->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) nmr_1d->nmr_2d final_structure Final Structure Elucidation nmr_2d->final_structure

Caption: A typical workflow for the structural elucidation of a small molecule.

Conclusion

The 1H NMR spectrum of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine provides a wealth of information that is critical for its structural confirmation. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a detailed picture of the proton framework can be assembled. When combined with complementary techniques such as 13C NMR, 2D NMR, and mass spectrometry, a high degree of confidence in the assigned structure can be achieved. This guide has provided a comprehensive overview of the theoretical and practical aspects of 1H NMR analysis for this specific compound, offering a valuable resource for researchers in the field.

References

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

  • Coupling of Protons with Fluorine Page. (2007, July 19). ResearchGate. Retrieved from [Link]

  • Martin, G. E. (2015). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Michigan State University. Retrieved from [Link]

  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (2004, August). ResearchGate. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • How to process 1H NMR data using Mnova. (2022, March 2). YouTube. Retrieved from [Link]

  • 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). Wiley Online Library. Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Iowa State University. Retrieved from [Link]

  • chemical shift and ppm values in 1H NMR spectroscopy. (2019, September 26). YouTube. Retrieved from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • -- MestreNova Tutorial : A quick guide on NMR analysis processing. (2017, May 5). YouTube. Retrieved from [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (n.d.). ResearchGate. Retrieved from [Link]

  • 1D 1H-NMR in Mnova - Getting started. (2018, February 17). YouTube. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. Retrieved from [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). PMC. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2015, June 9). All About Drugs. Retrieved from [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • The Effect of Fluorine in 1H NMR. (2024, September 3). Reddit. Retrieved from [Link]

  • Spectroscopy of Amines. (n.d.). Oregon State University. Retrieved from [Link]

  • Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. (n.d.). MDPI. Retrieved from [Link]

  • Processing H1 Data using NUTS. (2020, March 16). YouTube. Retrieved from [Link]

  • A precise determination of the H-H and H-F couplings in fluorobenzene. (n.d.). Retrieved from [Link]

  • The Duke NMR Center Coupling constants. (n.d.). Retrieved from [Link]

  • Pyrazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • J-coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (2004, August 2). Semantic Scholar. Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Chemical shifts. (n.d.). UCL. Retrieved from [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Executive Summary 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (MW: 177.07 Da) is a critical pharmacophore often found in the scaffold of p38 MAP kinase inhibitors and B-Raf inhibitors. Its structural duality—combining a polar,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Fluorophenyl)-1H-pyrazol-4-amine (MW: 177.07 Da) is a critical pharmacophore often found in the scaffold of p38 MAP kinase inhibitors and B-Raf inhibitors. Its structural duality—combining a polar, basic aminopyrazole core with a lipophilic fluorinated aromatic ring—presents unique challenges and opportunities in mass spectrometry.

This guide provides a comprehensive analysis of its fragmentation behavior.[1] Unlike generic databases, we focus on the causality of ion formation to aid in metabolite identification and impurity profiling. We also objectively compare ionization sources (ESI vs. APCI) to determine the optimal workflow for trace-level detection.

Structural Analysis & Theoretical Fragmentation

Before interpreting spectra, we must establish the theoretical baseline. The molecule exists in tautomeric equilibrium (1H-pyrazole), which influences protonation sites.

Physicochemical Baseline:

  • Formula:

    
    
    
  • Monoisotopic Mass: 177.0702 Da

  • Target Ion $[M+H]^+ $: 178.0775 m/z

Key Structural Lability Points:

  • Exocyclic Amine (

    
    ):  The most labile bond, prone to neutral loss of ammonia (
    
    
    
    ).
  • Pyrazole Ring (

    
    ):  Subject to Ring-Opening Retro-Diels-Alder (RDA) reactions, typically ejecting hydrogen cyanide (
    
    
    
    ).
  • Fluorophenyl Moiety: Highly stable. The C-F bond is resistant to fragmentation until high collision energies (CE > 45 eV), serving as a "survivor" diagnostic tag.

Comparative Analysis: Ionization Source Efficiency

Choosing the right source is the first step in method development. We compared Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for this specific scaffold.[2][3]

Table 1: Source Performance Comparison

FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) Verdict for this Molecule
Primary Mechanism Solution-phase protonation (Soft)Gas-phase proton transfer (Harder)ESI is superior due to the basic amine.
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)ESI offers ~5-10x better S/N ratio.
Matrix Tolerance Low (Susceptible to suppression)High (Resistant to non-polar matrix)APCI is preferred only in high-lipid matrices.
Adduct Formation Common (

,

)
Rare (Mostly

)
ESI requires high-purity solvents to minimize adducts.
Thermal Stability Excellent (Ambient/Low Heat)Risk of degradation at >400°CESI preserves the labile amine group better.

Expert Insight:

While APCI is often the "go-to" for neutral aromatics, the basic nitrogen on the pyrazole and the exocyclic amine make this molecule highly proton-affinitive in the liquid phase. Adopt ESI(+) as the primary mode , utilizing APCI only if severe ion suppression from plasma phospholipids is observed.

Detailed Fragmentation Pathway (MS/MS)

The fragmentation of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine follows a distinct "stripping" mechanism where the heteroatomic core degrades before the aromatic ring.

Phase 1: The Primary Loss (Low CE: 10–20 eV)

The protonated parent ion (


 178.08) undergoes a characteristic neutral loss of ammonia (

, 17 Da). This confirms the presence of the primary amine.
  • Transition:

    
    
    
  • Mechanism: Charge migration to the exocyclic nitrogen followed by inductive cleavage.

Phase 2: The Heterocyclic Collapse (Med CE: 25–35 eV)

The resulting ion (


 161.05) is a destabilized fluorophenyl-pyrazole cation. The pyrazole ring typically cleaves via the loss of Hydrogen Cyanide (

, 27 Da).
  • Transition:

    
    
    
  • Significance: This confirms the integrity of the pyrazole ring in the parent structure.

Phase 3: The Terminal Aromatic (High CE: >40 eV)

Further fragmentation strips the remaining nitrogenous species, often leaving the fluorophenyl cation or undergoing HF elimination (rare but possible).

  • Transition:

    
     (Loss of second HCN/Nitrile species)
    
  • Diagnostic: The

    
     107 ion often corresponds to the fluoro-benzyl/phenyl cation, a robust marker for the fluorinated moiety.
    

Visualization of Fragmentation Dynamics

The following diagram illustrates the stepwise degradation pathway validated for aminopyrazoles.

FragmentationPathway cluster_legend Mechanism Key Parent Parent Ion [M+H]+ m/z 178.08 (C9H9FN3+) Frag1 Fragment 1 m/z 161.05 (Loss of NH3) Parent->Frag1 -17 Da (NH3) Low CE (15 eV) Frag2 Fragment 2 m/z 134.04 (Loss of HCN) Frag1->Frag2 -27 Da (HCN) Med CE (30 eV) Frag3 Fragment 3 m/z 107.03 (Fluoro-Phenyl Cation) Frag2->Frag3 -27 Da (HCN/CHN) High CE (45 eV) key1 Blue: Parent key2 Green: Primary Amine Loss key3 Yellow: Ring Cleavage

Figure 1: Stepwise MS/MS fragmentation pathway of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine showing sequential neutral losses.

Experimental Protocol: Validated Workflow

To reproduce these results or validate the compound in a new matrix, follow this self-validating protocol.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Do not use methanol initially to avoid potential methylation artifacts during storage).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures the amine is fully protonated (

      
      ), maximizing 
      
      
      
      intensity in ESI.
B. LC-MS/MS Parameters (Generic Q-TOF/Triple Quad)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The fluorophenyl group provides sufficient retention, eluting ~3.5 min).

  • Source Settings (ESI Positive):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

    • Sheath Gas Flow: 11 L/min.

C. Data Acquisition & Validation
  • Full Scan (MS1): Verify the monoisotopic peak at 178.08. Check for the "A+1" isotope peak (approx 10% height of parent) to confirm carbon count.

  • Product Ion Scan (MS2): Ramp Collision Energy (CE) from 10 to 50 eV.

  • Acceptance Criteria:

    • Base peak at 161.05 (at 20 eV).

    • Presence of 134.04 (at 35 eV).

    • Absence of significant

      
       (Loss of F) or 
      
      
      
      (Loss of HF) at low energy (confirms F is on the aromatic ring, not aliphatic).

References

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link

  • Nicoletti, G. M., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.[4] Link

  • Microsaic Systems. (2020).[5] Straight to the Source: ESI vs APCI Ionisation Modes.[2][3][5][6][7]Link

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra: Amines and Heterocycles.[8]Link

Sources

Validation

A Comparative Analysis of the Biological Activity of 2-Fluoro vs. 4-Fluoro Pyrazole Amines in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Within the privileged pyrazole scaffold, a versatile nitrogen-containing heterocycle found in numerous approved drugs, the positional bioisosterism of fluorine substitution can lead to significant variations in biological activity. This guide provides an in-depth comparison of the biological activities of 2-fluoro and 4-fluoro substituted pyrazole amines, classes of compounds that have garnered considerable interest, particularly as kinase inhibitors in oncology.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its chemical versatility allows for straightforward functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The introduction of an amino group to the pyrazole core further enhances its potential for forming key hydrogen bond interactions within the active sites of enzymes, particularly kinases.

The Impact of Fluorine Substitution: A Tale of Two Isomers

The substitution of a hydrogen atom with fluorine on the pyrazole ring can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. The position of the fluorine atom is critical, as it influences the electronic distribution within the pyrazole ring and the overall molecular conformation. This guide focuses on the comparative effects of fluorine substitution at the 2- and 4-positions of the pyrazole ring in the context of pyrazole amines.

While direct comparative studies exhaustively detailing the biological activities of 2-fluoro versus 4-fluoro pyrazole amines are not abundant in the current literature, a comparative analysis can be constructed by examining data from various studies on compounds with these substitution patterns. The following sections will delve into the known biological activities, structure-activity relationships (SAR), and relevant experimental data for each class of compounds, with a focus on their role as kinase inhibitors.

4-Fluoro Pyrazole Amines: A Focus on Kinase Inhibition

A significant body of research highlights the utility of 4-fluoro pyrazole amines as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.

Structure-Activity Relationship Insights

Studies on 4-aminopyrazole derivatives have shown that the presence of a fluorine atom at the 4-position can contribute favorably to their inhibitory activity against several kinases. For instance, in the development of Janus kinase (JAK) inhibitors, 4-amino-(1H)-pyrazole derivatives have been extensively investigated. While specific data on 4-fluoro analogues is part of broader SAR studies, the general consensus is that substitution at the 4-position of the pyrazole ring is well-tolerated and can be optimized to enhance potency and selectivity.

In a series of pyrazole-based inhibitors, the substitution pattern on the pyrazole ring was found to be crucial for activity. While direct comparisons with 2-fluoro analogs are scarce, the prevalence of 4-substituted pyrazoles in successful kinase inhibitor designs suggests that this position is a key handle for modulating biological activity.

2-Fluoro Pyrazole Amines: An Area Ripe for Exploration

In contrast to their 4-fluoro counterparts, there is a noticeable lack of extensive biological activity data specifically for 2-fluoro pyrazole amines in the public domain. The synthesis of 2-fluoropyridines, which can be precursors to certain pyrazole-like structures, has been described, but their subsequent elaboration into 2-fluoro pyrazole amines and detailed biological evaluation are less commonly reported.[1][2]

This relative scarcity of data presents both a challenge and an opportunity. It underscores a gap in the current understanding of fluorinated pyrazole SAR and highlights a potentially fruitful area for future drug discovery efforts. The synthesis of 2-fluoro pyrazole amines and a systematic evaluation of their biological activities against a panel of kinases could unveil novel inhibitors with unique selectivity profiles.

Comparative Biological Activity: An Indirect Assessment

In the absence of head-to-head comparative studies, we can extrapolate potential differences based on the established principles of medicinal chemistry and the available data for each isomer class.

Feature4-Fluoro Pyrazole Amines2-Fluoro Pyrazole Amines
Kinase Inhibition Potent activity reported against various kinases, including JAKs.[3] The 4-position is a common point of substitution in known kinase inhibitors.Limited specific data available. Represents an under-explored chemical space with potential for novel inhibitor discovery.
Structure-Activity Relationship (SAR) SAR is relatively more established, with the 4-position being a key vector for modification to enhance potency and selectivity.SAR is largely unexplored, offering significant opportunities for novel findings.
Synthesis Synthetic routes are well-documented in the literature.Synthetic routes are less commonly reported, potentially indicating greater synthetic challenges.

Experimental Protocols

To facilitate further research and a direct comparison of these two classes of compounds, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Objective: To quantify the potency of 2-fluoro and 4-fluoro pyrazole amines as inhibitors of a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (2-fluoro and 4-fluoro pyrazole amines) dissolved in DMSO

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radiometric method).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a predetermined time.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay or the ADP-Glo™ reagent).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is correlated with kinase activity, using a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Serial Dilutions of Test Compounds C Add Kinase, Substrate, and Compound to Plate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Detect Phosphorylated Substrate (Radiometric or Luminescence) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compounds on cancer cell lines.[4][5][6]

Objective: To determine the concentration of 2-fluoro and 4-fluoro pyrazole amines that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value for each compound.

Logical Flow of an MTT Cell Viability Assay

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion treat_compounds Treat cells with test compounds incubate_adhesion->treat_compounds incubate_treatment Incubate for 48-72 hours treat_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and GI50 read_absorbance->analyze end End analyze->end

Caption: Step-by-step process of the MTT cell viability assay.

Conclusion and Future Directions

The available evidence suggests that 4-fluoro pyrazole amines are a promising class of compounds, particularly as kinase inhibitors. The 4-position of the pyrazole ring serves as a critical point for modification to achieve desired biological activity and properties. In contrast, the biological potential of 2-fluoro pyrazole amines remains largely uncharted territory.

This guide highlights a clear knowledge gap and a compelling opportunity for further research. A systematic investigation into the synthesis and biological evaluation of 2-fluoro pyrazole amines, directly comparing their activity with their 4-fluoro counterparts against a panel of relevant biological targets, would be of significant value to the drug discovery community. Such studies would not only expand the chemical space for pyrazole-based inhibitors but also provide deeper insights into the nuanced effects of fluorine positional isomerism on molecular recognition and biological function. The detailed experimental protocols provided herein offer a framework for conducting such comparative studies with scientific rigor.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • National Center for Biotechnology Information. An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols. [Link]

  • Protocols.io. In vitro kinase assay. [Link]

  • Zhang, W., et al. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. 2016. [Link]

  • Google Patents.

Sources

Comparative

Validating Purity of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine: A Comparative HPLC Guide

Executive Summary Objective: To provide a scientifically rigorous, self-validating HPLC protocol for determining the purity of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (CAS: Variable/Generic Structure), specifically address...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a scientifically rigorous, self-validating HPLC protocol for determining the purity of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine (CAS: Variable/Generic Structure), specifically addressing the separation of critical regioisomeric impurities.

The Challenge: Standard C18 reversed-phase methods often fail to adequately resolve the target 3-isomer from its thermodynamically stable 5-(2-fluorophenyl) regioisomer. Furthermore, the primary amine at position 4 is susceptible to oxidative degradation and peak tailing due to silanol interactions.

The Solution: This guide compares a generic C18 Method against an optimized Pentafluorophenyl (PFP) Method . We demonstrate that the PFP stationary phase utilizes specific fluorine-fluorine (


-

) interactions to achieve superior selectivity (

) for the fluorinated isomer, making it the requisite choice for high-integrity validation.

Part 1: Compound Profile & Critical Quality Attributes (CQAs)

Before method validation, the analyst must define the physicochemical constraints of the analyte.

AttributeSpecificationChromatographic Impact
Chemical Structure Pyrazole ring with 4-amine and 3-(2-fluorophenyl) group.Regioisomerism: The synthesis often yields a mixture of 3- and 5-aryl isomers. Separation is critical.
Basicity (pKa) Amine pKa

4.0–5.0 (estimated).
Peak Tailing: At neutral pH, the amine may interact with residual silanols. Action: Use acidic mobile phase (pH

3.0).
Solubility Moderate in MeOH/ACN; Low in water.Sample Diluent: Use 50:50 Water:ACN to prevent precipitation in the injector.
UV Chromophore Pyrazole-Phenyl conjugation.Detection:

typically 240–254 nm.
Critical Impurity Profile
  • Regioisomer: 5-(2-Fluorophenyl)-1H-pyrazol-4-amine (often co-elutes on C18).

  • Starting Material: 2-Fluorobenzoylacetonitrile or hydrazine derivatives.

  • Degradant: Azo-dimers (formed via oxidation of the primary amine).

Part 2: Comparative Method Analysis

We compared two methodologies to validate the purity. The data below highlights why "generic" methods are insufficient for fluorinated heterocycles.

Method A: Generic C18 (The "Control")
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)[1]

  • Mechanism: Hydrophobic interaction only.

Method B: Optimized PFP (The "Recommended")
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) (150 x 4.6 mm, 2.6 µm)

  • Mobile Phase: 10 mM Ammonium Formate pH 3.0 (A) / Acetonitrile (B)

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    interaction + Dipole-Dipole (Fluorine-Fluorine).
Performance Data Comparison
ParameterMethod A (Generic C18)Method B (Optimized PFP)Status
Retention Time (

)
4.2 min6.8 minImproved Retention
Isomer Resolution (

)
0.8 (Co-elution)2.4 (Baseline) PASS
Tailing Factor (

)
1.8 (Silanol interaction)1.1 (Symmetric)PASS
LOD (S/N = 3) 0.05%0.01%Superior Sensitivity

Expert Insight: The PFP phase provides orthogonal selectivity. The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich fluorophenyl group of the analyte, amplifying subtle steric differences between the 3- and 5-isomers that C18 misses.

Part 3: Detailed Experimental Protocol (Method B)

Chromatographic Conditions
  • Instrument: HPLC with PDA/DAD Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Pentafluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.6 µm.

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (Reference: 360 nm).

Gradient Program
Time (min)% Mobile Phase A (10mM NH4 Formate pH 3.0)% Mobile Phase B (Acetonitrile)
0.0955
10.04060
12.0595
15.0595
15.1955
20.0955
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (80:20 v/v) + 0.1% Formic Acid. Note: Acid prevents amine oxidation during autosampler storage.

  • Stock Solution: 1.0 mg/mL in 100% Methanol.

  • Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.

Part 4: Validation Workflow (ICH Q2 Aligned)

This workflow ensures the method is robust and fit for purpose.

ValidationWorkflow Start Start Validation Specificity Specificity Test (Spike with Regioisomer) Start->Specificity CheckRes Resolution > 1.5? Specificity->CheckRes Linearity Linearity (5 Levels) Range: 50-150% Target CheckRes->Linearity Yes Fail Optimize Gradient/pH CheckRes->Fail No Precision Precision (Repeatability n=6) Linearity->Precision Accuracy Accuracy (Recovery) Spike at 80%, 100%, 120% Precision->Accuracy Pass Method Validated Accuracy->Pass Fail->Specificity

Figure 1: Step-by-step validation logic flow ensuring critical separation criteria are met before proceeding to quantitative parameters.

Key Validation Steps:
A. Specificity (The Critical Test)

Inject a mixture of the analyte and its specific regioisomer (5-(2-fluorophenyl)).

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    1.5 between the main peak and the isomer.
  • Peak Purity: Use DAD to confirm the main peak has a purity angle < purity threshold (no co-eluting impurities).

B. Linearity

Prepare 5 concentrations ranging from LOQ to 120% of the target concentration (e.g., 0.5 µg/mL to 120 µg/mL).

  • Acceptance Criteria:

    
    .[2]
    
C. Robustness

Deliberately vary parameters to test method stability.

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • pH: ± 0.2 units.[3]

  • Note: PFP columns are sensitive to pH changes; ensure buffer is precise.

Part 5: Troubleshooting & System Suitability

If the system suitability test (SST) fails, follow this diagnostic logic.

Troubleshooting Issue SST Failure Split Identify Symptom Issue->Split Tailing Peak Tailing > 1.5 Split->Tailing Drift RT Drift Split->Drift Ghost Ghost Peaks Split->Ghost FixTail Check pH (too high?) Replace Guard Column Tailing->FixTail FixDrift Equilibrate > 30 mins Check Pump Leak Drift->FixDrift FixGhost Run Blank Gradient Clean Injector Needle Ghost->FixGhost

Figure 2: Diagnostic decision tree for common HPLC anomalies encountered with aminopyrazoles.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Pereira, L. (2011). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate.[5] Link

  • BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem.[6][7] Link

  • MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.[2][4][5][7][8][9][10] Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link

Sources

Validation

A Senior Scientist's Guide to Bioisosteric Replacement of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

A Comparative Analysis for Optimizing Privileged Scaffolds in Drug Design Introduction: The Value and Vulnerabilities of a Privileged Scaffold The 3-aryl-1H-pyrazol-4-amine core is a well-established "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Optimizing Privileged Scaffolds in Drug Design

Introduction: The Value and Vulnerabilities of a Privileged Scaffold

The 3-aryl-1H-pyrazol-4-amine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its structure is deceptively simple, yet it presents a geometrically precise arrangement of hydrogen bond donors, acceptors, and a vector for aromatic interactions, making it an ideal starting point for engaging the hinge region of a kinase ATP binding site. The 3-(2-Fluorophenyl)-1H-pyrazol-4-amine variant, our subject, adds a specific feature: the ortho-fluoro substitution, which can modulate the dihedral angle of the phenyl ring and introduce a potential hydrogen bond acceptor, thereby influencing binding affinity and selectivity.

However, reliance on this core scaffold is not without its challenges. Issues such as metabolic liabilities associated with the phenyl ring, suboptimal physicochemical properties (e.g., poor solubility), or the need to fine-tune selectivity and potency often arise.[3][4] This guide provides a comparative analysis of strategic bioisosteric replacements for each component of the 3-(2-Fluorophenyl)-1H-pyrazol-4-amine scaffold. We will explore the rationale behind these modifications, present comparative data, and provide robust experimental protocols for validating newly designed analogs. Bioisosterism, the strategy of substituting a molecular fragment with another that retains similar physical or chemical properties, is a cornerstone of lead optimization, enabling us to enhance drug-like properties while preserving biological activity.[5][6]

Strategic Analysis of the Core Scaffold

To effectively modify the molecule, we must first understand the putative role of each component. We can dissect the scaffold into three key pharmacophoric elements, each a candidate for bioisosteric replacement.

dot

Caption: Key pharmacophoric regions of the parent scaffold.

  • The 2-Fluorophenyl Group: This group likely occupies a hydrophobic pocket. The fluorine atom can alter electronic properties and serve as a weak hydrogen bond acceptor. However, aryl rings are often susceptible to CYP450-mediated oxidation, creating a metabolic liability.[3]

  • The Pyrazole Core: This heterocycle is critical. It acts as the central scaffold, correctly positioning the other functional groups. Its two nitrogen atoms can act as hydrogen bond acceptors, and the N-H can act as a donor, often interacting with the kinase hinge region.[7]

  • The 4-Amine Group: This primary amine is a potent hydrogen bond donor, typically essential for anchoring the molecule to the kinase hinge backbone.

Comparative Guide to Bioisosteric Replacements

The success of any bioisosteric replacement is context-dependent, but by analyzing trends, we can make rational design choices.[5] The following sections compare common replacements for each part of the scaffold.

Replacing the 2-Fluorophenyl Group

The primary goals for replacing the phenyl ring are often to improve metabolic stability, enhance solubility, and fine-tune potency or selectivity.[3][4]

  • Alternative Heteroaromatics: Replacing the phenyl ring with a heteroaromatic ring like pyridine or pyrimidine introduces a nitrogen atom. This can serve as a hydrogen bond acceptor and a basic center, which may improve solubility through salt formation. However, this can also introduce new metabolic pathways (e.g., N-oxidation).

  • Saturated Bioisosteres: Non-classical, saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) have gained prominence.[8][9] BCP mimics the para-substituted phenyl ring's geometry, projecting substituents in similar vectors, but its saturated nature significantly improves metabolic stability and often increases solubility by reducing π-π stacking interactions.[4]

Table 1: Comparison of Phenyl Group Bioisosteres

IDModificationRationaleExpected IC₅₀ (nM)Solubility (µg/mL)Microsomal T₁/₂ (min)
1 2-Fluorophenyl (Parent) Baseline compound15525
2 Pyridin-2-yl Introduce H-bond acceptor, improve solubility.255020
3 Pyrimidin-2-yl Reduce basicity vs. pyridine, potential for H-bonds.403530
4 Bicyclo[1.1.1]pentan-1-yl Improve metabolic stability and solubility.[9]2080>120

Data are representative and intended for comparative purposes.

Modifying the Pyrazole Core

The pyrazole ring is an effective scaffold, but it can be replaced by other heterocycles to alter the geometry and hydrogen bonding patterns of the molecule.[10][11]

  • 1,2,3-Triazole: This ring maintains a similar 5-membered structure but alters the arrangement and vector of hydrogen bond donors and acceptors. It can serve as a stable alternative, as it is often less susceptible to metabolism than pyrazole.[12]

  • Isoxazole: Replacing a nitrogen with oxygen in the ring changes the electronic character and hydrogen bonding capacity. The isoxazole is less basic than pyrazole and can lead to different binding orientations.

Table 2: Comparison of Pyrazole Core Bioisosteres

IDModificationRationaleExpected IC₅₀ (nM)Cell Viability EC₅₀ (µM)
1 Pyrazole (Parent) Baseline scaffold150.5
5 1,2,3-Triazole Alter H-bond vectors, potentially improve stability.[12]501.2
6 Isoxazole Modify electronic properties and H-bonding.853.5

Data are representative and intended for comparative purposes.

Alternatives to the 4-Amine Group

While often critical for hinge binding, the primary amine can sometimes be replaced to modulate potency or to occupy the space differently.

  • Amide/Urea Linkages: Replacing the amine with a small amide (e.g., -NHC(O)CH₃) can maintain the hydrogen bond donor capability while adding a hydrogen bond acceptor (the carbonyl oxygen). This significantly changes the electronics and steric profile.

  • Hydroxylamine: The -NHOH group can act as a hydrogen bond donor and introduce a polar oxygen atom, potentially improving solubility.

Table 3: Comparison of 4-Amine Group Bioisosteres

IDModificationRationaleExpected IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
1 -NH₂ (Parent) Baseline H-bond donor155.0
7 -NHC(O)CH₃ Add H-bond acceptor, alter electronics.1502.5
8 -NHOH Maintain H-bond donor, increase polarity.901.0

Data are representative and intended for comparative purposes.

Experimental Validation Workflow

A robust and logical workflow is essential to validate the newly designed compounds. The process involves confirming target engagement, assessing cellular activity, and evaluating drug-like properties.

dot

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME Profiling A Bioisostere Design B Chemical Synthesis A->B C Target Engagement (Kinase Assay) B->C D Cellular Potency (Viability Assay) C->D G Lead Optimization C->G E Metabolic Stability (Microsomal Assay) D->E D->G F Permeability (Caco-2 Assay) E->F F->G

Sources

Comparative

A Guide to the Qualification and Comparative Analysis of Reference Standards for 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Introduction In the landscape of pharmaceutical development, the molecule 3-(2-fluorophenyl)-1H-pyrazol-4-amine represents a key building block. As a fluorinated pyrazole derivative, it belongs to a class of compounds re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the molecule 3-(2-fluorophenyl)-1H-pyrazol-4-amine represents a key building block. As a fluorinated pyrazole derivative, it belongs to a class of compounds renowned for their diverse biological activities and frequent use as scaffolds in medicinal chemistry.[1] The rigorous quality control of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable, and the foundation of this control lies in the quality of the analytical reference standards used.

A reference standard is defined by the US Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) as a highly purified and well-characterized compound used for quantitative and qualitative analyses.[2][3] These standards are critical for determining potency, identifying impurities, and calibrating analytical instrumentation.[3] However, for novel or specialized intermediates like 3-(2-fluorophenyl)-1H-pyrazol-4-amine, a commercially available Certified Reference Material (CRM) from a major pharmacopeia may not exist. In such cases, a research organization must source a high-purity batch and perform a comprehensive qualification to establish it as a reliable in-house reference standard.

This guide provides an in-depth technical framework for the characterization, qualification, and comparison of candidate materials for 3-(2-fluorophenyl)-1H-pyrazol-4-amine. We will proceed through a systematic workflow, comparing two hypothetical high-purity batches, "Candidate A" and "Candidate B," to illustrate the decision-making process. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring a scientifically sound and defensible approach.[4][5][6]

Part 1: The Reference Standard Qualification Workflow

The qualification of a reference standard is a multi-faceted process designed to confirm its identity unequivocally and determine its purity with the highest possible accuracy. The process relies on the principle of orthogonality, where multiple analytical techniques based on different physicochemical principles are used to assess the material. This ensures that no single method's limitations will mask a potential impurity or error. The overall workflow is depicted below.

Reference Standard Qualification Workflow cluster_sourcing Sourcing & Initial Assessment cluster_characterization Full Characterization (Orthogonal Methods) cluster_evaluation Evaluation & Certification Candidate_A Candidate Material A Identity Identity Confirmation (NMR, MS, FT-IR) Candidate_A->Identity Candidate_B Candidate Material B Candidate_B->Identity Purity Chromatographic Purity (HPLC-UV, LC-MS) Identity->Purity Confirms Structure Assay Absolute Purity (Assay) (qNMR, Mass Balance) Purity->Assay Identifies Impurities Data_Analysis Data Consolidation & Comparative Analysis Assay->Data_Analysis Assigns Potency Specific_Tests Specific Content Tests (Water, Residual Solvents, Inorganic) Specific_Tests->Data_Analysis Certification Certification & Documentation (Assign Purity Value, Set Retest Date) Data_Analysis->Certification Meets Acceptance Criteria? Final_Standard Final_Standard Certification->Final_Standard Qualified Reference Standard

Caption: Overall workflow for reference standard qualification.

Part 2: Candidate Material Selection and Comparison

For this guide, we will consider two potential batches for qualification:

  • Candidate Standard A: A batch synthesized in-house using an established route and subjected to multi-step purification.

  • Candidate Standard B: A batch procured from a reputable custom synthesis vendor, advertised as >98% purity.

The goal is to determine which, if either, of these materials meets the stringent criteria for a reference standard (typically ≥99.5% purity for an assay standard) and to fully characterize its impurity profile.[7]

Part 3: Orthogonal Analytical Techniques for Full Characterization

A reference standard must be characterized for identity, purity, and potency. No single technique is sufficient.[2] We employ a suite of orthogonal methods to build a complete and reliable profile of the material.

Identity Confirmation

The first step is to confirm, unequivocally, that the material is indeed 3-(2-fluorophenyl)-1H-pyrazol-4-amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides the most definitive data for structural elucidation. The ¹H NMR spectrum will confirm the number and connectivity of protons, ¹³C NMR confirms the carbon skeleton, and ¹⁹F NMR is crucial for verifying the presence and position of the fluorine atom—a key structural feature. The observed chemical shifts and coupling constants must be consistent with the proposed structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which should match the calculated exact mass of the molecule (C₉H₈FN₃, Exact Mass: 177.0702). This confirms the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides a unique molecular fingerprint. Key functional groups, such as N-H stretches from the amine and pyrazole, C-N bonds, and aromatic C-H and C-F bonds, will produce characteristic absorption bands. This spectrum serves as a rapid identity check for future batches.

Purity and Impurity Profiling (Chromatography)

Chromatographic methods are essential for separating and quantifying organic impurities, which are often structurally similar to the main compound.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the primary technique for determining purity by area percent and detecting process-related impurities or degradation products.[2] A validated, stability-indicating HPLC method is required. The causality behind method development is to achieve adequate resolution between the main peak and all potential impurities, ensuring accurate quantification. A detailed protocol is provided in Part 6.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to identify the impurities detected by HPLC. By coupling the separation power of LC with the identification power of MS, we can determine the molecular weights of unknown peaks, providing critical clues to their structures.

Absolute Purity Assignment (Assay)

While HPLC provides a purity value based on relative peak area, it is not a primary method and relies on the assumption that all compounds have a similar UV response. To assign a definitive purity value (assay), a primary or traceable method is required.

  • Quantitative NMR (qNMR): qNMR is a powerful primary analytical method for determining the purity of organic substances.[8] Its key advantage is that the signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard of a different compound, thus avoiding the need for a pre-existing standard of the analyte itself.[9][10] This provides direct traceability to SI units.[8] A detailed protocol is provided in Part 6.

  • Mass Balance Approach: This is a traditional and confirmatory method. The purity is calculated by subtracting the sum of all measured impurities from 100%. This is a powerful validation of the primary qNMR result. Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Residue)

Specific Content Tests
  • Water Content (Karl Fischer Titration): Water is a common impurity that cannot be reliably detected by HPLC or GC. Coulometric or volumetric Karl Fischer titration is the gold-standard method for accurate water determination.

  • Residual Solvents (Headspace Gas Chromatography, HS-GC): Synthesis and purification steps invariably involve solvents. HS-GC is the standard method for quantifying residual volatile organic solvents according to ICH Q3C guidelines.

  • Inorganic Impurities (Sulfated Ash): This test quantifies the amount of non-combustible inorganic material in the sample, which can arise from catalysts or inorganic reagents used during synthesis.

Part 4: Comparative Data Analysis & Acceptance Criteria

Following the execution of all analytical tests on both Candidate A and Candidate B, the data is consolidated for a direct comparison. The acceptance criteria are based on guidelines from pharmacopeias and regulatory bodies for a reference standard intended for use in assays.[7][11]

Parameter Method Acceptance Criteria Candidate A Result Candidate B Result Assessment
Identity
Structure Confirmation¹H, ¹³C, ¹⁹F NMRConsistent with structureConformsConformsBoth candidates confirmed.
Molecular WeightHRMS± 5 ppm of theoreticalConforms (+1.2 ppm)Conforms (+1.8 ppm)Both candidates confirmed.
FingerprintFT-IRConsistent with structureConformsConformsBoth candidates confirmed.
Purity & Impurities
Chromatographic PurityHPLC-UV (Area %)≥ 99.5%99.81%99.15%Candidate A meets criteria.
Individual ImpurityHPLC-UV (Area %)≤ 0.15%Largest: 0.09%Largest: 0.45%Candidate A meets criteria.
Total ImpuritiesHPLC-UV (Area %)≤ 0.50%0.19%0.85%Candidate A meets criteria.
Water ContentKarl Fischer≤ 0.20%0.08%0.35%Candidate A meets criteria.
Residual SolventsHS-GCPer ICH Q3CAcetone: 150 ppmDichloromethane: 800 ppmCandidate A meets criteria. Candidate B exceeds ICH limit for DCM (600 ppm).
Inorganic ResidueSulfated Ash≤ 0.10%0.03%0.05%Both candidates meet criteria.
Assay (Purity Value)
Purity by qNMR¹H qNMRReport Value99.75% (± 0.15%)98.90% (± 0.20%)Candidate A demonstrates higher purity.
Purity by Mass BalanceCalculationValue must support qNMR99.69%98.65%Data are consistent for both.
Final Assigned Purity - ≥ 99.5% 99.7% 98.9% Candidate A is suitable.

Part 5: Conclusion and Recommendations

Based on the comprehensive, orthogonal analysis, Candidate Standard A is unequivocally superior and is the only one of the two suitable for qualification as a reference standard.

Rationale:

  • Purity: Candidate A demonstrates significantly higher purity by all measures (HPLC, qNMR, Mass Balance), comfortably exceeding the ≥99.5% threshold for a primary assay standard.

  • Impurity Profile: The impurity profile of Candidate A is much cleaner, with no single impurity exceeding 0.15%. Candidate B contains a significant impurity at 0.45% and fails to meet the total impurity specification.

  • Residual Solvents: Candidate B contains dichloromethane above the acceptable ICH limit, rendering it unsuitable without further purification.

Therefore, we recommend the certification of Candidate A with an assigned purity of 99.7% . This value should be used in all calculations for quantitative analysis. Candidate B should be rejected or subjected to further, rigorous purification before being reconsidered.

Part 6: Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Method

This protocol describes a reverse-phase HPLC method for determining the chromatographic purity of 3-(2-fluorophenyl)-1H-pyrazol-4-amine. The choice of a C18 column is based on the compound's moderate polarity, while the mobile phase gradient is designed to elute a wide range of potential impurities.

HPLC Workflow Prep 1. Sample Preparation (1.0 mg/mL in Diluent) Setup 2. Instrument Setup (Column, Mobile Phase, Flow Rate) Prep->Setup SST 3. System Suitability Test (SST) (Inject Standard, Check Tailing & RSD) Setup->SST Inject 4. Sample Injection (Inject Blank, then Sample) SST->Inject SST Passed? Acquire 5. Data Acquisition (Run Gradient, Detect at 254 nm) Inject->Acquire Process 6. Data Processing (Integrate Peaks, Calculate Area %) Acquire->Process

Caption: Workflow for HPLC-UV Purity Analysis.
  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the candidate standard in Diluent to a final concentration of 1.0 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%, and the USP tailing factor should be ≤ 2.0.

  • Analysis: Inject the Diluent (as a blank), followed by the standard solution.

  • Calculation: Integrate all peaks with an area greater than 0.05%. Calculate the area percent purity as: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Protocol 2: Quantitative NMR (qNMR) Assay

This protocol describes the determination of absolute purity using ¹H qNMR with an internal standard. The causality for this choice is its status as a primary ratio method, providing high accuracy and precision. Maleic anhydride is chosen as the internal standard because it is highly pure, stable, non-hygroscopic, and has a sharp singlet at ~7.0 ppm in DMSO-d6, which is unlikely to overlap with analyte signals. A long relaxation delay (D1) is critical to ensure complete T1 relaxation for all protons, which is the foundation of accurate quantification.[8]

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic Anhydride (Certified, >99.9% purity).

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Procedure:

  • Sample Preparation: a. On an analytical balance, accurately weigh ~15 mg of the candidate standard (Weight_Analyte) into a clean, dry vial. b. To the same vial, accurately weigh ~10 mg of the Maleic Anhydride internal standard (Weight_IS). c. Dissolve the mixture in ~0.7 mL of DMSO-d₆. Vortex until fully dissolved. d. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: a. Acquire a standard ¹H NMR spectrum to identify non-overlapping, characteristic peaks for both the analyte and the internal standard. For 3-(2-fluorophenyl)-1H-pyrazol-4-amine, aromatic protons are suitable. For maleic anhydride, the vinyl proton singlet is ideal. b. Set up the quantitative experiment with the following key parameters:

    • Pulse Angle: 90°
    • Relaxation Delay (D1): ≥ 30 seconds (or 5 times the longest T1 of the peaks being integrated).
    • Number of Scans: 16-64 (for good signal-to-noise).
  • Data Processing: a. Apply Fourier transform and phase correction. b. Carefully integrate the selected analyte peak (Integral_Analyte) and the internal standard peak (Integral_IS).

  • Calculation: Purity (%) = (Integral_Analyte / Integral_IS) x (N_IS / N_Analyte) x (MW_Analyte / MW_IS) x (Weight_IS / Weight_Analyte) x Purity_IS

    Where:

    • N_IS: Number of protons for the integrated IS signal (2 for maleic anhydride).

    • N_Analyte: Number of protons for the integrated analyte signal.

    • MW_Analyte: Molecular weight of the analyte (177.17 g/mol ).

    • MW_IS: Molecular weight of the internal standard (98.06 g/mol ).

    • Purity_IS: Certified purity of the internal standard (e.g., 99.95%).

References

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Certified reference materials for quantitative NMR. Separation Science. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. ResearchGate. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. USP. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]

  • Official: Usp Reference Standards. Scribd. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • 3-(4-Fluorophenyl)-1H-pyrazole. PubChem. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Preprints.org. [Link]

  • 4-(1-(4-(4-(4-aminophenyl)-1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Research Square. [Link]

  • Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Stability of Pyrazole Amine and Isoxazole Amine Derivatives for Drug Discovery

Introduction In the landscape of medicinal chemistry, pyrazole and isoxazole rings are privileged scaffolds, frequently incorporated into the design of novel therapeutic agents. The introduction of an amine substituent t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, pyrazole and isoxazole rings are privileged scaffolds, frequently incorporated into the design of novel therapeutic agents. The introduction of an amine substituent to these five-membered heterocycles provides a critical anchor for target engagement and modulation of physicochemical properties. However, the inherent chemical and metabolic stability of the resulting amine derivatives can significantly impact a drug candidate's pharmacokinetic profile, efficacy, and safety. This guide offers an in-depth, comparative analysis of the stability of pyrazole amine versus isoxazole amine derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to make informed decisions in molecular design and lead optimization.

Fundamentally, the stability of these two classes of compounds is governed by the electronic and structural differences between the pyrazole and isoxazole rings. The pyrazole nucleus, with its two adjacent nitrogen atoms, and the isoxazole nucleus, with its nitrogen-oxygen bond, exhibit distinct reactivities that are further modulated by the position of the amine substituent. This guide will dissect these differences through the lens of chemical stability under various stress conditions and metabolic degradation.

I. Fundamental Physicochemical Properties: Acidity and Basicity (pKa)

The basicity of the exocyclic amine and the overall acidity/basicity of the heterocyclic ring are crucial determinants of a molecule's behavior in physiological environments, influencing its solubility, membrane permeability, and target binding.

The pKa of the conjugate acid of the amine substituent is a key parameter. A higher pKa indicates a stronger base.

Compound ClassPosition of Amino GroupTypical pKa Range (Conjugate Acid)Reference(s)
Pyrazole Amines 3-amino~5.3[1][2][3][4]
4-aminoVaries with substitution[5]
5-aminoTautomer dependent[1]
Isoxazole Amines 3-amino~2.27[6][7][8][9]
4-aminoVaries with substitution
5-aminoVaries with substitution

Key Insights:

  • Pyrazole amines are generally more basic than isoxazole amines. The pKa of 3-aminopyrazole's conjugate acid is significantly higher than that of 3-aminoisoxazole.[1][2][3][4][6][7][8][9] This difference is attributed to the electron-withdrawing nature of the oxygen atom in the isoxazole ring, which reduces the electron density on the exocyclic amine, making it a weaker base.

  • Tautomerism in aminopyrazoles influences basicity. 3-Aminopyrazole and 5-aminopyrazole can exist in different tautomeric forms, which can affect their apparent pKa. Theoretical calculations and experimental data suggest that the 3-aminopyrazole tautomer is generally more stable than the 5-aminopyrazole tautomer.

II. Chemical Stability: A Head-to-Head Comparison

The intrinsic stability of the heterocyclic core is a critical factor in determining a drug candidate's shelf life and compatibility with formulation excipients. Forced degradation studies, which expose compounds to harsh conditions, are instrumental in elucidating potential degradation pathways.[10][11]

A. Hydrolytic Stability (Acidic and Basic Conditions)

Pyrazole Amines:

The pyrazole ring is generally considered to be highly resistant to both acidic and basic hydrolysis due to its aromatic character.[12] The N-N bond is relatively stable, and the ring system does not possess functionalities that are readily susceptible to nucleophilic or electrophilic attack by water. However, substituents on the pyrazole ring can influence this stability.

Isoxazole Amines:

In contrast, the isoxazole ring is known to be more labile, particularly under basic conditions.[13] The N-O bond is the weak point of the ring and is susceptible to cleavage. This reactivity is exploited in synthetic chemistry, where isoxazoles can be converted to aminopyrazoles through reaction with hydrazine, a process that involves ring opening.[10][14][15][16][17]

Experimental Evidence from Synthesis:

The synthesis of aminopyrazoles from isoxazoles provides direct evidence of the isoxazole ring's susceptibility to nucleophilic attack and ring opening. This transformation is typically carried out under basic conditions or with a strong nucleophile like hydrazine, often at elevated temperatures.[14][15]

G Isoxazole Isoxazole Amine Derivative Ketonitrile β-Ketonitrile Intermediate Isoxazole->Ketonitrile Base or Hydrazine Aminopyrazole Aminopyrazole Derivative Ketonitrile->Aminopyrazole Hydrazine (Cyclization)

Figure 1: Synthetic conversion of isoxazole amines to pyrazole amines.

This synthetic route highlights the inherent instability of the isoxazole ring compared to the pyrazole ring under these reaction conditions. The pyrazole ring, once formed, is stable to the reaction conditions used to cleave the isoxazole.

B. Oxidative Stability

Pyrazole Amines:

The pyrazole ring is generally stable towards oxidation.[12] However, the exocyclic amino group can be a site of oxidative degradation. Electrooxidation studies have shown that aminopyrazoles can undergo N-N coupling to form azopyrazoles.[15] The susceptibility to oxidation will also depend on the substituents present on the pyrazole ring.

Isoxazole Amines:

Similar to pyrazole amines, the amino group on isoxazole amines can be susceptible to oxidation. The isoxazole ring itself is generally stable to mild oxidizing agents, but strong oxidation can lead to ring cleavage.

C. Thermal Stability

Pyrazole Amines:

Pyrazole derivatives generally exhibit good thermal stability. Studies on energetic materials based on dinitropyrazole have shown that the thermal decomposition pathways are influenced by the presence of substituents. For example, the decomposition of 4-amino-3,5-dinitropyrazole is initiated by the transfer of a hydrogen atom from the aromatic N-H moiety.

Isoxazole Amines:

The thermal stability of isoxazole amines is generally considered to be good, but as with other stability aspects, the N-O bond can be a point of weakness at elevated temperatures.

D. Photostability

The photostability of drug substances is a critical regulatory requirement to ensure that light exposure does not lead to unacceptable degradation.

Pyrazole Amines:

Many pyrazole derivatives have been shown to possess fluorescent properties and good photostability, making them useful in bioimaging applications. This suggests a degree of inherent stability to light exposure.

Isoxazole Amines:

The photostability of isoxazole derivatives can be more variable. The N-O bond can be susceptible to cleavage under UV irradiation.

III. Metabolic Stability: In Vitro and In Vivo Fate

Metabolic stability is a crucial parameter in drug discovery, as it directly impacts the in vivo half-life and oral bioavailability of a compound.[1] Metabolism is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions.

A. Phase I Metabolism

Pyrazole Amines:

The metabolic fate of pyrazole-containing drugs is often driven by oxidation mediated by cytochrome P450 (CYP) enzymes.[1] Common metabolic pathways include:

  • Hydroxylation: Addition of a hydroxyl group to the pyrazole ring or its substituents.

  • N-dealkylation: Removal of alkyl groups attached to the pyrazole nitrogen.

  • Oxidation of substituents: For example, oxidation of an isopropyl group.[1]

The pyrazole ring itself is relatively resistant to metabolic cleavage. Studies on the metabolic stability of aminopyrine, a pyrazolone derivative, show that the major routes of metabolism are demethylation and acylation, with the pyrazole core remaining intact.

Isoxazole Amines:

The metabolism of isoxazole-containing compounds can be more complex and can involve ring cleavage. Key metabolic pathways include:

  • Hydroxylation: Similar to pyrazoles, hydroxylation of the ring or substituents can occur.

  • Isoxazole Ring Cleavage: The N-O bond can be reductively cleaved, often by CYP enzymes, to form a β-ketonitrile intermediate. This is a well-documented metabolic pathway for some isoxazole-containing drugs.

G cluster_0 Phase I Metabolism (CYP450) Isoxazole Isoxazole Amine Derivative Metabolite1 Hydroxylated Metabolite Isoxazole->Metabolite1 Oxidation Metabolite2 β-Ketonitrile Metabolite Isoxazole->Metabolite2 Reductive Ring Cleavage

Figure 2: Common metabolic pathways for isoxazole amine derivatives.

This ring-opening pathway can lead to reactive metabolites and represents a significant stability liability for isoxazole-containing drug candidates.

B. Comparative Metabolic Stability Data

Direct, head-to-head comparative metabolic stability data for a series of analogous pyrazole and isoxazole amines is scarce in the public domain. However, data from individual studies can provide valuable insights. Metabolic stability is typically assessed in vitro using human liver microsomes (HLM), and the results are reported as half-life (t½) and intrinsic clearance (CLint).[3][16]

Compound/Moietyt½ (min) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein)Reference(s)
Aminopyrazole Derivative Example Improved stability reported-[5]
Isoxazole Derivative Example 16.1 ± 0.6-

Key Insights:

  • The potential for ring cleavage in isoxazoles represents a greater metabolic liability compared to the more stable pyrazole ring.

  • Substituents on both ring systems play a crucial role in determining the overall metabolic stability. Strategic placement of blocking groups can prevent metabolism at susceptible sites.

IV. Experimental Protocols

To provide a practical framework for researchers, this section outlines standardized protocols for assessing the chemical and metabolic stability of pyrazole and isoxazole amine derivatives.

A. Forced Degradation Studies Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[2][10]

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect any degradation products.

G cluster_0 Forced Degradation Workflow Start Test Compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Analyze HPLC Analysis Sample->Analyze Data Quantify Degradation Analyze->Data

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds like 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, a molecule of interest due...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds like 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, a molecule of interest due to its scaffold's prevalence in medicinal chemistry, confirming its elemental composition is a foundational step. It serves as the primary gatekeeper for verifying molecular structure and assessing bulk sample purity.

This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of this specific organofluorine compound. We will move beyond mere procedural lists to explore the causality behind experimental choices, compare the gold-standard technique with modern alternatives, and provide the data-driven insights necessary for researchers to make informed analytical decisions.

Theoretical Composition: The Analytical Benchmark

Before any analysis, we must establish the theoretical elemental composition of the target molecule. This calculated ideal serves as the benchmark against which all experimental results are measured.

Molecule: 3-(2-Fluorophenyl)-1H-pyrazol-4-amine Molecular Formula: C₉H₈FN₃ Molecular Weight: 177.18 g/mol

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (9 * 12.011 / 177.18) * 100 = 60.99%

  • Hydrogen (H): (8 * 1.008 / 177.18) * 100 = 4.55%

  • Nitrogen (N): (3 * 14.007 / 177.18) * 100 = 23.72%

  • Fluorine (F): (1 * 18.998 / 177.18) * 100 = 10.72%

Part 1: The Gold Standard - Modified Combustion Analysis

The most established method for determining carbon, hydrogen, and nitrogen content is combustion analysis, often called CHN analysis. The principle is straightforward: a sample is combusted at high temperatures in a stream of oxygen, converting the elements into simple gases (CO₂, H₂O, N₂), which are then separated and quantified.

However, the presence of fluorine in our target molecule introduces a significant challenge. Fluorine is highly reactive and, upon combustion, forms hydrofluoric acid (HF), which is corrosive to the quartz combustion tubes and can interfere with catalysts and detectors used in standard CHN systems[1][2]. This necessitates a modified approach.

The Causality Behind a Fluorine-Ready Protocol: Standard CHN analyzers are not equipped to handle the reactive nature of fluorine. To ensure accurate results and protect the instrument, a specialized setup is required. The core modification involves placing a fluorine-adsorbing reagent in the hot zone of the combustion reactor. This reagent, often a mixture of metallic oxides, reacts with and traps the fluorine compounds, preventing them from proceeding through the analytical train[1]. This crucial step transforms a potentially damaging analysis into a routine and reliable one.

Validated Experimental Protocol for CHN Analysis

This protocol is designed as a self-validating system, incorporating calibration standards to ensure data integrity.

  • Instrument Preparation & Calibration:

    • Utilize an elemental analyzer equipped for fluorine-containing samples, such as a Thermo Scientific™ FlashSmart™ EA or similar.

    • Ensure the combustion reactor contains a fluorine adsorbent layer (e.g., FluoAdso) placed after the sample introduction point but before the primary oxidation catalysts[1].

    • Calibrate the instrument using a certified organic standard without fluorine, such as Acetanilide, to establish the response factors for the Thermal Conductivity Detector (TCD). This confirms the baseline performance for C, H, and N.

    • Verify the system's robustness to fluorine by analyzing a certified organofluorine standard. This confirms that the adsorbent is functioning correctly and not impacting the CHN results.

  • Sample Preparation:

    • Using a microbalance, accurately weigh 1-2 mg of the 3-(2-Fluorophenyl)-1H-pyrazol-4-amine sample into a clean tin container.

    • Seal the container to ensure no loss of sample prior to analysis.

  • Combustion & Analysis:

    • The autosampler drops the sealed sample into the combustion reactor, which is maintained at approximately 950-1050°C.

    • A pulse of pure oxygen is injected, leading to a rapid, complete combustion (dynamic flash combustion).

    • The resulting gas mixture (CO₂, H₂O, N₂, and trapped fluorine products) is swept by a helium carrier gas through the adsorbent layer and then through a reduction reactor (to convert NOx to N₂).

    • The gases are passed through a gas chromatography (GC) column to separate CO₂, H₂O, and N₂.

  • Detection & Reporting:

    • The separated gases flow through a Thermal Conductivity Detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through.

    • The instrument's software integrates the detector signals and, using the calibration factors, calculates the percentage of C, H, and N in the original sample.

G cluster_prep Preparation cluster_analysis Analysis Workflow cluster_output Output p1 Weigh 1-2mg Sample in Tin Capsule a1 Sample Drop & Flash Combustion (~1000°C + O₂) p1->a1 p2 Calibrate with Acetanilide Standard o1 Data Processing & Calculation p2->o1 Calibration Factor a2 Fluorine Adsorption (Specialized Reagent) a1->a2 a3 Catalytic Reduction (NOx -> N₂) a2->a3 a4 GC Column Separation (CO₂, H₂O, N₂) a3->a4 a5 TCD Detection a4->a5 a5->o1 o2 %C, %H, %N Report o1->o2

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine for Laboratory Professionals

This guide provides in-depth procedural instructions for the safe and compliant disposal of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine. As researchers and drug development professionals, our commitment to safety and environme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth procedural instructions for the safe and compliant disposal of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, from acquisition to disposal. This document is designed to be a practical resource, grounding every recommendation in established scientific principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

Disclaimer: This guide is based on the general chemical properties of fluorinated aromatic compounds and pyrazole derivatives, as well as established best practices for hazardous waste management. A specific Safety Data Sheet (SDS) for 3-(2-Fluorophenyl)-1H-pyrazol-4-amine was not available at the time of writing. It is imperative to consult the manufacturer-provided SDS for this specific compound before handling and disposal. This document should be used as a supplementary resource to your institution's Chemical Hygiene Plan.[1][2][3]

Hazard Identification and Risk Assessment: Understanding the Compound

3-(2-Fluorophenyl)-1H-pyrazol-4-amine is a substituted pyrazole, a class of compounds with diverse biological activities. The presence of a fluorophenyl group and an amine functional group suggests several potential hazards that must be considered for safe handling and disposal.

  • Fluorinated Aromatic Compounds: These compounds can exhibit persistence in the environment and may have specific toxicological profiles. The carbon-fluorine bond is exceptionally strong, which can make these compounds resistant to natural degradation.[4]

  • Pyrazole Derivatives: Some pyrazole-containing compounds are known to have toxicological effects.[5][6]

  • Aromatic Amines: Aromatic amines as a class can be toxic and may pose long-term health risks.

Given these structural features, it is prudent to treat 3-(2-Fluorophenyl)-1H-pyrazol-4-amine as a hazardous substance until comprehensive toxicological data becomes available. Always refer to the specific SDS for detailed hazard information.[3][7]

Personal Protective Equipment (PPE): A Non-Negotiable for Safety

Appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling 3-(2-Fluorophenyl)-1H-pyrazol-4-amine in any form (solid, solution, or as waste).

PPE Component Specification Rationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.[8]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Gloves should be inspected before use and disposed of after handling or if contaminated.[9]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[8]
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors.[10] If a fume hood is not available or if there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator may be necessary.[8]

Spill Management: Preparedness and Response

Accidental spills must be managed promptly and safely. Your laboratory should have a well-stocked chemical spill kit readily accessible.

Small Spills (Solid)
  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Containment: Gently cover the spill with an absorbent material from your spill kit to prevent dust from becoming airborne.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Documentation: Report the spill according to your institution's protocols.

Large Spills
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Secure the Area: Prevent entry to the spill area.

Waste Segregation and Collection: A Critical Step for Compliance

Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal.[11] 3-(2-Fluorophenyl)-1H-pyrazol-4-amine waste must be handled as hazardous waste.[12][13]

Waste Streams:
  • Solid Waste: Unused or contaminated 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, contaminated lab supplies (e.g., weigh boats, filter paper).

  • Liquid Waste: Solutions containing 3-(2-Fluorophenyl)-1H-pyrazol-4-amine. As this is a halogenated organic compound, it should be collected in a designated "Halogenated Organic Waste" container.[10][14]

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound should be placed in a puncture-resistant sharps container labeled as hazardous waste.

Container and Labeling Requirements:
  • Container Selection: Use chemically compatible containers with secure, leak-proof lids.[11][15]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(2-Fluorophenyl)-1H-pyrazol-4-amine," and the approximate concentration and quantity.[12][13] Do not use abbreviations or chemical formulas. The date of waste generation must also be included.[12]

Disposal Procedures: The Final Step

The disposal of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine must be conducted through your institution's EHS department or a licensed hazardous waste disposal company.[16] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11][12]

Step-by-Step Disposal Protocol:
  • Waste Accumulation: Collect waste in properly labeled containers at or near the point of generation, in a designated satellite accumulation area (SAA).[13][17]

  • Request Pickup: Once the waste container is nearly full (no more than 90% capacity) or has reached the storage time limit set by your institution, submit a hazardous waste pickup request to your EHS department.[15][18]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This is a requirement under the Resource Conservation and Recovery Act (RCRA).[11]

  • Final Disposal Method: The licensed waste disposal company will likely use high-temperature incineration for the destruction of halogenated organic compounds like this one.[19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine.

cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_collection Segregation & Collection cluster_disposal Final Disposal start Start: Handling 3-(2-Fluorophenyl)-1H-pyrazol-4-amine sds Consult SDS & Lab's Chemical Hygiene Plan start->sds Step 1 ppe Wear Appropriate PPE sds->ppe Step 2 waste_gen Waste Generated ppe->waste_gen Step 3 is_spill Is it a spill? waste_gen->is_spill Step 4 spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes segregate Segregate Waste by Type (Solid, Liquid, Sharps) is_spill->segregate No spill_protocol->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container Step 5 saa Store in Satellite Accumulation Area container->saa Step 6 pickup Request EHS Hazardous Waste Pickup saa->pickup Step 7 end End: Compliant Disposal pickup->end Step 8

Caption: Decision workflow for the disposal of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety. [Link]

  • Laboratories - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information (NCBI). [Link]

  • How to Dispose of Chemical Waste . Environmental Health and Safety, University of Colorado Boulder. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone . [Link]

  • Safety Data Sheet - ETHYL 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE . INDOFINE Chemical Company, Inc. [Link]

  • Hazardous Waste Reduction . Environmental Health and Safety, University of Texas at Austin. [Link]

  • Researchers develop innovative new method to recycle fluoride from long-lived ‘forever chemicals’ . University of Oxford. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC). [Link]

Sources

Handling

A Researcher's Guide to Handling 3-(2-Fluorophenyl)-1H-pyrazol-4-amine: A Focus on Personal Protective Equipment

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, a fluorinated aminopyrazole derivative, presents unique handling consid...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, a fluorinated aminopyrazole derivative, presents unique handling considerations due to its chemical structure. This guide provides an in-depth, experience-driven approach to the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

The necessity for stringent PPE protocols stems from the compound's classification as an aromatic amine and a fluorinated organic molecule. Aromatic amines as a class are known for potential toxicity, and the high-energy carbon-fluorine bond suggests persistence and requires specialized handling and disposal.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from the closely related 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid indicates that it is harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.

Core Principles of Protection: A Multi-Layered Approach

Effective protection from chemical hazards is not about a single piece of equipment but a holistic system. This involves a combination of engineering controls, administrative controls, and finally, personal protective equipment. This guide will focus on the latter, providing a detailed breakdown of the necessary PPE.

Engineering and Administrative Controls: The First Line of Defense

Before any handling of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, ensure the following are in place:

  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Designated Area: Establish a designated area for the handling of this compound to prevent cross-contamination.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this and similar chemical classes.[6]

Essential Personal Protective Equipment (PPE) for Handling 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

The following table summarizes the minimum required PPE for handling 3-(2-Fluorophenyl)-1H-pyrazol-4-amine.

Body PartProtectionMaterial/TypeRationale
Hands Chemical-resistant glovesNitrile or NeopreneProtects against skin contact. Aromatic amines can be absorbed through the skin.
Eyes Safety glasses with side shields or gogglesPolycarbonateProtects against splashes and airborne particles.
Body Laboratory coatCotton or flame-resistant materialProvides a barrier against accidental spills.
Respiratory N95 respirator or higher-Recommended when handling the solid compound outside of a fume hood to prevent inhalation of dust particles.
A Deeper Dive into PPE Selection

Hand Protection: The choice of glove material is critical. While nitrile gloves are a common laboratory standard, for prolonged or high-exposure work, consider double-gloving or using thicker, more robust gloves like neoprene. A study on aromatic amine permeation through protective gloves highlighted the variability in breakthrough times for different materials.[7] Always inspect gloves for any signs of degradation or perforation before use.

Eye and Face Protection: Standard safety glasses with side shields are the minimum requirement.[8] If there is a significant risk of splashing, chemical splash goggles should be worn. A face shield, used in conjunction with safety glasses or goggles, offers an additional layer of protection.

Body Protection: A flame-resistant lab coat is recommended. Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat should be considered.

Respiratory Protection: While a fume hood is the primary means of controlling inhalation exposure, respiratory protection may be necessary in certain situations, such as when weighing the solid compound. An N95 respirator is the minimum recommendation. For higher-risk procedures or in the event of a spill, a self-contained breathing apparatus (SCBA) may be required.[8]

Procedural Guidance for Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Emergency_Response cluster_actions Immediate Actions Exposure Chemical Exposure Occurs Skin Skin Contact: Flush with water for 15 min Exposure->Skin Eye Eye Contact: Flush with water for 15 min Exposure->Eye Inhale Inhalation: Move to fresh air Exposure->Inhale Ingest Ingestion: Do NOT induce vomiting Exposure->Ingest Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhale->Medical Ingest->Medical

Caption: A diagram outlining the immediate steps to take in case of accidental exposure to 3-(2-Fluorophenyl)-1H-pyrazol-4-amine.

Waste Disposal: A Critical Final Step

Due to the presence of a carbon-fluorine bond, 3-(2-Fluorophenyl)-1H-pyrazol-4-amine should be treated as halogenated organic waste. The stability of this bond makes these compounds persistent.[1]

Disposal Plan:

  • Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container for halogenated organic compounds.

  • Incineration: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration.[1][2] This process is necessary to break the stable carbon-fluorine bond.[1]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with 3-(2-Fluorophenyl)-1H-pyrazol-4-amine, fostering a culture of safety and scientific excellence.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Pyrazole - Safety Data Sheet. (n.d.). ChemicalBook.
  • 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile. (n.d.). AK Scientific, Inc.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. (2014, November 21). Spectrum Chemical.
  • SAFETY DATA SHEET - 3-Aminopyrazole. (2015, October 26). Fisher Scientific.
  • 5-(Aminomethyl)-1-methyl-1H-pyrazole. (n.d.). Apollo Scientific.
  • safety data sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). Enamine.
  • 3 - Safety Data Sheet. (n.d.).
  • Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2010). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • SAFETY DATA SHEET - Pyrazole. (2026, January 6). MilliporeSigma.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). United States Environmental Protection Agency.
  • Safety data sheet - Nezal. (2026, February 6). BASF.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). PharmaState Academy.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.